Eptifibatide
Descripción
Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), this compound is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics.
This compound is a Platelet Aggregation Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is a cyclical heptapeptide with anticoagulant activity. This compound selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 4 approved and 9 investigational indications.
Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.
Structure
2D Structure
Propiedades
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-LROMGURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046673 | |
| Record name | Eptifibatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188627-80-7 | |
| Record name | Eptifibatide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eptifibatide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eptifibatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eptifibatide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPTIFIBATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eptifibatide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eptifibatide's Platelet Aggregation Inhibition: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Competitive Antagonist of GPIIb/IIIa
Eptifibatide is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] This receptor is the final common pathway for platelet aggregation. This compound's structure mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition motif for ligands of the GPIIb/IIIa receptor.[4] By binding to the receptor, this compound sterically hinders the binding of endogenous ligands, primarily fibrinogen and von Willebrand factor (vWF), which are essential for forming the platelet plug.[1][4] This competitive inhibition prevents the cross-linking of platelets, thereby potently inhibiting platelet aggregation and thrombus formation.[1][5]
The interaction of this compound with the GPIIb/IIIa receptor is characterized by a rapid onset of action and a short plasma half-life, leading to a quick and reversible inhibition of platelet function.[3][6]
Quantitative Analysis of this compound's Efficacy
The inhibitory potency of this compound on platelet aggregation has been quantified in numerous in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe its efficacy.
| Parameter | Value | Agonist | Anticoagulant | Source |
| IC50 | 0.11-0.22 µg/mL | 20 µM ADP | Citrated Blood | [7] |
| IC50 | 0.28-0.34 µg/mL | 5 µg/mL Collagen | Citrated Blood | [7] |
| IC50 | 1.5 to 3-fold higher than citrated | Not Specified | Hirudinized Blood | [7] |
| IC50 | ~11 mg/mL | Not Applicable (Adhesion to fibrinogen) | Not Specified | [8] |
| IC50 | 16-27 mg/mL | ADP, Collagen, Thrombin | Not Specified | [8] |
| Kd | 120 nM | Not Applicable | Not Specified | [9] |
Signaling Pathways Modulated by this compound
The GPIIb/IIIa receptor participates in bidirectional signaling: "inside-out" and "outside-in" signaling. This compound's mechanism of action directly impacts these pathways.
Inside-Out Signaling: Preventing Activation
Inside-out signaling is the process by which intracellular signals lead to a conformational change in the extracellular domain of the GPIIb/IIIa receptor, increasing its affinity for ligands.[9][10] This activation is crucial for platelet aggregation. Key intracellular proteins, talin and kindlin, play a pivotal role in this process.[4][11][12] Upon platelet activation by agonists like ADP or thrombin, talin and kindlin bind to the cytoplasmic tail of the β3 subunit of the GPIIb/IIIa receptor, triggering the conformational change to a high-affinity state.[4][12][13]
This compound, by competitively binding to the extracellular domain of the GPIIb/IIIa receptor, does not directly interfere with the intracellular signaling cascade of the inside-out pathway. However, by occupying the receptor, it prevents the binding of fibrinogen and vWF, rendering the receptor's activation state irrelevant to the final aggregation process.
References
- 1. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - this compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain [jci.org]
- 3. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kindlin Assists Talin to Promote Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inside-out, outside-in, and inside-outside-in: G protein signaling in integrin-mediated cell adhesion, spreading, and retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kindlin Assists Talin to Promote Integrin Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kindlins, Integrin Activation and the Regulation of Talin Recruitment to αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADAP interactions with talin and kindlin promote platelet integrin αIIbβ3 activation and stable fibrinogen binding - PMC [pmc.ncbi.nlm.nih.gov]
Eptifibatide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptifibatide (Integrilin®) is a cyclic heptapeptide and a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Its development represents a significant advancement in the treatment of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI). This technical guide provides an in-depth overview of the discovery of this compound, originating from snake venom proteomics, its chemical synthesis, mechanism of action, and key experimental data. Detailed experimental protocols and visual representations of pathways and workflows are included to support research and development activities.
Discovery of this compound: From Snake Venom to a Targeted Therapeutic
The discovery of this compound is a compelling example of natural product-inspired drug development. The journey began with the screening of various snake venoms for their ability to inhibit platelet aggregation.
Identification of Barbourin
Initial research involved screening sixty-two snake venoms to identify specific inhibitors of the GPIIb/IIIa receptor, which is crucial for platelet aggregation.[1] While many venoms demonstrated inhibitory activity, the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) was unique in its high specificity for the GPIIb/IIIa receptor over other integrins.[1][2] The peptide responsible for this activity, named barbourin, was isolated and characterized.[1]
The Significance of the KGD Motif
Further analysis of barbourin revealed a critical structural feature. Unlike many other integrin-binding proteins that contain the Arginine-Glycine-Aspartic acid (RGD) sequence, barbourin possesses a Lysine-Glycine-Aspartic acid (KGD) motif.[1] This substitution of lysine for arginine was found to be the key determinant of its high specificity for the GPIIb/IIIa receptor.[1] This discovery provided a new structural model for designing potent and specific platelet aggregation inhibitors.[1]
Rational Drug Design of this compound
This compound was then developed as a synthetic cyclic heptapeptide that mimics the KGD sequence of barbourin.[3] The design aimed to create a smaller, more stable molecule while retaining the high affinity and specificity of the natural peptide. This resulted in a potent and reversible inhibitor of the GPIIb/IIIa receptor, suitable for clinical use.
Chemical Synthesis of this compound
This compound is synthesized as a cyclic heptapeptide with a disulfide bridge. Both solid-phase and liquid-phase synthesis methods have been developed.
Solid-Phase Peptide Synthesis (SPPS)
The most common approach for this compound synthesis is the Fmoc/tBu solid-phase method.[4] This involves the sequential coupling of amino acids to a growing peptide chain anchored to a solid resin support.
The general steps are as follows:
-
Resin Preparation: A suitable resin, such as Sieber resin, is prepared by removing the Fmoc protecting group.[4]
-
Chain Elongation: Amino acids with protected side chains are sequentially coupled to the resin.
-
On-Resin Oxidation: The disulfide bridge is formed while the peptide is still attached to the resin.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).
Microwave-assisted solid-phase synthesis has also been employed to accelerate the synthesis process.
Liquid-Phase Peptide Synthesis
Liquid-phase synthesis of this compound involves the synthesis of peptide fragments in solution, which are then coupled together. The main stages include:
-
Synthesis of Tri- and Tetrapeptide Fragments: Smaller peptide fragments are synthesized in solution.
-
Coupling of Fragments: The fragments are coupled to form the linear heptapeptide.
-
Cyclization: The disulfide bond is formed to create the cyclic structure.
-
Deprotection and Guanidination: Protecting groups are removed, and the guanidino group is introduced.
-
Purification: The final product is purified.
Mechanism of Action
This compound exerts its antiplatelet effect by targeting the GPIIb/IIIa receptor, the final common pathway of platelet aggregation.
Inhibition of GPIIb/IIIa Receptor
The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind to ligands such as fibrinogen and von Willebrand factor (vWF). This binding is essential for the cross-linking of platelets and the formation of a thrombus.
This compound is a direct, reversible, and competitive inhibitor of the GPIIb/IIIa receptor.[3] By binding to the receptor, it physically blocks the binding of fibrinogen and vWF, thereby preventing platelet aggregation.[3]
Signaling Pathways
The activation of the GPIIb/IIIa receptor involves complex signaling cascades:
-
"Inside-Out" Signaling: Agonists such as thrombin, ADP, and collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling pathways. These pathways, involving molecules like talin and kindlin, lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands.
-
"Outside-In" Signaling: The binding of ligands to the activated GPIIb/IIIa receptor initiates further intracellular signaling. This "outside-in" signaling leads to platelet spreading, clot retraction, and stabilization of the thrombus.
This compound, by blocking ligand binding, effectively inhibits the "outside-in" signaling cascade.
References
- 1. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101538316A - Method for preparing this compound with solid phase method - Google Patents [patents.google.com]
Eptifibatide as a Glycoprotein IIb/IIIa Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptifibatide is a cyclic heptapeptide and a reversible, competitive antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), this compound mimics the arginine-glycine-aspartic acid (RGD) sequence that is the recognition site for fibrinogen on the GP IIb/IIIa receptor.[3][4] By binding to this receptor, this compound sterically hinders the access of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation and thrombus formation.[5][6] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols used to characterize this compound.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis. However, in the context of atherosclerotic plaque rupture, this same cascade can lead to thrombotic events such as myocardial infarction and unstable angina.[7][8] The GP IIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a pivotal role in platelet aggregation by binding to fibrinogen, which then acts as a bridge between adjacent platelets.[9] this compound is a potent and specific inhibitor of this interaction, making it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[10][11]
Chemical and Physical Properties
This compound is a cyclic heptapeptide with the chemical formula C35H49N11O9S2 and a molecular weight of 831.96 g/mol .[12][13] Its structure includes a mercaptopropionyl (des-amino cysteinyl) residue and an interchain disulfide bridge, which are crucial for its high affinity and specificity for the GP IIb/IIIa receptor.[12][14]
Mechanism of Action
This compound's primary mechanism of action is the reversible and competitive inhibition of the platelet GP IIb/IIIa receptor.[3][6] The binding of this compound to the receptor prevents the conformational changes necessary for the binding of fibrinogen and other ligands, thereby blocking the final common pathway of platelet aggregation.[9][15] This inhibition is dose- and concentration-dependent.[6] Due to its reversible binding and short plasma half-life, platelet function returns to normal within 4 to 8 hours after cessation of the infusion.[5]
Quantitative Data
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a rapid onset of action and a short plasma half-life.[5][7]
| Parameter | Value | Reference |
| Plasma Half-Life | ~2.5 hours | [5][6] |
| Plasma Protein Binding | ~25% | [5][6] |
| Clearance | ~55 mL/kg/h in patients with coronary artery disease | [6] |
| Route of Elimination | Primarily renal, with about 50% excreted in urine | [5] |
Pharmacodynamics
This compound's pharmacodynamic effects are measured by the inhibition of platelet aggregation and GP IIb/IIIa receptor occupancy.[8][16]
| Parameter | Value | Reference |
| Onset of Action | Rapid, with significant platelet aggregation inhibition within 15 minutes of a bolus dose | [5] |
| Receptor Occupancy | >80% occupancy is targeted for therapeutic efficacy | [16] |
| IC50 (ADP-induced aggregation) | 0.11-0.22 µg/mL (in citrated blood) | [17] |
| IC50 (Collagen-induced aggregation) | 0.28-0.34 µg/mL (in citrated blood) | [17] |
| Return of Platelet Function | ~4-8 hours after discontinuation of infusion | [5] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Measuring Platelet Aggregation
LTA is the gold standard for assessing platelet function and the inhibitory effect of agents like this compound.[9]
5.1.1. Materials
-
3.2% Sodium Citrate Anticoagulant Tubes
-
Platelet Agonists (e.g., Adenosine Diphosphate - ADP, Collagen)
-
Saline
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and Cuvettes
5.1.2. Protocol
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid contamination with tissue factor.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[7]
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[7]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized level (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Initiation of Aggregation: Add a platelet agonist (e.g., 20 µM ADP or 2 µg/mL collagen) to the PRP sample in the aggregometer cuvette with constant stirring.[9]
-
Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined from the aggregation curve.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each this compound concentration compared to the vehicle control.
Flow Cytometry for Measuring GP IIb/IIIa Receptor Occupancy
Flow cytometry allows for the quantification of this compound binding to the GP IIb/IIIa receptor on a single-platelet level.
5.2.1. Materials
-
Anticoagulated Whole Blood (e.g., with citrate or PPACK)
-
Fluorescently Labeled Monoclonal Antibodies:
-
PAC-1: Binds to the activated conformation of GP IIb/IIIa.
-
CD41/CD61: Pan-platelet markers.
-
A competing antibody that binds to the this compound binding site.
-
-
Platelet Agonists (e.g., ADP, TRAP)
-
Fixative (e.g., paraformaldehyde)
-
Wash Buffers (e.g., PBS)
-
Flow Cytometer
5.2.2. Protocol
-
Sample Preparation: Dilute anticoagulated whole blood with a suitable buffer.
-
Incubation with this compound: Incubate the diluted blood with varying concentrations of this compound or a vehicle control.
-
Platelet Activation (Optional): For assessing the inhibition of activation-dependent binding, stimulate platelets with an agonist like ADP or TRAP.
-
Antibody Staining: Add a cocktail of fluorescently labeled antibodies to the samples. This typically includes a pan-platelet marker (e.g., CD41 or CD61) and an antibody that competes with this compound for binding to GP IIb/IIIa, or a conformation-specific antibody like PAC-1.
-
Incubation: Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Fixation: Fix the platelets with paraformaldehyde to stabilize the antibody binding and cell morphology.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometric Analysis: Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Further gate on the CD41/CD61 positive population to ensure analysis is restricted to platelets.
-
Analyze the fluorescence intensity of the competing antibody or PAC-1 within the platelet gate.
-
-
Data Analysis: The receptor occupancy by this compound is inversely proportional to the fluorescence intensity of the competing antibody. Calculate the percentage of receptor occupancy based on the reduction in fluorescence compared to the control.
Clinical Significance and Applications
Clinical trials such as PURSUIT (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy), IMPACT-II (Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis-II), and ESPRIT (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy) have established the clinical efficacy of this compound in reducing the incidence of death and myocardial infarction in patients with NSTE-ACS and those undergoing PCI.[5][10][18][19] The pharmacodynamic data obtained from these trials, utilizing methodologies similar to those described above, have been crucial in optimizing dosing regimens to achieve the desired level of platelet inhibition while managing bleeding risks.[7][16]
Conclusion
This compound is a well-characterized GP IIb/IIIa inhibitor with a proven clinical benefit in the management of acute coronary syndromes. Its reversible and competitive mechanism of action, coupled with a favorable pharmacokinetic and pharmacodynamic profile, makes it a cornerstone of antiplatelet therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and the development of novel antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel dosing regimen of this compound in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Design and methodology of the PURSUIT trial: evaluating this compound for acute ischemic coronary syndromes. Platelet Glycoprotein IIb-IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, this compound, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Methodology of the PURSUIT Trial - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Platelet Aggregation | HE [hematology.mlsascp.com]
- 17. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preclinical Development of Eptifibatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide (Integrilin®) is a parenteral, reversible, and highly specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As a cyclic heptapeptide, its development was inspired by the disintegrin barbourin, a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[1][2] this compound's mechanism of action involves the competitive inhibition of fibrinogen binding to the GPIIb/IIIa receptor, the final common pathway of platelet aggregation, thereby preventing thrombus formation.[2][3] This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its pharmacological characterization through in vitro and in vivo studies.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
This compound's therapeutic effect stems from its ability to reversibly block the GPIIb/IIIa receptor on platelets.[3] This receptor, upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, undergoes a conformational change that allows it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug.
This compound contains a lysine-glycine-aspartate (KGD) sequence, which mimics the arginine-glycine-aspartate (RGD) motif present in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor.[3] By competitively binding to the receptor, this compound prevents the attachment of fibrinogen and other adhesive ligands, such as von Willebrand factor, effectively inhibiting platelet aggregation.[3]
In Vitro Preclinical Studies
A battery of in vitro assays was crucial in characterizing the potency and specificity of this compound. These studies primarily focused on its ability to inhibit platelet aggregation and its binding affinity to the GPIIb/IIIa receptor.
Platelet Aggregation Assays
The inhibitory effect of this compound on platelet aggregation is a key measure of its efficacy. These assays are typically performed using light transmission aggregometry (LTA) in platelet-rich plasma (PRP) or whole blood.
-
Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant, commonly 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells. The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control at 37°C in an aggregometer.
-
Agonist Addition: Platelet aggregation is induced by adding a platelet agonist such as ADP, collagen, or thrombin.
-
Data Acquisition: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The maximum aggregation is recorded.
-
Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of this compound required to inhibit platelet aggregation by 50%, is then determined.
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative data obtained from in vitro preclinical studies of this compound.
Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)
| Agonist | Anticoagulant | Species | IC50 | Reference(s) |
| ADP (20 µM) | Citrate | Human | 0.11-0.22 µg/mL | [4] |
| Collagen (5 µg/mL) | Citrate | Human | 0.28-0.34 µg/mL | [4] |
| ADP | Citrate | Porcine | ~16-27 mg/mL | [5] |
| Collagen | Citrate | Porcine | ~16-27 mg/mL | [5] |
| Thrombin | Citrate | Porcine | ~16-27 mg/mL | [5] |
Table 2: In Vitro Inhibition of Other Platelet Functions
| Function | Agonist | Species | IC50 | Reference(s) |
| Dense Granule Secretion | ADP | Porcine | ~22-31 mg/mL | [5] |
| Dense Granule Secretion | Collagen | Porcine | ~22-31 mg/mL | [5] |
| Dense Granule Secretion | Thrombin | Porcine | ~22-31 mg/mL | [5] |
| Lysosome Secretion | ADP, Collagen, Thrombin | Porcine | ~25-50 mg/mL | [5] |
| Adhesion to Fibrinogen | Not specified | Porcine | ~11 mg/mL | [5] |
Note: The significant difference in IC50 values between human and porcine studies may be attributable to species-specific differences in platelet receptor sensitivity and experimental conditions.
Receptor Binding Assays
Competitive binding assays are employed to determine the affinity of this compound for the GPIIb/IIIa receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor.
-
Receptor Preparation: Purified GPIIb/IIIa receptors or intact platelets are prepared.
-
Ligand Preparation: A known GPIIb/IIIa ligand (e.g., fibrinogen or a specific antibody) is labeled with a detectable marker (e.g., ¹²⁵I or a fluorophore).
-
Competition Reaction: The receptors are incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.
-
Separation: The receptor-ligand complexes are separated from the unbound ligand.
-
Detection: The amount of bound labeled ligand is quantified.
-
Data Analysis: The data are used to calculate the dissociation constant (Kd) or the inhibition constant (Ki) of this compound, which are measures of its binding affinity.
In Vivo Preclinical Studies
In vivo studies in animal models are essential for evaluating the antithrombotic efficacy, pharmacokinetics, and safety profile of this compound before its progression to human clinical trials.
Animal Models of Thrombosis
Various animal models have been developed to mimic arterial thrombosis. The ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats is a widely used and well-characterized model.
-
Animal Preparation: Rats are anesthetized, and the common carotid artery is surgically exposed.
-
Instrumentation: A flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: this compound or a vehicle control is administered intravenously via a cannulated vein.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the surface of the carotid artery for a specific duration (e.g., 3 minutes).[6] Ferric chloride induces oxidative injury to the endothelium, initiating thrombus formation.[7]
-
Monitoring: Carotid artery blood flow is continuously monitored until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO). A longer TTO in the this compound-treated group compared to the control group indicates antithrombotic efficacy. Other endpoints can include the weight of the thrombus and histological analysis of the vessel.[6]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animals are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in species such as rats and monkeys.
Animals are administered this compound intravenously, and blood samples are collected at various time points. Plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Key Findings | Reference(s) |
| Rat | Extensively metabolized to deamidated this compound and polar metabolites. Biliary excretion and reabsorption observed. | [8] |
| Monkey | Similar metabolic profile to rats. | [8] |
Preclinical to Clinical Translation
The data gathered from preclinical in vitro and in vivo studies are critical for establishing the initial safe and effective dose for human clinical trials. The relationship between plasma concentration and the degree of platelet inhibition is a key pharmacodynamic parameter that guides dose selection.
Conclusion
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacology. In vitro studies confirmed its potent and specific inhibition of the GPIIb/IIIa receptor and platelet aggregation. In vivo animal models of thrombosis demonstrated its antithrombotic efficacy. Pharmacokinetic studies in animals provided essential information on its disposition. Collectively, these preclinical data established a strong scientific foundation for the successful clinical development and eventual approval of this compound as a valuable therapeutic agent for the management of acute coronary syndromes.
References
- 1. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Intricacies of Eptifibatide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Eptifibatide, a cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor. By summarizing key data from various research models, this document aims to serve as a valuable resource for professionals involved in the study and development of antiplatelet therapies.
Core Mechanism of Action
This compound is a competitive and reversible inhibitor of the platelet GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), this compound mimics the arginine-glycine-aspartic acid (RGD) sequence that is the recognition site for fibrinogen on the GP IIb/IIIa receptor.[2] By binding to this receptor, this compound prevents the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands, thereby inhibiting platelet aggregation and thrombus formation.[1][2]
The binding of this compound is highly specific to the GP IIb/IIIa receptor, with low affinity for other integrins.[3] This specificity contributes to its favorable safety profile. The reversible nature of its binding allows for a relatively rapid restoration of platelet function upon discontinuation of the drug.[2]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of this compound.
Pharmacokinetics: A Comparative Overview
This compound exhibits linear pharmacokinetics for bolus doses ranging from 90 to 250 mcg/kg and infusion rates from 0.5 to 3 mcg/kg/min.[1] Intravenous administration leads to complete systemic availability.[1] The drug is approximately 25% bound to human plasma proteins and has a plasma elimination half-life of about 2.5 hours.[4][5] Renal clearance accounts for roughly 50% of its total body clearance.[6]
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human | Monkey | Rabbit | Rat | Porcine |
| Half-life (t½) | ~2.5 hours[5] | N/A | N/A | N/A | N/A |
| Clearance | 55 mL/kg/h (patients with coronary artery disease)[5] | N/A | N/A | N/A | N/A |
| Volume of Distribution (Vd) | 0.2-0.3 L/kg[6] | N/A | N/A | N/A | N/A |
| Protein Binding | ~25%[5] | N/A | N/A | N/A | N/A |
Pharmacodynamics: Inhibition of Platelet Aggregation
The primary pharmacodynamic effect of this compound is the dose- and concentration-dependent inhibition of platelet aggregation.[5] A therapeutic goal in clinical settings is to achieve over 80% inhibition of platelet aggregation.[1]
Table 2: In Vitro and Ex Vivo Pharmacodynamic Properties of this compound
| Parameter | Species/Model | Agonist | IC50 / Effect | Source |
| IC50 (Platelet Aggregation) | Human (in vitro, citrated blood) | ADP (20 µM) | 0.11-0.22 µg/mL | [7] |
| IC50 (Platelet Aggregation) | Human (in vitro, citrated blood) | Collagen (5 µg/mL) | 0.28-0.34 µg/mL | [7] |
| IC50 (Platelet Adhesion) | Porcine (in vitro) | Fibrinogen-coated surface | ~11 µg/mL | [8] |
| IC50 (Platelet Aggregation) | Porcine (in vitro) | ADP, Collagen, Thrombin | 16-27 µg/mL | [8] |
| Platelet Aggregation Inhibition | Human (ex vivo, 180 µg/kg bolus + 2.0 µg/kg/min infusion) | ADP | >80% inhibition at 5 minutes | [9] |
Experimental Protocols in Research Models
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of typical experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or hirudin).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Drug Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin.
-
Measurement: Aggregation is measured using a light transmission aggregometer, which records the change in light transmission as platelets aggregate.
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation response) is determined.[7]
Animal Thrombosis Models
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Methodology (Example: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats):
-
Animal Preparation: A male Wistar rat is anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: this compound or a vehicle control is administered intravenously via a tail vein catheter as a bolus followed by a continuous infusion.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the carotid artery to induce endothelial injury and subsequent thrombosis.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (the time from injury to the cessation of blood flow) or the incidence of occlusive thrombus formation within a specified observation period.
-
Ex Vivo Analysis: Blood samples may be collected at various time points to measure ex vivo platelet aggregation and other hematological parameters.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.
Conclusion
This compound is a potent and specific inhibitor of the GP IIb/IIIa receptor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset and reversible action make it a valuable agent in the management of acute coronary syndromes. The data from various research models, from in vitro assays to clinical trials, have consistently demonstrated its efficacy in inhibiting platelet aggregation and preventing thrombotic events. This guide provides a consolidated resource of this critical data to aid researchers and drug development professionals in their ongoing efforts to advance cardiovascular medicine.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]
From Venom to Vasculature: The Technical Journey of Eptifibatide from the Southeastern Pygmy Rattlesnake
A comprehensive guide on the discovery, mechanism, and development of a potent antiplatelet agent derived from snake venom.
Introduction
Eptifibatide (Integrilin®) is a potent intravenous antiplatelet agent widely used in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction, and during percutaneous coronary interventions (PCI).[1][2][3] This cyclic heptapeptide is a highly specific and reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][5][6] The origin of this life-saving therapeutic lies in the venom of a surprisingly small but potent reptile: the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[3][7][8] This document provides an in-depth technical exploration of the journey from the discovery of a unique protein in snake venom to the development of the synthetic peptide drug, this compound, intended for researchers, scientists, and drug development professionals.
The Discovery Pathway: From Serendipity to Specificity
The development of this compound is a classic example of nature-inspired drug discovery. The journey began with a broad screening of snake venoms to identify novel inhibitors of platelet aggregation.
Initial Venom Screening and the Identification of Barbourin
In a large-scale screening of 62 snake venoms, researchers sought proteins that could specifically block the function of the GP IIb/IIIa receptor.[9] While many venoms, particularly from vipers, contain disintegrins that inhibit this receptor, they typically do so via a common Arg-Gly-Asp (RGD) amino acid sequence.[7] This RGD motif, however, is not entirely specific and can interact with other integrin receptors in the body.
The venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) proved to be unique.[7][9] It was the only venom found to contain a disintegrin that was highly specific for the GP IIb/IIIa receptor, with low affinity for other integrins.[9][10] This specific protein was isolated and named barbourin .[7][9]
The Key to Specificity: The KGD Sequence
Subsequent sequencing of barbourin, a 73-amino acid polypeptide, revealed a critical and unexpected substitution in its active site.[9][11] Instead of the canonical RGD sequence, barbourin contained a Lys-Gly-Asp (KGD) motif.[7][9] This conservative substitution of a lysine (K) for an arginine (R) was identified as the sole structural feature responsible for its remarkable specificity for the platelet GP IIb/IIIa receptor.[9] This discovery provided a new structural template for designing potent and highly specific antiplatelet agents.[9]
Rational Drug Design: The Synthesis of this compound
While barbourin itself was a promising lead, as a relatively large protein, it had limitations for therapeutic development, including potential antigenicity and manufacturing complexity. The focus, therefore, shifted to creating a smaller, synthetic molecule that mimicked the active KGD site of barbourin.
This compound was engineered as a cyclic heptapeptide to retain the potent inhibitory activity and specificity of the KGD sequence from barbourin while optimizing its pharmacological properties.[7][12] The structure of this compound incorporates several key modifications:
-
Cyclization: The peptide is cyclized via a disulfide bond between a cysteine and a mercaptopropionyl (Mpa) residue. This conformational constraint is crucial for maintaining the correct orientation for high-affinity receptor binding.[13]
-
Homoarginine Substitution: The lysine in the KGD sequence was replaced with a homoarginine (Har) residue, further enhancing its binding affinity and specificity.[11]
-
Minimal Active Sequence: The design focused on the minimum active sequence required for potent inhibition, resulting in a small, stable, and less immunogenic molecule.[14]
This synthetic peptide, this compound, emerged as a drug candidate with high specificity for the GP IIb/IIIa receptor, a rapid onset and offset of action, and a short plasma half-life, making it a highly controllable therapeutic agent.[10][12]
Mechanism of Action: Blocking the Final Step of Platelet Aggregation
Platelet aggregation is a critical event in the formation of a thrombus. Various agonists (e.g., ADP, collagen, thrombin) can activate platelets, leading to a conformational change in the GP IIb/IIIa receptor. This change enables the receptor to bind circulating fibrinogen and von Willebrand factor (vWF), which then act as bridges between adjacent platelets, leading to the formation of a platelet plug.[6]
This compound exerts its antiplatelet effect by competitively and reversibly binding to the GP IIb/IIIa receptor.[4][11] By occupying the receptor's binding site, this compound physically prevents fibrinogen and vWF from cross-linking platelets, thereby inhibiting the final common pathway of platelet aggregation, regardless of the initial platelet stimulus.[6][11] The reversibility of this binding allows for the rapid restoration of platelet function after the cessation of the drug infusion.[11][14]
Experimental Protocols
The development of this compound involved a series of key experimental procedures, from the initial discovery in venom to its characterization as a therapeutic agent.
Venom Fractionation and Barbourin Isolation
-
Crude Venom Preparation: Lyophilized venom from Sistrurus miliarius barbouri is dissolved in a buffered solution.
-
Size-Exclusion Chromatography: The venom solution is first passed through a size-exclusion column to separate proteins based on their molecular weight. Fractions are collected and assayed for GP IIb/IIIa inhibitory activity.
-
Ion-Exchange Chromatography: Active fractions from the previous step are pooled and applied to an ion-exchange column. Proteins are eluted using a salt gradient, further purifying the target disintegrin.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC, which separates molecules based on hydrophobicity, yielding highly purified barbourin. Purity is confirmed by SDS-PAGE.
Peptide Sequencing of Barbourin
-
Reduction and Alkylation: The purified barbourin is treated with a reducing agent (e.g., dithiothreitol) to break disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent them from reforming.
-
Edman Degradation: The N-terminal amino acid sequence of the linearized peptide is determined using automated Edman degradation, which sequentially removes and identifies one amino acid at a time from the N-terminus.
-
Mass Spectrometry: Electrospray ionization or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the peptide and can be used in conjunction with fragmentation techniques (MS/MS) to verify the sequence.
Synthesis of this compound
This compound is typically synthesized using an automated solid-phase peptide synthesis (SPPS) approach.[15][16]
-
Resin Preparation: A suitable resin (e.g., Sieber amide resin) is selected as the solid support.[16]
-
Peptide Chain Assembly: The peptide is assembled in a stepwise manner, starting from the C-terminal amino acid. Each amino acid, with its alpha-amino group protected (e.g., by Fmoc) and its side chain protected (e.g., by tBu), is coupled to the growing peptide chain using a coupling agent.[16] The Fmoc protecting group is removed after each coupling step to allow the next amino acid to be added.
-
On-Resin Cyclization: After the linear peptide sequence is assembled, an oxidizing agent (e.g., iodine) is used to form the disulfide bond between the Mpa and Cys residues while the peptide is still attached to the resin.[16]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude synthetic peptide is purified to a high degree using preparative RP-HPLC.
-
Lyophilization: The final purified this compound is lyophilized to produce a stable, powdered product.[15]
In Vitro Platelet Function Assays
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into an anticoagulant (e.g., sodium citrate). PRP is obtained by low-speed centrifugation.
-
Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet aggregation.
-
A baseline light transmission through a PRP sample is established.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the aggregation response (IC50).[17][18]
-
In Vivo Thrombosis Models
Animal models are used to assess the antithrombotic efficacy of this compound before human trials. A common model is the Folts model :
-
Animal Preparation: An anesthetized animal (e.g., dog, pig) has a coronary or carotid artery exposed.
-
Thrombosis Induction: The artery is stenosed and injured to induce the formation of a platelet-rich thrombus, which is monitored by a Doppler flow probe. Cyclic flow reductions indicate thrombus formation and subsequent dislodgement.
-
Drug Administration: this compound is administered intravenously, and its ability to abolish the cyclic flow reductions is measured, indicating effective prevention of thrombosis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics, pharmacokinetics, and clinical efficacy of this compound.
Table 1: Pharmacodynamic Properties
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 120 nM | Dissociation constant for GP IIb/IIIa receptor. | [11] |
| IC50 (ADP-induced Aggregation) | 0.11 - 0.22 µg/mL | Concentration for 50% inhibition of ADP-induced platelet aggregation in citrated blood. | [18] |
| IC50 (Collagen-induced Aggregation) | 0.28 - 0.34 µg/mL | Concentration for 50% inhibition of collagen-induced platelet aggregation in citrated blood. | [18] |
| Platelet Aggregation Inhibition | >80% | Target inhibition level achieved with therapeutic dosing. | [14][19] |
| Onset of Action | ~15 minutes | Time to achieve significant platelet inhibition after bolus administration. | [1][14] |
| Reversibility | ~4 hours | Time for platelet function to return to >50% of baseline after stopping infusion. | [14] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Description | Reference |
| Plasma Half-life | ~2.5 hours | The time required for the plasma concentration to reduce by half. | [3][14] |
| Plasma Protein Binding | ~25% | Percentage of the drug bound to proteins in the plasma. | [3][14] |
| Metabolism | Deamination | Primary metabolic pathway. | [14] |
| Excretion | Primarily Renal | Excreted mainly through the urine. | [5] |
Table 3: Key Clinical Trial Efficacy Data (Primary Endpoint: Death or Myocardial Infarction)
| Clinical Trial | Patient Population | Treatment Group (this compound) | Placebo/Control Group | Relative Risk Reduction | Reference |
| PURSUIT | NSTE-ACS | 14.2% | 15.7% | 9.6% (p=0.04) | [2][3][20] |
| IMPACT-II | PCI | 9.1% (0.5 µg/kg/min dose) | 11.6% | 21.6% (p=0.035) | [1][10][20] |
| ESPRIT | PCI with Stenting | 6.6% | 10.5% | 37.1% (p=0.0015) | [2][21] |
NSTE-ACS: Non-ST-segment elevation acute coronary syndrome; PCI: Percutaneous coronary intervention.
Conclusion
The development of this compound is a testament to the power of natural product research in modern medicine. The journey from the identification of a unique, highly specific disintegrin in the venom of the southeastern pygmy rattlesnake to the rational design and synthesis of a life-saving therapeutic peptide showcases a highly successful "venom-to-drug" pipeline. By providing a specific, reversible, and potent inhibition of the final common pathway of platelet aggregation, this compound has become an invaluable tool in the arsenal against acute ischemic cardiovascular events. This comprehensive guide highlights the critical scientific steps and experimental rigor required to translate a discovery from the natural world into a refined and effective clinical therapy.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. From Snake Venom’s Disintegrins and C-Type Lectins to Anti-Platelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dusky pygmy rattlesnake | ari.info | ari.info [animalresearch.info]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]
- 15. US20160222059A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 16. CN101538316A - Method for preparing this compound with solid phase method - Google Patents [patents.google.com]
- 17. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Clinical and economic studies of this compound in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Eptifibatide
Abstract
This compound is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][2][3] A synthetic cyclic heptapeptide, it functions as a reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[4][5][6][7] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Molecular Structure and Chemical Properties
This compound is a cyclic heptapeptide derived from a protein found in the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[4][8][9] Its structure is characterized by a modified Lysine-Glycine-Aspartate (KGD) sequence, which mimics the Arginine-Glycine-Aspartate (RGD) motif of endogenous ligands like fibrinogen and von Willebrand factor, enabling competitive binding to the GPIIb/IIIa receptor.[1][10][11] The peptide contains six amino acids and one mercaptopropionyl (des-amino cysteinyl) residue, with an interchain disulfide bridge creating its cyclic structure.[5][12]
Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide.[5][13]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₉N₁₁O₉S₂ | [5][9][10] |
| Molecular Weight | 831.96 g/mol | [5][9][10] |
| Appearance | White to off-white powder | [12] |
| Solubility | Soluble in water | [12] |
| CAS Number | 188627-80-7 | [9][14] |
| Binding Affinity (Kd) | ~120 nM for GPIIb/IIIa | [14] |
Mechanism of Action
This compound exerts its antiplatelet effect by reversibly and selectively binding to the platelet GPIIb/IIIa receptor (also known as integrin αIIbβ3).[4][5][7] This receptor is the most abundant on the platelet surface and is crucial for platelet aggregation.[15] In its active state, the GPIIb/IIIa receptor binds to fibrinogen and von Willebrand factor (vWF), which cross-link adjacent platelets, leading to the formation of a platelet thrombus.[15][16]
This compound competitively inhibits the binding of these endogenous ligands to the GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation, regardless of the initial platelet agonist (e.g., ADP, thrombin, collagen).[1][6][17] The inhibition is dose- and concentration-dependent, and due to its reversible binding and short plasma half-life, platelet function is restored within 4 to 8 hours after cessation of the infusion.[1][4][5]
Signaling Pathway of Platelet Aggregation and this compound Inhibition
Platelet activation initiates an "inside-out" signaling cascade that transforms the GPIIb/IIIa receptor from a low-affinity to a high-affinity state for its ligands.[15] Ligand binding then triggers "outside-in" signaling, leading to further platelet activation and cytoskeletal changes.[18] this compound blocks the ligand binding step, thereby inhibiting both aggregation and "outside-in" signaling.[18]
Pharmacokinetics and Pharmacodynamics
This compound exhibits linear pharmacokinetics.[1] Following intravenous administration, it has a rapid onset of action and a short plasma elimination half-life.[1][19]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Administration | Intravenous | [1][19] |
| Onset of Action | ~15 minutes after bolus | [1][20] |
| Plasma Half-life | ~2.5 hours | [1][6][19] |
| Plasma Protein Binding | ~25% | [1][20] |
| Volume of Distribution | 0.2 to 0.3 L/kg | [10] |
| Metabolism | Minimal; no major metabolites detected | [4][19] |
| Elimination | Primarily renal (~50% of total body clearance) | [1] |
| Platelet Function Return | ~4-8 hours post-infusion | [1] |
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Finding | Study/Reference(s) |
| Platelet Aggregation Inhibition | >80% inhibition of ADP-induced aggregation achieved 5 minutes after a 180 mcg/kg bolus. | [21] |
| IC₅₀ (ADP-induced aggregation) | 0.11-0.22 µg/mL (in vitro, citrated blood) | [14] |
| Dose Regimen (ACS/PCI) | 180 mcg/kg IV bolus, followed by a 2 mcg/kg/min infusion. A second 180 mcg/kg bolus is given 10 minutes after the first for PCI. | [1][19] |
| Effect in Renal Impairment | In patients with CrCl ≤ 50 mL/min, clearance is reduced by ~50% and steady-state concentration is doubled. Dose adjustment is recommended. | [22] |
Synthesis Overview
This compound is produced synthetically.[4][9] The manufacturing process can be achieved through various methods, including solution-phase (liquid-phase) synthesis and solid-phase peptide synthesis (SPPS), with the latter often utilizing microwave assistance to improve efficiency.[5][17][23] A common approach involves the sequential coupling of protected amino acids, cleavage from the resin (in SPPS), formation of the critical disulfide bond to create the cyclic structure, and subsequent purification.[23][24]
Logical Workflow for this compound Synthesis (SPPS Method)
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for assessing the ex vivo effect of this compound on platelet function.
Objective: To quantify the inhibition of platelet aggregation induced by various agonists in platelet-rich plasma (PRP) samples from subjects treated with this compound.
Methodology:
-
Blood Collection:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment:
-
Aggregometry:
-
Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP; e.g., 5-20 µM) or Thrombin Receptor Agonist Peptide (TRAP; e.g., 15-20 µM), to the PRP to induce aggregation.[21][26]
-
Record the change in light transmission for a set period (e.g., 3-5 minutes). The maximum aggregation percentage is recorded.[28]
-
-
Data Analysis:
-
Compare the maximum platelet aggregation in samples from this compound-treated subjects to baseline (pre-treatment) samples.
-
Calculate the percent inhibition of platelet aggregation.
-
Thrombelastography (TEG) for Platelet Inhibition Assessment
TEG provides a global assessment of hemostasis and can be modified to be sensitive to the effects of GPIIb/IIIa inhibitors.
Objective: To detect and monitor the antiplatelet effects of this compound in whole blood.
Methodology:
-
Blood Collection:
-
Sample Preparation:
-
TEG Analysis:
-
Batroxobin-Modified TEG: This method is particularly sensitive for detecting this compound's effects.[29]
-
Add batroxobin (a reptile venom that directly cleaves fibrinogen to fibrin) and a platelet activator (e.g., ADP) to the heparinized whole blood sample in the TEG cup.
-
-
Kaolin-Activated TEG: Can be used with citrated samples, but may be less sensitive to this compound at therapeutic concentrations.[29]
-
-
Data Acquisition and Analysis:
-
The TEG analyzer measures the viscoelastic properties of the developing clot over time.
-
Key parameters to analyze for platelet inhibition include:
-
Maximum Amplitude (MA): Reflects the maximum clot strength, which is highly dependent on platelet function. A decrease in MA indicates platelet inhibition.
-
Alpha Angle (α): Represents the rate of clot formation. This may also be reduced by platelet inhibitors.
-
-
Compare the MA and alpha angle values in this compound-treated samples to control samples to quantify the level of platelet inhibition.[29]
-
Conclusion
This compound is a well-characterized synthetic peptide with a specific and reversible mechanism of action targeting the GPIIb/IIIa receptor. Its favorable pharmacokinetic and pharmacodynamic profile, including a rapid onset and offset of action, makes it a valuable agent in the acute management of cardiovascular thrombotic events. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study of antiplatelet therapies and the development of novel cardiovascular drugs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Integrilin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Pharmacokinetic and pharmacodynamic properties of this compound in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. ahajournals.org [ahajournals.org]
- 28. ptfarm.pl [ptfarm.pl]
- 29. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Eptifibatide's Binding Affinity to the GP IIb/IIIa Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of eptifibatide to its target, the glycoprotein (GP) IIb/IIIa receptor. This compound is a cyclic heptapeptide antiplatelet agent, derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri)[1]. Its therapeutic effect is achieved through the reversible and competitive inhibition of the GP IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation[2]. This document details the quantitative binding affinity of this compound, the experimental protocols used for its measurement, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound's interaction with the GP IIb/IIIa receptor has been quantified using various in vitro methods. The following table summarizes key binding affinity and inhibitory concentration data.
| Parameter | Value | Agonist (Concentration) | Anticoagulant | Experimental Method | Reference |
| Dissociation Constant (Kd) | 120 nM | - | - | Not Specified | [3] |
| IC50 | 0.11-0.22 µg/mL | ADP (20 µM) | Citrate | Platelet Aggregometry | [4] |
| IC50 | 0.28-0.34 µg/mL | Collagen (5 µg/mL) | Citrate | Platelet Aggregometry | [4] |
Note: The IC50 values for this compound were found to be 1.5- to 3-fold higher in hirudinized blood compared to citrated plasma[4].
Mechanism of Action and Receptor Interaction
This compound mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition motif for ligands of the GP IIb/IIIa receptor, such as fibrinogen and von Willebrand factor (vWF)[1]. By competitively binding to the receptor, this compound prevents these endogenous ligands from cross-linking platelets, thereby inhibiting thrombus formation[2]. The binding is reversible, with platelet function returning to normal within 4 to 8 hours after discontinuation of the drug[5].
The following diagram illustrates the logical relationship of this compound's mechanism of action.
Caption: Mechanism of this compound Action.
Experimental Protocols
The binding affinity and inhibitory effects of this compound are primarily determined using platelet aggregometry and flow cytometry.
Platelet Aggregometry
This is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Representative Protocol:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate or heparin[1][4].
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation with this compound: PRP is incubated with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.6, and 4 µg/mL)[1].
-
Agonist-Induced Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation[4].
-
Measurement: The change in light transmission is recorded over time using an aggregometer. The maximum aggregation is determined and compared to a control (PRP without this compound).
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the maximal platelet aggregation, is calculated.
The following diagram illustrates the experimental workflow for platelet aggregometry.
Caption: Platelet Aggregometry Workflow.
Flow Cytometry
Flow cytometry can be used to determine the receptor occupancy of this compound on the platelet surface. This technique allows for the analysis of individual cells in a heterogeneous population.
Representative Protocol:
-
Blood Collection and Preparation: Whole blood is collected and prepared as in platelet aggregometry.
-
Incubation with this compound: Whole blood is incubated with varying concentrations of this compound.
-
Staining: The blood is then stained with fluorescently labeled monoclonal antibodies that specifically bind to the GP IIb/IIIa receptor. A second antibody that recognizes the activated conformation of the receptor can also be used.
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of individual platelets is measured, which is proportional to the number of available (unoccupied by this compound) receptors.
-
Data Analysis: The percentage of receptor occupancy is calculated for each concentration of this compound.
GP IIb/IIIa Signaling Pathway
The activation of the GP IIb/IIIa receptor is a tightly regulated process involving bidirectional signaling: "inside-out" and "outside-in".
-
Inside-out signaling: Agonist binding to other platelet receptors (e.g., ADP, thrombin, or collagen receptors) initiates intracellular signaling cascades that lead to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands. Key mediators in this process include talin and kindlins[6].
-
Outside-in signaling: Ligand binding to the activated GP IIb/IIIa receptor triggers further intracellular signaling events that lead to platelet spreading, clot retraction, and stabilization of the platelet aggregate.
The following diagram depicts a simplified representation of the GP IIb/IIIa signaling pathway.
Caption: GP IIb/IIIa Signaling Pathway.
References
- 1. A novel method to assess platelet inhibition by this compound with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Eptifibatide's Anti-thrombotic Effects: A Comparative Analysis of In Vitro and In Vivo Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Eptifibatide is a synthetic cyclic heptapeptide and a highly specific, reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, it is a crucial therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[2][3] The GP IIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a prime target for anti-thrombotic therapies.[4] This technical guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound on thrombosis, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to elucidate its mechanism and clinical efficacy.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
The aggregation of platelets is a critical step in the formation of a thrombus. This process is initiated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin, which activate platelets.[5] Upon activation, the GP IIb/IIIa receptors on the platelet surface undergo a conformational change, enabling them to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[3][6] A single fibrinogen molecule can bind to two different platelets, leading to the cross-linking of platelets and the formation of a platelet plug.[6]
This compound exerts its anti-thrombotic effect by competitively and reversibly binding to the GP IIb/IIIa receptor.[1][7] It contains a lysine-glycine-aspartic acid (KGD) sequence which mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands, thereby blocking their binding to the activated receptor.[3][7] This action prevents platelet aggregation regardless of the initial stimulus.[5] The reversibility and low affinity (dissociation constant of 120 nM) of this compound allow for a rapid offset of its antiplatelet effect upon cessation of infusion, with platelet function returning to normal within 4 to 8 hours.[7][8]
In Vitro Effects of this compound
In vitro studies have been instrumental in characterizing the dose-dependent inhibitory effects of this compound on platelet function. These assays typically involve isolating platelets and exposing them to various concentrations of this compound before inducing aggregation with specific agonists.
Quantitative Analysis of Platelet Inhibition
This compound demonstrates a concentration-dependent inhibition of platelet aggregation, as well as dense granule and lysosome secretion, when stimulated by ADP, collagen, and thrombin.[9] However, even at high concentrations, some residual platelet aggregation can occur, particularly with strong agonists like thrombin and collagen.[9]
| Parameter | Agonist | IC50 (µg/mL) | Reference |
| Platelet Aggregation | ADP, Collagen, Thrombin | 16 - 27 | [9] |
| Dense Granule Secretion | ADP, Collagen, Thrombin | 22 - 31 | [9] |
| Lysosome Secretion | ADP, Collagen, Thrombin | 25 - 50 | [9] |
| Adhesion to Fibrinogen | - | ~11 | [9] |
| Platelet Aggregation (ADP 20 µM) | ADP | 0.11 - 0.22 | [10] |
| Platelet Aggregation (Collagen 5 µg/mL) | Collagen | 0.28 - 0.34 | [10] |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound. Note that values can vary based on experimental conditions, such as the anticoagulant used.
Further studies have shown that this compound significantly reduces the binding of fibrinogen to platelets. In non-ST-elevation myocardial infarction (NSTEMI) patients already treated with aspirin and clopidogrel, the addition of this compound further reduced fibrinogen binding by 90-95% following activation with ADP and thrombin receptor-activating peptide (TRAP).[11]
Experimental Protocol: In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the in vitro effect of this compound on platelet aggregation.
-
Blood Collection: Draw whole blood from healthy, consenting donors via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[12] To prevent premature platelet activation, a clean venipuncture and wide-bore needle are recommended.[12]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation with this compound: Aliquot the PRP into cuvettes. Add varying concentrations of this compound (or a vehicle control) to the PRP samples and incubate at 37°C for a specified period (e.g., 5-10 minutes).
-
Aggregation Measurement: Place the cuvettes in a light transmission aggregometer. Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation).
-
Agonist Addition: Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM or collagen at 2-5 µg/mL) to initiate aggregation.
-
Data Recording: The aggregometer records the change in light transmission over time (typically 5-10 minutes) as platelets aggregate. The maximum percentage of aggregation is determined for each sample.
-
Data Analysis: Construct dose-response curves by plotting the percentage of inhibition of platelet aggregation against the concentration of this compound to determine the IC50 value.
In Vivo Effects of this compound
In vivo studies, ranging from preclinical animal models to large-scale human clinical trials, are essential for evaluating the therapeutic efficacy and safety of this compound in a complex physiological system.
Preclinical Animal Models
Animal models have been crucial in establishing the anti-thrombotic potential of this compound.
-
Baboon Models: In baboon arteriovenous shunt models, which are often refractory to aspirin and heparin, this compound infusions demonstrated a dose-dependent inhibition of ex vivo platelet aggregation and prevented acute thrombosis with only a modest prolongation of bleeding time.[13]
-
Canine Models: Complete inhibition of platelet aggregation was observed in dogs at an infusion rate of 2.0 µg/kg/min.[13]
-
Humanized Mouse Models: A specialized mouse model with genetically modified von Willebrand Factor that supports human but not mouse platelet-mediated thrombosis has been developed.[14][15] In this model, administration of this compound at clinically relevant doses significantly reduced human platelet-mediated thrombus formation in laser-injured arterioles by over 75%.[14][15]
Clinical Trials in Humans
The efficacy of this compound has been validated in several landmark clinical trials involving patients with ACS and those undergoing PCI.
| Trial | Patient Population | This compound Regimen | Key Finding (Primary Endpoint) | Reference |
| IMPACT-II | PCI | 135 µg/kg bolus + 0.5 or 0.75 µg/kg/min infusion | Reduced composite of death, MI, or urgent revascularization at 30 days (9.1% vs 11.6% for placebo with lower infusion dose).[16] | [4] |
| PURSUIT | NSTE-ACS | 180 µg/kg bolus + 2.0 µg/kg/min infusion | Reduced composite of death or nonfatal MI at 30 days (14.2% vs 15.7% for placebo).[17] | [17] |
| ESPRIT | Non-urgent PCI with stenting | Two 180 µg/kg boluses + 2.0 µg/kg/min infusion | Reduced composite of death, MI, or urgent target vessel revascularization at 30 days (6.8% vs 10.5% for placebo).[2] | [2][16] |
Table 2: Summary of Key Clinical Trials for this compound.
These trials established that high-dose this compound regimens provide significant protection against ischemic events.[4] The primary adverse effect observed was an increased risk of bleeding, although most instances were minor.[7][17] Importantly, this compound has not been found to be immunogenic or to induce significant thrombocytopenia compared to other agents like abciximab.[4][7]
Methodology: In Vivo Arterial Thrombosis Model
This outlines a general approach used in animal models to assess the anti-thrombotic effects of drugs like this compound.
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse, rabbit, or non-human primate).[14][18] Surgically expose a target artery, such as the carotid or femoral artery.
-
Instrumentation: Place flow probes to monitor blood flow and use intravital microscopy to visualize the vessel.
-
Drug Administration: Administer this compound (or placebo) intravenously, typically as a bolus followed by a continuous infusion, mimicking clinical dosing regimens.[14]
-
Induction of Thrombosis: Induce vascular injury to initiate thrombus formation. Common methods include:
-
Ferric Chloride Application: Application of a ferric chloride-soaked filter paper to the adventitial surface of the artery causes endothelial injury.
-
Laser-Induced Injury: A focused laser beam is used to injure the vessel wall, leading to platelet adhesion and aggregation.[14]
-
Mechanical Injury: Techniques like vessel pinching or balloon angioplasty can be used to denude the endothelium.
-
-
Monitoring Thrombus Formation: Continuously monitor and quantify thrombus formation over time using intravital microscopy or by measuring changes in blood flow. Key parameters include the time to vessel occlusion and the size and stability of the thrombus.
-
Hemostasis Assessment: Perform a bleeding time assay (e.g., by tail transection in rodents) to assess the impact of the drug on hemostasis.[4]
-
Data Analysis: Compare the parameters of thrombus formation and bleeding time between the this compound-treated group and the control group to determine efficacy and safety.
Comparative Summary: In Vitro vs. In Vivo Effects
While in vitro assays provide precise, controlled data on drug-receptor interactions, in vivo studies offer a more holistic view of a drug's efficacy and safety within a complex biological system.
| Feature | In Vitro Effects | In Vivo Effects |
| Environment | Isolated platelets in plasma | Complex physiological system with blood flow, other cells, and metabolic processes |
| Primary Endpoint | Inhibition of platelet aggregation (% inhibition, IC50) | Reduction in thrombus formation, prevention of vessel occlusion, clinical outcomes (death/MI) |
| This compound Concentration | Controlled and varied to determine dose-response (µg/mL range) | Achieved via dosing regimens (µg/kg bolus + µg/kg/min infusion) to maintain therapeutic plasma levels |
| Key Findings | Potent, dose-dependent inhibition of aggregation induced by multiple agonists.[9] | Effective prevention of arterial thrombosis in animal models and reduction of ischemic events in humans.[2][14][17] |
| Limitations | Does not account for hemodynamics, drug metabolism, or interactions with other tissues.[19] Can overestimate potency depending on anticoagulant used.[19] | More complex, higher variability, and influenced by species differences. Ethical and cost considerations. |
| Correlation | In vitro data on high receptor occupancy requirements informed the development of more aggressive and effective in vivo dosing regimens (e.g., the shift from IMPACT-II to PURSUIT/ESPRIT doses).[4][16] |
Conclusion
This compound is a potent and specific inhibitor of the GP IIb/IIIa receptor, a fact robustly supported by both in vitro and in vivo evidence. In vitro studies have been fundamental in elucidating its mechanism of action and quantifying its inhibitory effects on platelet function in a dose-dependent manner. These foundational findings have been successfully translated into the clinical setting, where in vivo studies and large-scale trials have confirmed this compound's efficacy in reducing thrombotic events in patients with high-risk coronary syndromes. The synergy between detailed mechanistic understanding from in vitro work and the practical validation from in vivo research underscores the comprehensive development of this compound as a cornerstone of antiplatelet therapy. For researchers and drug development professionals, the study of this compound serves as a compelling example of translating molecular targeting into tangible clinical benefit.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Humanized mouse model of thrombosis is predictive of the clinical efficacy of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Atherosclerosis and Thrombosis: Insights from Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Eptifibatide's effect on platelet activation markers in laboratory settings
An In-depth Technical Guide to Eptifibatide's Effect on Platelet Activation Markers in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Integrilin®) is a synthetic cyclic heptapeptide designed as a potent and highly specific antagonist of the platelet glycoprotein (GP) IIb/IIIa (also known as integrin αIIbβ3) receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, it functions as a reversible inhibitor of platelet aggregation.[3][4] Clinically, this compound is utilized in the management of acute coronary syndromes (ACS), including unstable angina and non-ST-elevation myocardial infarction (NSTEMI), and for patients undergoing percutaneous coronary intervention (PCI).[5] This guide provides a detailed technical overview of this compound's mechanism of action and its quantifiable effects on key platelet activation markers in laboratory environments, supported by experimental data and protocols.
Core Mechanism of Action: GPIIb/IIIa Receptor Blockade
Platelet activation by various agonists (e.g., adenosine diphosphate [ADP], thrombin, collagen) initiates an "inside-out" signaling cascade that induces a conformational change in the GPIIb/IIIa receptor. This change increases the receptor's affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[4][5] this compound contains a lysine-glycine-aspartic acid (KGD) sequence that mimics the arginine-glycine-aspartic acid (RGD) motif of these endogenous ligands.[3][5] By competitively and reversibly binding to the GPIIb/IIIa receptor, this compound physically obstructs the binding of fibrinogen and vWF, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation.[6][7]
Caption: this compound competitively blocks fibrinogen binding to the activated GPIIb/IIIa receptor.
Quantitative Effects on Platelet Activation Markers
This compound's inhibitory effects have been quantified across various markers of platelet activation, from aggregation and granule secretion to the expression of surface receptors and release of soluble factors.
Inhibition of Platelet Aggregation & Adhesion
In vitro studies using porcine platelets demonstrated a concentration-dependent inhibition of platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) values highlight the potency of this compound. A significant reduction in the adhesion of activated platelets to fibrinogen-coated surfaces was also observed.[1][8]
Table 1: IC50 Values of this compound on Porcine Platelet Responses
| Platelet Response | Agonist | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Platelet Aggregation | ADP | ~16-27 | [1][8] |
| Collagen | ~16-27 | [1][8] | |
| Thrombin | ~16-27 | [1][8] |
| Platelet Adhesion | Collagen (to fibrinogen) | ~11 |[1][8] |
Note: These concentrations are higher than those used in human medicine (~2 µg/mL), indicating potential species-specific differences.[1]
Modulation of Platelet Surface Receptor Expression
Flow cytometry is a primary tool for assessing the surface expression of activation-dependent markers. Key markers affected by this compound include:
-
Activated GPIIb/IIIa (PAC-1 Binding): The monoclonal antibody PAC-1 specifically binds to the conformationally activated GPIIb/IIIa receptor. Studies show that this compound significantly reduces PAC-1 binding, providing a direct measure of its target engagement.
-
P-selectin (CD62P): P-selectin is stored in α-granules and translocates to the platelet surface upon activation. While this compound's primary target is GPIIb/IIIa, some studies have observed complex effects on P-selectin. One study noted a slight increase in P-selectin expression during this compound infusion in NSTEMI patients, suggesting a possible partial agonist or pro-inflammatory effect.[9] Another study comparing unfractionated heparin plus this compound (UFH+E) with bivalirudin found a two-fold increase in platelet surface P-selectin expression in the UFH+E group.[10]
-
CD63: This tetraspanin is expressed on dense granule and lysosomal membranes and appears on the platelet surface following activation.[11][12] this compound's effect on CD63 is linked to its overall inhibition of the activation process that leads to degranulation.
The PEACE study provided quantitative data on the additive inhibitory effect of this compound in NSTEMI patients already treated with aspirin and clopidogrel.[9]
Table 2: Additive Effect of this compound on Receptor Expression and Ligand Binding (PEACE Study)
| Marker | Agonist | Reduction with Clopidogrel | Further Reduction with this compound | Reference |
|---|---|---|---|---|
| Activated GPIIb/IIIa (PAC-1) | ADP | 48% | 80% | [9] |
| TRAP | 43% | 78% | [9] | |
| U46-619 | 33% | 72% | [9] | |
| Fibrinogen Binding | ADP | 70% | 90% | [9] |
| TRAP | 64% | 95% | [9] |
| | U46-619 | 81% | 69% |[9] |
Impact on Platelet Secretion
This compound demonstrates a dose-dependent reduction in the secretion of contents from both dense granules and lysosomes. However, studies in porcine platelets suggest that platelet aggregation is more sensitive to this compound's inhibitory action than secretion.[8]
Table 3: IC50 Values of this compound on Porcine Platelet Secretion
| Secretion Type | Agonist(s) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Dense Granule Secretion | ADP, Collagen, Thrombin | ~22-31 | [1][8] |
| Lysosome Secretion | ADP, Collagen, Thrombin | ~25-50 |[1][8] |
Effect on Soluble Platelet-Derived Markers
Platelet activation results in the release of soluble pro-inflammatory and pro-thrombotic molecules. This compound has been shown to lower the plasma levels of these markers.
-
Soluble CD40 Ligand (sCD40L): A study in patients post-PCI found that this compound significantly lowered baseline plasma sCD40L levels (P=0.018).[13] This suggests an anti-inflammatory effect in addition to its antithrombotic properties.
-
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): In the same study, this compound also significantly reduced plasma levels of the platelet-derived chemokine RANTES (P=0.006).[13]
Key Experimental Protocols
Reproducible and accurate measurement of platelet activation markers is critical. The following sections detail standardized methodologies.
Measurement of Platelet Surface Markers by Flow Cytometry
This protocol describes a general workflow for analyzing markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1) in whole blood.
Caption: A typical workflow for measuring platelet surface activation markers using flow cytometry.
Detailed Steps:
-
Blood Collection: Whole blood should be drawn by careful venipuncture into tubes containing an anticoagulant like sodium citrate. The choice of anticoagulant is crucial, as those that chelate calcium (like citrate) can overestimate the inhibitory effect of GPIIb/IIIa antagonists compared to direct thrombin inhibitors like PPACK.[14][15]
-
Sample Aliquoting and Incubation: Aliquot diluted whole blood into test tubes. Add varying concentrations of this compound or a vehicle control and incubate.
-
Agonist Stimulation: Activate platelets by adding a specific agonist (e.g., 20 µM ADP or 20 µM Thrombin Receptor-Activating Peptide [TRAP]). An unstimulated control must be included.
-
Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies. For example, PAC-1-FITC (for activated GPIIb/IIIa), anti-CD62P-PE (for P-selectin), and a platelet identification marker like anti-CD41-PerCP. Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Stop the reaction by adding a fixative solution, such as 1% paraformaldehyde. This stabilizes the antibody binding and platelet morphology.[16]
-
Analysis: Acquire events on a flow cytometer. Identify the platelet population based on its forward and side scatter characteristics and positivity for a pan-platelet marker. Quantify activation by measuring the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker.[17]
Measurement of Soluble Markers by ELISA
This protocol outlines the procedure for quantifying soluble platelet-derived molecules like sCD40L from plasma.
-
Plasma Preparation: Collect whole blood into EDTA or citrate tubes. Immediately centrifuge at a low speed (e.g., 150 x g for 15 minutes) to obtain platelet-rich plasma (PRP). To obtain platelet-poor plasma (PPP), centrifuge the PRP again at a higher speed (e.g., 2,500 x g for 15 minutes) to pellet the platelets.
-
Sample Storage: Aspirate the PPP supernatant without disturbing the platelet pellet. Samples can be assayed immediately or stored at -80°C for later analysis.
-
ELISA Procedure: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for the marker of interest (e.g., human sCD40L). Follow the manufacturer's instructions, which typically involve:
-
Adding standards, controls, and plasma samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the marker to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the soluble marker in the samples by comparing their absorbance values to a standard curve generated from the known concentrations of the standards.
Conclusion
This compound is a highly effective inhibitor of the final common pathway of platelet aggregation through its specific and reversible blockade of the GPIIb/IIIa receptor. Laboratory studies provide robust quantitative data demonstrating its dose-dependent inhibition of platelet aggregation, adhesion, and secretion. Furthermore, this compound significantly reduces the expression of activated GPIIb/IIIa receptors and fibrinogen binding, even in patients already receiving dual antiplatelet therapy.[9] Its ability to lower levels of soluble pro-inflammatory markers like sCD40L suggests a dual antithrombotic and anti-inflammatory benefit.[13] The standardized protocols detailed in this guide are essential for the continued investigation and development of antiplatelet therapies, allowing for precise and reproducible quantification of their effects on platelet function.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ashpublications.org [ashpublications.org]
- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased expression of platelet P-selectin and formation of platelet-leukocyte aggregates in blood from patients treated with unfractionated heparin plus this compound compared with bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Cytometry Reveals Distinct Platelet Subtypes in Healthy Subjects and Novel Alterations in Surface Glycoproteins in Glanzmann Thrombasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell surface expression of lysosome-associated membrane protein-2 (lamp2) and CD63 as markers of in vivo platelet activation in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GP IIb/IIIa inhibition with this compound lowers levels of soluble CD40L and RANTES after percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Eptifibatide in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), this compound mimics the arginine-glycine-aspartic acid (RGD) sequence, enabling it to competitively and reversibly block the binding of fibrinogen, von Willebrand factor, and other ligands to GPIIb/IIIa receptors on platelets.[3][4] This inhibition prevents platelet aggregation and thrombus formation, making this compound a valuable tool in cardiovascular research and drug development. These application notes provide a comprehensive overview of this compound dosage and administration in various animal models, along with detailed experimental protocols.
Mechanism of Action
This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[3] Under normal physiological conditions, platelet activation leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[3] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate.[4] this compound competitively inhibits this interaction, thereby preventing platelet aggregation.[4] Its action is rapid in onset and reversible, with platelet function returning to baseline within hours of discontinuing the infusion.[2]
This compound's Mechanism of Action
Dosage and Administration in Animal Models
The dosage and administration of this compound in animal models vary depending on the species and the experimental endpoint. The following tables summarize reported dosages for achieving significant inhibition of platelet aggregation and thrombosis.
Table 1: this compound Dosage and Administration for In Vivo Thrombosis Models
| Animal Model | Dosage Regimen | Route of Administration | Observed Effect |
| Dog | 2.0 mcg/kg/min infusion | Intravenous (IV) | Complete inhibition of coronary thrombosis in the Folts model.[1] |
| Baboon | >5.0 mcg/kg/min infusion | Intravenous (IV) | Complete inhibition of ex vivo platelet aggregation.[1] |
| Rat | Not specified in detail, but doses up to 4 times the maximum recommended human daily dose have been used in reproductive toxicity studies without adverse developmental effects.[4] | Intravenous (IV) | General toxicity studies. |
| Rabbit | Doses up to 4 times the maximum recommended human daily dose have been used in reproductive toxicity studies without adverse developmental effects.[4] | Intravenous (IV) | General toxicity studies. |
Table 2: this compound Dosage and Administration for Platelet Aggregation Studies
| Animal Model | Dosage Regimen | Method | Agonist |
| Dog | Varies by study | Whole Blood Aggregometry | ADP, Collagen[5] |
| Porcine | IC50: 16-27 mg/mL | Light Transmission Aggregometry | ADP, Collagen, Thrombin |
| Rabbit | Not specified | Platelet-Rich Plasma Aggregometry | Not specified |
| Rat | Not specified | Platelet-Rich Plasma Aggregometry | ADP, Arachidonic Acid |
Experimental Protocols
Canine Folts Model of Coronary Artery Thrombosis
This model is widely used to evaluate the efficacy of antithrombotic agents. It involves inducing cyclical flow reductions (CFRs) in a coronary artery, which are indicative of recurrent platelet-rich thrombus formation and embolization.
Materials:
-
Anesthetized dog
-
Surgical instruments for thoracotomy
-
Doppler or electromagnetic flow probe
-
Vascular clamp
-
Plastic cylinder for stenosis
-
This compound solution for infusion
-
Infusion pump
-
Data acquisition system to monitor coronary blood flow
Procedure:
-
Anesthetize the dog and perform a left thoracotomy to expose the heart.
-
Dissect a segment of the left anterior descending or circumflex coronary artery.
-
Place a flow probe on the artery to monitor blood flow.
-
Distal to the flow probe, induce endothelial injury by clamping the artery with a vascular clamp.
-
Create a critical stenosis by placing an encircling plastic cylinder around the injured segment of the artery.
-
Observe the coronary blood flow for the development of CFRs. These appear as a gradual decline in flow to near zero, followed by a sudden restoration of flow as the thrombus embolizes.
-
Once stable CFRs are established, begin the intravenous infusion of this compound (e.g., 2.0 mcg/kg/min).[1]
-
Monitor the coronary blood flow continuously to assess the effect of this compound on the frequency and severity of CFRs. A reduction or abolition of CFRs indicates an effective antithrombotic effect.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay is the gold standard for assessing platelet function and the inhibitory effect of compounds like this compound.
Materials:
-
Animal whole blood (e.g., from rat, rabbit, or dog) collected in sodium citrate.
-
Centrifuge
-
Platelet agonists (e.g., ADP, collagen)
-
Light transmission aggregometer
-
This compound solution at various concentrations
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 160-200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. b. Collect the supernatant (PPP).
-
Aggregation Assay: a. Pre-warm the aggregometer to 37°C. b. Pipette a known volume of PRP into the aggregometer cuvettes. c. For the test samples, add the desired concentration of this compound and incubate for a short period. d. Place the cuvettes in the aggregometer and blank the instrument using PPP. e. Add a platelet agonist (e.g., ADP or collagen) to the PRP and start recording the light transmission. f. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. g. The extent of aggregation is measured as the maximum percentage change in light transmission. h. Compare the aggregation in the presence and absence of this compound to determine its inhibitory effect.
Canine Folts Model Experimental Workflow
Conclusion
This compound is a potent and specific inhibitor of platelet aggregation that has been extensively studied in various animal models. The data and protocols presented here provide a valuable resource for researchers investigating the antithrombotic effects of this compound and other GPIIb/IIIa inhibitors. The canine Folts model and in vitro platelet aggregation assays are robust methods for evaluating the efficacy of such compounds in a preclinical setting. Careful consideration of the appropriate animal model, dosage, and administration route is crucial for obtaining reliable and translatable results.
References
- 1. Effectiveness of Two Methods for Preparation of Autologous Platelet-Rich Plasma: An Experimental Study in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole blood platelet impedance aggregometry with the ROTEM platelet device: comparison of 2 anticoagulants and storage times for the establishment of canine reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of platelet-rich plasma as a tissue adhesive for experimental transplantation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimal conditions for simultaneous measurement of platelet aggregation and ATP secretion in canine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eptifibatide in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eptifibatide, a selective and reversible glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, in cardiovascular research. Detailed protocols for common in vitro and in vivo experimental models are provided to facilitate the investigation of its antiplatelet effects.
Mechanism of Action
This compound is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.[1] It competitively and reversibly inhibits the platelet GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][2][3] The rupture of an atherosclerotic plaque or vessel wall injury exposes the subendothelial matrix, triggering a signaling cascade that activates GPIIb/IIIa receptors.[4] Activated GPIIb/IIIa receptors bind to ligands such as fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a thrombus.[4][5] this compound mimics the arginine-glycine-aspartic acid (RGD) sequence of these ligands, specifically binding to the KGD (Lys-Gly-Asp) sequence on the GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and vWF and preventing platelet aggregation.[1][4][6] This inhibition is dose-dependent and reversible, with platelet function returning to normal approximately 4 to 8 hours after discontinuation of the drug.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | Anticoagulant | IC50 (µg/mL) | Species | Reference |
| ADP (20 µM) | Citrate | 0.11 - 0.22 | Human | [7] |
| Collagen (5 µg/mL) | Citrate | 0.28 - 0.34 | Human | [7] |
| ADP | Citrate | 16 - 27 (mg/mL converted to µg/mL) | Porcine | [8][9] |
| Collagen | Citrate | 16 - 27 (mg/mL converted to µg/mL) | Porcine | [8][9] |
| Thrombin | Citrate | 16 - 27 (mg/mL converted to µg/mL) | Porcine | [8][9] |
Note: The IC50 values for porcine platelets were reported in mg/mL and have been converted to µg/mL for consistency. It is important to note the significant difference in potency between human and porcine platelets.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Onset of Action | ~15 minutes after bolus | Human | [4][10] |
| Plasma Half-life | ~2.5 hours | Human | [1][4] |
| Plasma Protein Binding | ~25% | Human | [4][10] |
| Reversibility (Platelet Function) | 4 - 8 hours post-infusion | Human | [4] |
Table 3: Recommended Dosing for In Vivo Research Models
| Model | Dosing Regimen | Species | Reference |
| Humanized Mouse Model of Thrombosis | 180 µg/kg bolus followed by a 10 min infusion at 2 µg/kg/min | Mouse (with human platelets) | [11] |
| Canine Coronary Thrombosis Model | 2 µg/kg/min infusion | Dog | [12] |
| Baboon Thrombosis Model | >5 µg/kg/min infusion | Baboon | [12] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
This compound
-
Whole blood from healthy donors
-
Anticoagulant: 3.2% Sodium Citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK)[13]
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)
-
Phosphate-buffered saline (PBS)
-
Aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing the desired anticoagulant. The choice of anticoagulant is critical, as calcium-chelating agents like citrate can overestimate the inhibitory effect of this compound.[13][14] PPACK is recommended for conditions that more closely mimic in vivo physiology.[13]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.
-
This compound Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) or vehicle control (PBS) for a specified time (e.g., 5-15 minutes) at 37°C.
-
Platelet Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Set the baseline with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the concentration-response curve.
In Vivo Murine Model of Thrombosis
This protocol is adapted from a humanized mouse model and can be used to evaluate the in vivo antithrombotic efficacy of this compound.[11]
Materials:
-
This compound
-
VWFR1326H mutant mice (or other suitable thrombosis model)
-
Human platelets (for humanized model)
-
Anesthetic
-
Surgical instruments
-
Intravital microscopy setup with a laser for vessel injury
-
Fluorescently labeled anti-CD41 antibody (for platelet visualization)
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose a suitable arteriole (e.g., cremaster arteriole).
-
Platelet Infusion (for humanized model): Infuse human platelets into the mouse to achieve a circulating human platelet count.[11]
-
This compound Administration: Administer this compound via intravenous injection as a bolus followed by a continuous infusion (e.g., 180 µg/kg bolus followed by 2 µg/kg/min infusion).[11]
-
Vessel Injury and Thrombus Formation:
-
Administer a fluorescently labeled anti-CD41 antibody to visualize platelets.
-
Induce thrombus formation by injuring the arteriolar wall with a focused laser pulse.
-
Record the process of platelet accumulation and thrombus formation using intravital microscopy.
-
-
Data Analysis: Quantify the size and stability of the thrombus over time. Compare the thrombus formation in this compound-treated animals to vehicle-treated controls.
Visualizations
Caption: Mechanism of this compound action on the platelet signaling pathway.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Disclaimer
These protocols and application notes are intended for research use only and should not be used for clinical diagnostics or patient treatment. Researchers should optimize these protocols for their specific experimental conditions and follow all applicable laboratory safety guidelines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | [shadwige.sites.truman.edu]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eptifibatide in Studies of Acute Coronary Syndromes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a synthetic cyclic heptapeptide and a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets. It is derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[1] By mimicking the arginine-glycine-aspartic acid (RGD) sequence, this compound competitively inhibits the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor.[1] This action blocks the final common pathway of platelet aggregation, a critical step in the pathophysiology of acute coronary syndromes (ACS). This compound is administered intravenously and has a rapid onset of action and a short half-life of approximately 2.5 hours.[1][2]
These application notes provide a summary of key clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers studying this compound in the context of ACS.
Mechanism of Action
This compound exerts its antiplatelet effect by targeting the GP IIb/IIIa receptor, which is crucial for platelet aggregation. In ACS, the rupture of an atherosclerotic plaque exposes thrombogenic substances, leading to platelet activation. Activated platelets undergo a conformational change in their GP IIb/IIIa receptors, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet-rich thrombus that can occlude a coronary artery. This compound competitively and reversibly binds to the GP IIb/IIIa receptor, preventing fibrinogen binding and thereby inhibiting platelet aggregation.
Key Clinical Trial Data
The efficacy and safety of this compound in patients with ACS have been evaluated in several large-scale clinical trials. The following tables summarize the key quantitative data from the PURSUIT, ESPRIT, and IMPACT-II trials.
PURSUIT Trial (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy)
Objective: To evaluate the efficacy of this compound in reducing the incidence of death and nonfatal myocardial infarction (MI) in patients with non-ST-segment elevation ACS.
| Parameter | This compound (n=4,722) | Placebo (n=4,739) | p-value |
| Primary Endpoint (Death or MI at 30 days) | 14.2% | 15.7% | 0.042[3] |
| Death at 30 days | 4.3% | 4.9% | NS |
| MI at 30 days | 10.9% | 11.9% | NS |
| Bleeding | |||
| Major Bleeding | 2.1% | 1.3% | NS[3] |
| Intracranial Hemorrhage | 0.7% | 0.8% | NS[3] |
ESPRIT Trial (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy)
Objective: To assess the efficacy of a double-bolus dose of this compound in patients undergoing non-urgent percutaneous coronary intervention (PCI) with stenting.
| Parameter | This compound (n=1,040) | Placebo (n=1,024) | p-value |
| Primary Endpoint (Death, MI, Urgent TVR, Thrombotic Bailout at 48 hours) | 6.6% | 10.5% | 0.0015 |
| Key Secondary Endpoint (Death, MI, or Urgent TVR at 30 days) | 6.8% | 10.5% | 0.0034 |
| Death at 6 months | 0.8% | 1.4% | 0.19 |
| MI at 6 months | 7.5% | 11.5% | 0.002 |
| Bleeding | |||
| Major Bleeding | 1.3% | 0.4% | 0.027 |
TVR: Target Vessel Revascularization
IMPACT-II Trial (Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis-II)
Objective: To evaluate the effect of this compound on complications of percutaneous coronary intervention.
| Parameter | This compound (135/0.5 µg/kg/min) (n=1,343) | This compound (135/0.75 µg/kg/min) (n=1,333) | Placebo (n=1,335) | p-value (135/0.5 vs Placebo) |
| Primary Endpoint (Death, MI, Unplanned Revascularization, or Stent for Abrupt Closure at 30 days) | 9.2% | 9.9% | 11.4% | 0.063 |
| Abrupt Closure | 2.8% | 3.4% | 5.0% | <0.05 |
| Bleeding | ||||
| Major Bleeding | 3.9% | 4.5% | 3.5% | NS |
Experimental Protocols
General Clinical Trial Workflow for this compound in ACS
The following diagram illustrates a generalized workflow for a clinical trial investigating this compound in patients with ACS, based on the designs of the PURSUIT, ESPRIT, and IMPACT-II trials.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation inhibition by this compound using LTA, the gold standard for in vitro platelet function testing.
1. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound at desired concentrations
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
Light transmission aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
2. Method:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes using a large-bore needle to minimize platelet activation.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Instrument Calibration:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add this compound or vehicle control and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Compare the aggregation in the presence of this compound to the control to determine the percent inhibition.
-
Cardiac Biomarker Analysis in ACS Clinical Trials
The measurement of cardiac biomarkers is essential for the diagnosis of MI and for risk stratification in patients with ACS.
1. Biomarkers of Interest:
-
Cardiac Troponin I (cTnI) or T (cTnT): The preferred biomarkers for detecting myocardial necrosis due to their high sensitivity and specificity.[4]
-
Creatine Kinase-MB (CK-MB): An alternative to troponins, though less specific.
-
B-type Natriuretic Peptide (BNP) or N-terminal pro-BNP (NT-proBNP): Indicators of hemodynamic stress and ventricular dysfunction, providing prognostic information.[5]
2. Sample Collection and Handling:
-
Collect blood samples at baseline (pre-treatment) and at specified time points post-treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
Use appropriate collection tubes (e.g., serum separator tubes for troponin and CK-MB, EDTA plasma for BNP/NT-proBNP).
-
Process samples promptly according to the assay manufacturer's instructions. If immediate analysis is not possible, store samples at -80°C.
3. Assay Methodology:
-
Utilize high-sensitivity troponin assays (hs-cTn) for improved diagnostic accuracy at early time points.
-
Employ automated immunoassays for consistent and reproducible measurements of all biomarkers.
-
Follow the manufacturer's protocols for calibration, quality control, and sample analysis.
4. Data Interpretation:
-
A rise and/or fall in cardiac biomarker values with at least one value above the 99th percentile upper reference limit is indicative of myocardial injury.
-
In the context of clinical evidence of acute myocardial ischemia, this indicates an acute myocardial infarction.
-
Elevated BNP or NT-proBNP levels are associated with an increased risk of adverse cardiovascular events.[5]
Conclusion
This compound is a potent antiplatelet agent with a well-defined mechanism of action that has demonstrated efficacy in reducing ischemic events in patients with ACS, particularly in the setting of PCI. The data from landmark clinical trials provide a strong evidence base for its use. The provided protocols for platelet aggregation assays and cardiac biomarker analysis serve as a guide for researchers investigating the effects of this compound and other antiplatelet therapies in the setting of acute coronary syndromes. Rigorous adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible data in both preclinical and clinical research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Biomarkers in Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Biomarkers for Acute Coronary Syndromes Using a Multi-marker Strategy | USC Journal [uscjournal.com]
Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using Eptifibatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a potent, reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2][3] This receptor plays a critical role in the final common pathway of platelet aggregation, making this compound a key therapeutic agent in the management of acute coronary syndromes and as an adjunct to percutaneous coronary interventions.[3][4] In the realm of research and drug development, in vitro platelet aggregation assays are indispensable tools for studying the pharmacodynamics of antiplatelet agents like this compound. Light Transmission Aggregometry (LTA) is considered the gold standard for these assessments, providing a quantitative measure of platelet aggregation in response to various agonists.[5][6]
These application notes provide a detailed protocol for conducting in vitro platelet aggregation assays using LTA to evaluate the inhibitory effects of this compound. The protocols cover the preparation of platelet-rich plasma (PRP), the execution of the aggregation assay with various agonists, and the determination of the inhibitory potency of this compound.
Principle of the Assay
LTA measures the change in light transmission through a suspension of platelets as they aggregate. In a suspension of non-aggregated platelets (platelet-rich plasma or PRP), the turbidity is high, and light transmission is low. Upon the addition of an agonist (e.g., ADP, collagen, thrombin), platelets activate and aggregate, causing the turbidity of the suspension to decrease and light transmission to increase. The change in light transmission is proportional to the extent of platelet aggregation. This compound, by blocking the GP IIb/IIIa receptor, prevents the binding of fibrinogen and subsequent platelet aggregation, thus inhibiting the increase in light transmission.
Mechanism of Action of this compound
This compound is a synthetic cyclic heptapeptide that mimics a key recognition sequence in fibrinogen, allowing it to bind reversibly to the platelet GP IIb/IIIa receptor.[1][3] This binding is competitive and prevents fibrinogen, von Willebrand factor, and other adhesive ligands from cross-linking platelets, thereby inhibiting platelet aggregation induced by all physiological agonists.[1][4]
References
- 1. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. fritsmafactor.com [fritsmafactor.com]
Application Notes and Protocols for Eptifibatide Solution Preparation and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and quality control of eptifibatide solutions for in vitro and laboratory research purposes.
Introduction
This compound is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on platelets.[1][2][3][4] It functions by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to this receptor, thereby inhibiting platelet aggregation.[2][3][4] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, this compound is a valuable tool in cardiovascular research and drug development for studying thrombosis and hemostasis.[1][2] Accurate preparation and proper storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
This compound Signaling Pathway
This compound exerts its antiplatelet effect by competitively inhibiting the final common pathway of platelet aggregation. Upon vascular injury, platelet activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound, by binding to the GP IIb/IIIa receptor, blocks this interaction and subsequent aggregation.[3][5][6]
Figure 1. This compound's mechanism of action in inhibiting platelet aggregation.
Preparation of this compound Solutions
This section provides protocols for preparing this compound solutions from both lyophilized powder and commercial sterile solutions.
Materials
-
This compound, lyophilized powder or sterile solution
-
Sterile, deionized, and pyrogen-free water (18 MΩ-cm)
-
Appropriate buffer (e.g., 0.025 M citrate buffer, pH 5.25-5.75)
-
Sterile, polypropylene tubes and containers
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
Protocol for Reconstitution of Lyophilized this compound
-
Bring the lyophilized this compound vial to room temperature.
-
Aseptically add sterile water to the vial to achieve a stock solution concentration of at least 100 µg/mL.[7]
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
For long-term storage, it is recommended to add a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA).[7]
-
Sterile-filter the reconstituted solution using a 0.22 µm filter into a sterile polypropylene container.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[7]
Protocol for Dilution of Commercial this compound Solution
Commercial this compound solutions are available in concentrations such as 0.75 mg/mL and 2 mg/mL.[2]
-
Visually inspect the commercial solution for particulate matter and discoloration before use.
-
Calculate the required volume of the commercial solution and the diluent (e.g., citrate buffer, saline) to achieve the desired final concentration for your experiment.
-
Aseptically transfer the calculated volume of the commercial this compound solution to a sterile container.
-
Add the calculated volume of the appropriate sterile diluent.
-
Gently mix the solution.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
Storage Conditions
| Formulation | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | As per manufacturer's expiry | Store desiccated. Stable at room temperature for up to 3 weeks.[7] |
| Reconstituted Stock Solution (in water) | 2-8°C | 2-7 days | For short-term storage.[7] |
| Reconstituted Stock Solution (in water) | -20°C or below | For future use | Minimize freeze-thaw cycles. Addition of a carrier protein (0.1% HSA or BSA) is recommended for long-term storage.[7] |
| Commercial Vials | 2-8°C | Until expiry date | Protect from light.[8][9] |
| Commercial Vials (transferred) | Room Temperature (15-30°C) | Up to 2 months | Mark vials with a "DISCARD BY" date.[8][9][10] |
Factors Affecting Stability
| Factor | Effect on Stability | Recommendations |
| pH | The minimum rate of decomposition occurs in the pH range of 5.0 to 6.0.[8] Studies have shown maximum stability at pH 5.25 in aqueous solutions and pH 5.75 in semi-aqueous solutions.[11] | Use a buffer system to maintain the pH within the optimal range, such as a citrate buffer. |
| Temperature | Degradation increases with temperature. | Store at recommended refrigerated or frozen temperatures. Avoid repeated temperature fluctuations. |
| Solvent | A semi-aqueous formulation containing 10% ethanol and 40% propylene glycol in 0.025 M citrate buffer has been shown to significantly increase the shelf-life of this compound at room temperature compared to aqueous vehicles.[11][12] | For applications where organic solvents are permissible, consider a semi-aqueous formulation for enhanced room temperature stability. |
| Light | Commercial preparations recommend protection from light.[8][9] | Store solutions in amber vials or protect them from light, especially during long-term storage. |
| Oxidation and Hydrolysis | This compound is susceptible to degradation via oxidation and hydrolysis, particularly at higher pH values (e.g., pH 10).[13] | Prepare solutions in high-purity water and minimize exposure to atmospheric oxygen. |
Experimental Protocols
Workflow for this compound Solution Preparation and Quality Control
Figure 2. Workflow for the preparation and quality control of this compound solutions.
HPLC Method for Stability Assessment
A validated, stability-indicating HPLC method is essential to determine the purity and concentration of this compound and to detect any degradation products.[13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 2.2 with orthophosphoric acid) in a 25:75 (v/v) ratio.[13][14]
-
Injection Volume: 20 µL.[14]
-
Temperature: Ambient.[14]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve using this compound of known concentrations.
-
Inject the prepared standards and the this compound samples to be analyzed.
-
Integrate the peak area of this compound and any degradation products.
-
Quantify the concentration of this compound in the samples using the standard curve and assess the percentage of degradation.
-
Platelet Aggregation Assay
This functional assay measures the biological activity of the prepared this compound solution by assessing its ability to inhibit platelet aggregation.
-
Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Materials:
-
Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Platelet agonist (e.g., adenosine diphosphate - ADP, thrombin receptor agonist peptide - TRAP).[16][17]
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP from citrated whole blood.
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific concentration of the prepared this compound solution or a vehicle control to the PRP and incubate for a defined period.
-
Add the platelet agonist (e.g., 20 µM ADP) to induce aggregation.[18]
-
Record the change in light transmission over time to measure the extent of platelet aggregation.
-
Calculate the percentage inhibition of aggregation by comparing the aggregation in the presence of this compound to that of the vehicle control.
-
Safety Precautions
When handling this compound in a laboratory setting, it is important to adhere to standard safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[15][19]
-
Handling: Avoid inhalation of the lyophilized powder and contact with skin and eyes.[15] In case of a spill, contain the material and clean the area with a suitable absorbent.[15][19]
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
By following these application notes and protocols, researchers can ensure the accurate preparation, proper storage, and effective quality control of this compound solutions for their laboratory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protein Human Natural Protein | ProSpec [prospecbio.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. globalrph.com [globalrph.com]
- 10. This compound | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated High Performance Liquid Chromatographic Method for Stability Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. RP-HPLC Method Development and Validation for Determination of this compound Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Eptifibatide in Percoustaneous Coronary Intervention (PCI) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eptifibatide, a glycoprotein (GP) IIb/IIIa receptor inhibitor, in the context of percutaneous coronary intervention (PCI) research. This compound is a cyclic heptapeptide that reversibly inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on platelets.[1][2] This document outlines key clinical trial data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.
Key Clinical Trial Data
This compound has been extensively studied in large-scale clinical trials to evaluate its efficacy and safety as an adjunct to PCI. The following tables summarize the key quantitative outcomes from pivotal trials.
Table 1: Efficacy of this compound in Major Clinical Trials for PCI
| Trial Name | Patient Population | This compound Dosing Regimen | Primary Endpoint | This compound Group Outcome | Placebo Group Outcome | p-value |
| IMPACT-II [3] | Patients undergoing elective PCI | 135 µg/kg bolus followed by a 0.5 µg/kg/min infusion | Death, MI, or target vessel revascularization (TVR) at 30 days | 9.1% | 11.6% | 0.035 |
| ESPRIT [4] | Patients undergoing non-urgent PCI with stenting | Two 180 µg/kg boluses 10 minutes apart, followed by a 2 µg/kg/min infusion for 18-24 hours | Death, MI, or urgent TVR at 30 days | 6.8% | 10.4% | <0.05 |
| PURSUIT [3][5] | Patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) | 180 µg/kg bolus followed by a 2.0 µg/kg/min infusion | Death or non-fatal MI at 30 days | 14.2% | 15.7% | 0.016 |
Table 2: Safety Outcomes (Major Bleeding) in this compound Clinical Trials
| Trial Name | This compound Group (Major Bleeding) | Placebo Group (Major Bleeding) |
| IMPACT-II [3] | Not significantly different from placebo | Not significantly different from this compound |
| ESPRIT [3] | 0.7% | 0.5% |
| PURSUIT [3] | 2.1% | 1.3% |
Signaling Pathway of this compound
This compound exerts its antiplatelet effect by targeting the final common pathway of platelet aggregation, the activation of the GP IIb/IIIa receptor. This receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and thrombus formation. This compound competitively inhibits this binding.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic use of intravenous this compound in patients undergoing percutaneous coronary intervention: acute coronary syndromes and elective stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of this compound in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide in Ischemic Stroke and Neurovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eptifibatide in preclinical and clinical research on ischemic stroke and other neurovascular conditions. This document includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor.[2][3] While its primary clinical application has been in acute coronary syndromes, there is a growing body of research investigating its potential therapeutic role in acute ischemic stroke and other neurovascular conditions. This interest stems from its potent antiplatelet effects, which may help to prevent thrombus formation and propagation in the cerebral vasculature.[4][5] Furthermore, ongoing research is exploring potential neuroprotective effects of this compound beyond its antiplatelet activity.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive and reversible inhibition of the platelet GPIIb/IIIa receptor.[2][3] This receptor, when activated, undergoes a conformational change that allows it to bind to fibrinogen, leading to platelet aggregation and thrombus formation. This compound mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby blocking its binding to the activated GPIIb/IIIa receptor.[6]
The binding of agonists like ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade that activates GPIIb/IIIa. Upon ligand binding, a subsequent "outside-in" signaling process is triggered, leading to further platelet activation, granule release, and cytoskeletal changes. This compound, by blocking the ligand-binding site, is thought to interfere with both of these signaling pathways.[6]
While the antiplatelet effect is well-characterized, research into the direct neuroprotective signaling pathways of this compound is still emerging. It is hypothesized that by reducing microthrombi formation and improving microcirculation, this compound may indirectly reduce neuronal damage.[7] Some studies suggest that GPIIb/IIIa inhibitors might have effects on other cell types expressing similar integrin receptors, potentially influencing inflammatory responses and endothelial function, but more direct evidence is needed to fully elucidate these pathways in the context of ischemic stroke.[8]
Figure 1: this compound's Mechanism of Action on Platelet Aggregation.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from key clinical trials and preclinical studies investigating the use of this compound in ischemic stroke.
Table 1: Efficacy Outcomes in Human Clinical Trials
| Study/Trial | Treatment Group | Control Group | Outcome Measure | Result |
| CLEAR [3] | Low-dose rt-PA + this compound | Standard-dose rt-PA | Favorable Outcome (mRS 0-1 at 90 days) | No significant difference |
| EPOCH (Matched Analysis) | This compound + Mechanical Thrombectomy | Mechanical Thrombectomy Alone | Good Outcome (mRS 0-2 at 3 months) | 53.1% vs. 33.3% (p=0.016) |
| Retrospective (Subcortical Stroke) [7][9] | This compound | N/A | Median NIHSS improvement at 24h | 3.0 points |
| Retrospective (Tandem Occlusions) [10] | Low-dose this compound | No this compound | Favorable Outcome (NIHSS ≤ 4 at 30 days) | Statistically significant improvement |
| Matched Cohort Analysis [11][12] | This compound + EVT | EVT Alone | Median 24h NIHSS | 10 vs. 6 and 4 (p=0.09) |
| Retrospective (Carotid Stenting) [12] | This compound Protocol | N/A | Median presenting NIHSS | 17 |
Table 2: Safety Outcomes in Human Clinical Trials
| Study/Trial | Treatment Group | Control Group | Outcome Measure | Result |
| CLEAR [3] | Low-dose rt-PA + this compound | Standard-dose rt-PA | Symptomatic Intracranial Hemorrhage (sICH) | 1.4% vs. 8.0% |
| EPOCH (Matched Analysis) | This compound + Mechanical Thrombectomy | Mechanical Thrombectomy Alone | sICH | No significant difference |
| Retrospective (Subcortical Stroke) [7][9] | This compound | N/A | sICH | 0% |
| Retrospective (Tandem Occlusions) [10] | Low-dose this compound | No this compound | sICH | No significant difference |
| Matched Cohort Analysis [11][12] | This compound + EVT | EVT Alone | sICH | 5.6% vs. 7.4% and 3.7% (p=0.717) |
| Retrospective (Carotid Stenting) [12] | This compound Protocol | N/A | sICH | 7.5% |
Experimental Protocols
Preclinical Research: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This protocol provides a general framework for investigating the efficacy of this compound in a rodent model of ischemic stroke.
1. Animal Model and Anesthesia:
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Anesthesia: Anesthesia is induced with 3-4% isoflurane in a 70:30 N₂O/O₂ mixture and maintained with 1-1.5% isoflurane during surgery. Body temperature is maintained at 37°C using a heating pad.
2. MCAO Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 nylon monofilament suture with a blunted tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for 60-120 minutes, followed by reperfusion by withdrawing the filament.
3. This compound Administration:
-
Preparation: this compound is diluted in sterile saline.
-
Dosing: A common dosing regimen is an intravenous (IV) bolus of 135-180 µg/kg followed by a continuous infusion of 0.5-1.0 µg/kg/min.
-
Route of Administration: Intravenous injection via the tail vein or a cannulated femoral vein.
-
Timing: this compound can be administered either before, during, or after the MCAO procedure to model different clinical scenarios (prophylactic vs. therapeutic).
4. Outcome Measures:
-
Neurological Deficit Scoring: A 5-point scale can be used to assess motor deficits at various time points post-MCAO.
-
Infarct Volume Measurement: 24 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histology and Immunohistochemistry: Brain sections can be analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal survival (e.g., NeuN).
-
Blood-Brain Barrier Permeability: Evans Blue dye can be injected intravenously to assess the integrity of the blood-brain barrier.[13]
Figure 2: Preclinical Experimental Workflow for this compound in an MCAO Model.
Clinical Research: Intravenous this compound in Acute Ischemic Stroke
This protocol is a generalized representation based on clinical trials such as CLEAR and EPOCH.[4][14]
1. Patient Selection:
-
Inclusion Criteria: Adult patients with a diagnosis of acute ischemic stroke, typically with a measurable neurological deficit on the National Institutes of Health Stroke Scale (NIHSS), and within a specified time window from symptom onset (e.g., <3 hours or <24 hours depending on the trial and intervention).[14]
-
Exclusion Criteria: Evidence of intracranial hemorrhage on initial imaging, recent major surgery or trauma, known bleeding diathesis, severe uncontrolled hypertension, and recent use of other GPIIb/IIIa inhibitors.[4]
2. This compound Administration:
-
Dosage: A common regimen is an initial intravenous bolus of 135-180 µg/kg.[4][14]
-
Infusion: The bolus is followed by a continuous intravenous infusion, with rates ranging from 0.75 µg/kg/min to 2 µg/kg/min.[4][14] The duration of the infusion can vary from 2 to 24 hours.[4][14]
-
Concomitant Therapy: this compound has been studied in combination with recombinant tissue plasminogen activator (rt-PA) and as an adjunct to mechanical thrombectomy.[14]
3. Monitoring and Outcome Measures:
-
Neurological Assessment: Regular monitoring of NIHSS scores to assess neurological improvement or deterioration.
-
Safety Monitoring: Close observation for signs of bleeding, particularly intracranial hemorrhage, with repeat brain imaging. Platelet counts are also monitored.
-
Functional Outcome: The modified Rankin Scale (mRS) is a primary endpoint in many stroke trials, typically assessed at 90 days post-treatment.
-
Angiographic Outcomes: In studies involving endovascular therapy, outcomes such as successful recanalization (e.g., TICI score) are assessed.
Figure 3: Generalized Clinical Trial Workflow for this compound in Acute Ischemic Stroke.
Conclusion
This compound is a potent antiplatelet agent with a well-defined mechanism of action that is being actively investigated for its therapeutic potential in ischemic stroke and other neurovascular conditions. The provided protocols and data summaries offer a foundation for researchers to design and conduct further studies in this promising area. Future research should focus on elucidating the potential neuroprotective effects of this compound that are independent of its antiplatelet activity and on optimizing dosing and treatment strategies to maximize efficacy while ensuring patient safety.
References
- 1. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Induction of neuronal apoptosis by excitotoxins associated with long-lasting increase of 12-O-tetradecanoylphorbol 13-acetate-responsive element-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Glenzocimab and this compound on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Blood–Brain Barrier Disruption in Preclinical Mouse Models of Stroke Can Be an Experimental Artifact Caused by Craniectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of cytokines in the neuropathology of stroke and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 12. Safety and efficacy of this compound in acute ischemic stroke requiring extracranial carotid artery stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Blood-Brain Barrier Permeability in a Cerebral Ischemia-Reperfusion Model in Rats; A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Eptifibatide with Other Antiplatelet Agents in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptifibatide is a parenteral glycoprotein (GP) IIb/IIIa inhibitor that exerts its antiplatelet effect by preventing fibrinogen from binding to the activated GP IIb/IIIa receptor, the final common pathway of platelet aggregation.[1][2][3][4] In clinical practice and experimental settings, this compound is often combined with other antiplatelet agents, such as aspirin and P2Y12 receptor inhibitors (e.g., clopidogrel, ticagrelor, cangrelor), to achieve a more comprehensive and potent antithrombotic effect.[1][5][6] These application notes provide a summary of quantitative data from experimental models where this compound was combined with other antiplatelet agents, along with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the quantitative effects of combining this compound with other antiplatelet agents on various measures of platelet function.
Table 1: In Vitro Platelet Aggregation
| Combination | Species/Sample | Agonist (Concentration) | Endpoint | This compound Alone (% Inhibition) | Other Agent Alone (% Inhibition) | Combination (% Inhibition) | Reference(s) |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | ADP | Activated GP IIb/IIIa Expression | - | 48% | 80% (further reduction) | [5] |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | Thrombin Receptor-Activating Peptide | Activated GP IIb/IIIa Expression | - | 43% | 78% (further reduction) | [5] |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | U46-619 (Thromboxane A2 mimetic) | Activated GP IIb/IIIa Expression | - | 33% | 72% (further reduction) | [5] |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | ADP | Fibrinogen Binding | - | 70% | 90% (further reduction) | [5] |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | Thrombin Receptor-Activating Peptide | Fibrinogen Binding | - | 64% | 95% (further reduction) | [5] |
| This compound + Clopidogrel (post-treatment) | Human NSTEMI | U46-619 (Thromboxane A2 mimetic) | Fibrinogen Binding | - | 81% | 69% (further reduction) | [5] |
| This compound + Ticagrelor | Human | ADP (20 µmol/L) | Platelet Aggregation | Not specified | Not specified | >99% | |
| This compound + Bivalirudin | Porcine | Thrombin (0.2 U/mL) | Platelet Aggregation | ~25% (at 8 µg/mL) | ~20% (at 70 ng/mL) | ~85-90% | [2] |
Table 2: In Vivo Models
| Model | Animal Model | Combination | Endpoint | This compound Alone | Other Agent Alone | Combination | Reference(s) |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse/Rat | This compound + P2Y12 inhibitor | Time to Occlusion | Prolonged | Prolonged | Synergistically Prolonged (Expected) | General methodology, specific data not found |
| Tail Transection Bleeding Time | Rat | This compound + Aspirin | Bleeding Time (seconds) | Modest Increase | Increased | Additive Increase (Expected) | General methodology, specific data not found |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Combined Antiplatelet Therapy
Caption: Signaling pathways of combined antiplatelet therapy.
Experimental Workflow for In Vitro Platelet Aggregation
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of light transmittance aggregometry for monitoring antiplatelet therapy: an adjustment for platelet count is not necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting & Optimization
Troubleshooting Eptifibatide-induced thrombocytopenia in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering eptifibatide-induced thrombocytopenia (EIT) in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Induced Thrombocytopenia (EIT)?
A1: this compound-induced thrombocytopenia is a drug-induced immune reaction characterized by a rapid and often severe decrease in platelet count following the administration of this compound.[1][2] This adverse effect, while infrequent, can lead to an increased risk of serious bleeding.[2]
Q2: What is the proposed mechanism of EIT?
A2: The primary mechanism is believed to be immune-mediated.[3] this compound, when bound to the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, can induce a conformational change.[4] This change can create new epitopes, leading to the formation of drug-dependent antibodies (IgG) that recognize and bind to the this compound-GPIIb/IIIa complex.[3][5] These antibodies can be naturally occurring in some individuals even without prior exposure to the drug.[3] The binding of these antibodies to platelets can lead to their rapid clearance from circulation and, in some cases, platelet activation through the FcγRIIa receptor, paradoxically increasing the risk of thrombosis.[3][5]
Q3: How common is this compound-Induced Thrombocytopenia?
A3: EIT is considered a rare complication. The reported incidence of acute profound thrombocytopenia with this compound is between 0.1% and 1.0%.[1][6] Some studies suggest that the incidence of thrombocytopenia is lower with this compound compared to another GPIIb/IIIa inhibitor, abciximab.[7][8]
Q4: What are the typical clinical signs and timing of EIT?
A4: EIT is characterized by a sudden and significant drop in platelet count, often to levels below 20,000 cells/mm³.[2] This can occur within a few hours of the first administration of this compound.[1][2] The time to platelet nadir is typically rapid, with one review of case reports noting an average of 8.2 hours.[3] In some instances, a delayed onset of up to 5 days has been reported.[9]
Q5: How is EIT diagnosed in a research setting?
A5: The diagnostic process involves a combination of clinical observation and laboratory testing. Key steps include:
-
Platelet Count Monitoring: Regular monitoring of platelet counts is crucial, especially within the first 2-6 hours after this compound administration.[2]
-
Exclusion of Other Causes: It is important to rule out other potential causes of thrombocytopenia, such as heparin-induced thrombocytopenia (HIT), pseudothrombocytopenia (an in-vitro artifact), or underlying conditions.[3][10] A peripheral blood smear can help rule out pseudothrombocytopenia by checking for platelet clumping.[3]
-
In-Vitro Antibody Testing: The presence of this compound-dependent platelet antibodies can be confirmed using specialized laboratory tests, most commonly flow cytometry.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden, severe drop in platelet count (<50,000/mm³) within hours of this compound administration. | This compound-Induced Thrombocytopenia (EIT) | 1. Immediately discontinue this compound administration.[13] 2. Repeat platelet count using a citrate (blue top) tube to rule out pseudothrombocytopenia.[3] 3. If true thrombocytopenia is confirmed, consider platelet transfusion if there is evidence of bleeding or the platelet count is profoundly low.[13] 4. Collect a serum/plasma sample during the acute phase for subsequent antibody testing.[11] |
| Mild to moderate drop in platelet count. | Could be early EIT or another cause. | 1. Increase the frequency of platelet count monitoring.[13] 2. Review concomitant medications and the subject's clinical status for other potential causes of thrombocytopenia.[10] 3. Be prepared to discontinue this compound if the platelet count continues to fall rapidly.[13] |
| Thrombocytopenia suspected, but in-vitro antibody test is negative. | The antibody may not be detectable, or another mechanism may be involved. | 1. A negative test does not completely rule out EIT. The clinical picture is paramount.[12] 2. Consider the possibility of non-immune mediated mechanisms, although less common. 3. Review the timing of the sample collection for antibody testing; sensitivity may decrease over time after the acute event.[11] |
| Subject has a history of thrombocytopenia with another GPIIb/IIIa inhibitor. | Potential for cross-reactivity. | Exercise extreme caution. While the antibodies are often specific to the drug that induced their formation, the potential for a reaction to another drug in the same class cannot be entirely ruled out. Pre-treatment screening for drug-dependent antibodies may be considered if available. |
Quantitative Data Summary
The following tables summarize key quantitative data related to thrombocytopenia induced by GPIIb/IIIa inhibitors.
Table 1: Incidence of Thrombocytopenia with Different GPIIb/IIIa Inhibitors
| Drug | Incidence of Thrombocytopenia | Incidence of Profound Thrombocytopenia (<20,000 cells/mm³) | Reference(s) |
| This compound | 0.1% - 1.0% | ~0.2% | [1][4] |
| Abciximab | ~2.4% - 6% | Higher than this compound | [7][8] |
| Tirofiban | ~0.5% | [8] |
Table 2: Time Course of this compound-Induced Thrombocytopenia
| Parameter | Typical Value | Reference(s) |
| Time to Onset | Within hours of administration | [1][2] |
| Average Time to Platelet Nadir | 8.2 - 36 hours | [3][14] |
| Median Platelet Nadir | 9,000 cells/mm³ | [15] |
| Time to Recovery (after drug discontinuation) | 2 - 6 days |
Experimental Protocols
Protocol 1: Detection of this compound-Dependent Platelet Antibodies by Flow Cytometry
This protocol is for the in-vitro detection of IgG antibodies that bind to platelets in the presence of this compound.
Materials:
-
Patient serum or citrated plasma collected during the acute thrombocytopenic event.
-
Blood from a healthy, group O donor.
-
This compound solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescently labeled anti-human IgG antibody (e.g., FITC-conjugated).
-
Flow cytometer.
Methodology:
-
Platelet Preparation:
-
Collect whole blood from a healthy group O donor into citrate-containing tubes.
-
Perform a gentle centrifugation (e.g., 120 x g for 20 minutes at room temperature) to obtain platelet-rich plasma (PRP).[11]
-
Wash the platelets twice by resuspending the pellet in PBS and centrifuging.[11]
-
Adjust the final platelet count to approximately 500 x 10⁶/mL in PBS.[11]
-
-
Incubation:
-
Set up two sets of tubes for each patient sample: one with this compound and one without.
-
In the "drug" tubes, incubate the washed donor platelets with the patient's serum in the presence of this compound at a therapeutic concentration.
-
In the "no drug" tubes, incubate the washed donor platelets with the patient's serum and a corresponding volume of buffer.
-
Incubate for a specified period (e.g., 30-60 minutes) at room temperature.
-
-
Washing:
-
Wash the platelets in the "drug" tubes with PBS containing this compound at the same concentration used during incubation. This is critical to prevent the dissociation of drug-dependent antibodies.[11]
-
Wash the platelets in the "no drug" tubes with drug-free PBS.
-
-
Staining:
-
Resuspend the washed platelets in PBS.
-
Add a fluorescently labeled anti-human IgG antibody to all tubes.
-
Incubate in the dark at room temperature for 20-30 minutes.[16]
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Compare the mean fluorescence intensity (MFI) of IgG binding in the "drug" versus "no drug" conditions. A significant increase in MFI in the presence of this compound indicates the presence of drug-dependent antibodies.
-
Protocol 2: Washed Platelet Preparation for In-Vitro Aggregation Studies
This protocol describes the preparation of washed platelets, which can be used in assays like light transmission aggregometry to study the direct effects of compounds or antibodies on platelet function.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate.
-
Platelet wash buffer (e.g., modified Tyrode's buffer).
-
Prostacyclin (PGI₂) to prevent premature platelet activation.
-
Apyrase.
-
Centrifuge.
Methodology:
-
PRP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 20 minutes) without the brake to obtain platelet-rich plasma (PRP).[17]
-
-
First Wash:
-
Resuspension and Second Wash:
-
Gently resuspend the platelet pellet in wash buffer containing PGI₂.[18]
-
Repeat the high-speed centrifugation.
-
Discard the supernatant.
-
-
Final Resuspension:
-
Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's albumin buffer) containing apyrase to degrade any released ADP.[18]
-
Perform a platelet count and adjust the concentration to the desired level for the specific assay (e.g., 250,000-300,000/µL for light transmission aggregometry).[18]
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
-
Protocol 3: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. This protocol outlines the basic steps for performing LTA to assess platelet function in the presence of a suspected agent.
Materials:
-
Washed platelets or platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) for blanking the instrument.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Light transmission aggregometer.
Methodology:
-
Instrument Setup:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument using PPP to set 100% light transmission and PRP (or washed platelets) for 0% transmission.[20]
-
-
Sample Preparation:
-
Pipette a specific volume of PRP or washed platelets into the aggregometer cuvettes with a magnetic stir bar.
-
Allow the samples to equilibrate to 37°C for a few minutes with stirring.
-
-
Aggregation Measurement:
-
Add the test compound (e.g., patient serum with this compound) and incubate for a short period.
-
Add a platelet agonist to induce aggregation.
-
The aggregometer will record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence of the test compound to a control to assess for inhibition or induction of aggregation.
-
Visualizations
References
- 1. This compound-induced acute profound thrombocytopenia: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profound thrombocytopenia after primary exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Thrombocytopenia: with Thrombosis and Disseminated Intravascular Coagulation Immediately after Left Main Coronary Artery Percutaneous Coronary Angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Physiological platelet aggregation assay to mitigate drug-induced thrombocytopenia using a microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two platelet glycoprotein IIb/IIIa inhibitors, this compound and abciximab: outcomes, complications and thrombocytopenia during percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Delayed-onset this compound-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rare case of this compound-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for standardization of laboratory testing for drug-induced immune thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.versiti.org [media.versiti.org]
- 13. safetherapeutics.com [safetherapeutics.com]
- 14. icrp.org.uk [icrp.org.uk]
- 15. Complications and Management of this compound-Induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Platelet purification and coating of plates for adhesion assays [protocols.io]
- 18. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 20. journals.viamedica.pl [journals.viamedica.pl]
Identifying and mitigating off-target effects of Eptifibatide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eptifibatide in experimental settings. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1] It is a synthetic mimetic of a protein found in the venom of the southeastern pygmy rattlesnake.[1] The molecule contains a modified lysine-glycine-aspartic acid (KGD) sequence which allows it to bind to the αIIbβ3 receptor.[1][2][3] This binding action blocks the receptor from interacting with its natural ligands, primarily fibrinogen and von Willebrand factor (vWF), thereby inhibiting the final common pathway of platelet aggregation.[1]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
There are two primary off-target effects to consider:
-
Binding to other integrins: this compound can bind to the integrin αvβ3, although with a lower affinity than its primary target, αIIbβ3.[4][5] This integrin is expressed on various cell types, including endothelial and smooth muscle cells, and is involved in processes like cell adhesion and migration.[4] Unintended inhibition of αvβ3 could lead to confounding results in experiments involving these cell types.
-
Immune-mediated thrombocytopenia: In rare cases, this compound can induce the formation of drug-dependent antibodies that recognize the αIIbβ3 receptor only when this compound is bound.[6][7] This can lead to platelet activation, clearance, and a rapid decrease in platelet count (thrombocytopenia), which is a significant consideration in both in vivo and some ex vivo models.[6][7]
Q3: How can I differentiate between on-target αIIbβ3 inhibition and off-target αvβ3 effects in my cell-based assays?
To distinguish between on-target and off-target effects, it is crucial to use appropriate controls. The ideal approach involves comparing the effects of this compound on cell lines that differentially express the target integrins:
-
Positive Control (On-target): Use a cell line that expresses high levels of αIIbβ3 but low or no αvβ3 (e.g., CHO cells transfected to express αIIbβ3).
-
Negative/Off-target Control: Use a cell line that expresses αvβ3 but is deficient in αIIbβ3 (e.g., endothelial cells like HUVECs, or smooth muscle cells).
-
Negative Control (No Target): Use a cell line that expresses neither integrin to control for non-specific effects.
Observing an effect in the αvβ3-positive/αIIbβ3-negative cells would strongly suggest an off-target mechanism.
Troubleshooting Guide: Unexpected Experimental Results
Q1: I am observing an unexpected effect (e.g., changes in adhesion, migration, or signaling) in my non-platelet cell line (e.g., endothelial or tumor cells) after treatment with this compound. What could be the cause?
This is likely an off-target effect due to this compound's interaction with integrin αvβ3, which is commonly expressed on these cell types.[4]
-
Troubleshooting Steps:
-
Confirm Integrin Expression: Verify the expression profile of αIIbβ3 and αvβ3 on your specific cell line using flow cytometry or western blotting.
-
Perform Control Experiments: As detailed in FAQ Q3, use cell lines with known integrin expression to isolate the effect.
-
Use a More Specific Antagonist: If available, compare your results with a more highly specific αIIbβ3 antagonist or use a specific αvβ3 blocking antibody as a control to see if it phenocopies the effect.
-
Dose-Response Curve: Generate a full dose-response curve. Off-target effects may only occur at higher concentrations of this compound.
-
Q2: My platelet aggregation assay shows less inhibition than expected, or the results are highly variable.
Several factors can contribute to this issue:
-
Reagent and Sample Preparation: Platelet aggregation assays are sensitive to pre-analytical variables.[8]
-
Anticoagulant Choice: The choice of anticoagulant (citrate vs. heparin) can affect results.[8]
-
Platelet Count: Ensure the platelet-rich plasma (PRP) has a standardized platelet count.
-
Sample Age and Temperature: Process samples promptly and maintain them at room temperature, as cooling can activate platelets.[8]
-
-
This compound Concentration: Ensure accurate final concentrations. Perform serial dilutions carefully. The IC50 for this compound on ADP-induced platelet aggregation is in the range of 0.11-0.22 µg/mL.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) used is critical. Use a concentration that gives a submaximal response in control samples to better resolve inhibitory effects.
Q3: I'm observing a significant drop in platelet count in my in vivo or whole blood experiment. What should I do?
This could be indicative of this compound-induced thrombocytopenia.
-
Troubleshooting and Mitigation:
-
Confirm Thrombocytopenia: Immediately perform a platelet count to verify the drop.
-
Rule out Pseudothrombocytopenia: Examine a peripheral blood smear for platelet clumping, which can be an artifact of EDTA anticoagulant.
-
Investigate Immune Mechanism: If possible, test for the presence of drug-dependent anti-platelet antibodies using specialized assays.
-
Consider Alternative Antagonists: In future experiments, consider using an alternative αIIbβ3 antagonist if this effect is recurrent and problematic for the experimental design.
-
Data Presentation: this compound Binding Affinity
While this compound is highly specific for αIIbβ3, it exhibits some cross-reactivity. The following table summarizes the known binding affinities.
| Compound | Target Integrin | Affinity (IC50/Kd) | Notes |
| This compound | αIIbβ3 | ~12 nM (IC50) | High affinity for the primary target.[6] |
| This compound | αvβ3 | Lower Affinity | Binds with lower affinity compared to αIIbβ3; specific quantitative values are not consistently reported but the interaction is confirmed.[4] |
| Tirofiban | αIIbβ3 | ~15 nM (Kd) | For comparison; another common αIIbβ3 antagonist. |
| Abciximab | αIIbβ3 | ~5 nM (Kd) | For comparison; a non-specific inhibitor. |
| Abciximab | αvβ3 | ~5 nM (Kd) | For comparison; binds to both integrins with similar high affinity. |
Experimental Protocols
Protocol 1: Control Experiment for Off-Target Cell Adhesion
This protocol is designed to test whether this compound affects cell adhesion in a non-platelet cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which express αvβ3.
1. Plate Coating: a. Coat wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., 10 µg/mL Vitronectin or Fibronectin in PBS) overnight at 4°C. b. The next day, wash the wells twice with sterile PBS. c. Block non-specific binding by incubating wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
2. Cell Preparation: a. Culture HUVECs to ~80-90% confluency. b. Detach cells using a gentle, non-enzymatic cell dissociation buffer. Avoid trypsin if possible, as it can cleave surface integrins. c. Wash cells and resuspend them in serum-free media to a concentration of 1 x 10^5 cells/mL.
3. Treatment and Seeding: a. Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for 30 minutes at 37°C. b. As a positive control for inhibition, pre-incubate a separate aliquot of cells with a known αvβ3 blocking antibody. c. After blocking (Step 1c), wash the plate wells with PBS. d. Add 100 µL of the treated cell suspension to each coated well.
4. Adhesion and Quantification: a. Allow cells to adhere for 60-90 minutes at 37°C. b. Gently wash away non-adherent cells by washing the wells 2-3 times with PBS. c. Quantify adherent cells. This can be done by staining with crystal violet, followed by solubilization and absorbance reading (e.g., at 590 nm), or by using a fluorescence-based assay (e.g., Calcein-AM). d. Compare the adhesion in this compound-treated wells to vehicle and positive control wells. A significant decrease in adhesion suggests an off-target effect on αvβ3.
Visualizations
Signaling Pathways and Workflows
Caption: On-target mechanism of this compound on the integrin αIIbβ3 pathway.
Caption: Troubleshooting workflow for unexpected effects in non-platelet cells.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide Resistance in Platelet Studies: A Technical Support Center
Welcome to the technical support center for addressing eptifibatide resistance in experimental platelet studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro platelet function testing with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a synthetic cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor is crucial for platelet aggregation, as its activation allows it to bind to fibrinogen, which then cross-links adjacent platelets.[3][4] this compound mimics the arginine-glycine-aspartate (RGD) sequence of adhesive ligands, specifically binding to the lysine-glycine-aspartate (KGD) binding site on the GPIIb/IIIa receptor.[5] This binding action physically obstructs fibrinogen and von Willebrand factor (vWF) from linking platelets together, thereby inhibiting the final common pathway of platelet aggregation.[5][6]
Q2: What is considered "this compound resistance" in an experimental setting?
In an experimental context, this compound resistance refers to a reduced or absent inhibitory effect of this compound on platelet aggregation, despite using appropriate concentrations. The treatment objective is typically to achieve over 80% inhibition of platelet aggregation.[3] Failure to reach this level of inhibition at expected concentrations can be considered experimental resistance. This can manifest as a rightward shift in the dose-response curve, requiring significantly higher concentrations of this compound to achieve the desired antiplatelet effect.
Q3: What are the primary known mechanisms of this compound resistance?
The most well-documented mechanism of clinically significant this compound resistance is immune-mediated, involving drug-dependent antibodies.[7][8] In some individuals, pre-existing or newly formed antibodies can recognize the GPIIb/IIIa receptor only when this compound is bound.[7] This antibody binding can, in turn, activate platelets through the FcγRIIa receptor, leading to paradoxical platelet activation and aggregation, as well as thrombocytopenia.[7][8] Non-immune-mediated resistance in experimental settings is often multifactorial and can be related to experimental conditions and procedural variables.
Troubleshooting Guide
This guide addresses common issues that may be misinterpreted as this compound resistance during in vitro platelet studies.
Problem 1: Suboptimal Inhibition of Platelet Aggregation
Symptoms:
-
Higher than expected IC50 values for this compound.
-
Inability to achieve >80% platelet inhibition at standard this compound concentrations.
-
High residual platelet aggregation after this compound treatment.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Choice of Anticoagulant | Anticoagulants that chelate calcium, such as citrate, can enhance the inhibitory effect of this compound.[9] Conversely, using anticoagulants like hirudin or PPACK may result in higher IC50 values for this compound.[9][10] In hirudinized blood, IC50 values for this compound can be 1.5 to 3-fold higher than in citrated plasma.[10] | Be consistent with the anticoagulant used across experiments. If comparing results with published data, ensure the same anticoagulant was used. For maximal this compound effect, consider using citrate. |
| Platelet Agonist Selection and Concentration | The potency of the platelet agonist used can significantly impact the apparent efficacy of this compound. Strong agonists like thrombin receptor-activating peptide (TRAP) may overcome the inhibitory effects of this compound at lower concentrations, leading to higher residual platelet aggregation compared to weaker agonists like ADP.[9][11] | Use a consistent agonist and concentration. For sensitive assessment of this compound's effect, ADP is a commonly used agonist. If using stronger agonists, a higher concentration of this compound may be required to achieve desired inhibition. |
| Platelet Preparation | Platelets are sensitive and can become activated during preparation of platelet-rich plasma (PRP).[12] Pre-activated platelets may be less responsive to inhibition by this compound. Blood samples for aggregation studies should be processed within 4 hours of collection and kept at room temperature to prevent platelet activation.[12] | Follow standardized protocols for PRP preparation, minimizing mechanical stress and temperature fluctuations. Ensure venipuncture is clean to avoid tissue factor contamination.[12] |
| Incorrect this compound Concentration | Errors in dilution or storage of this compound can lead to inaccurate concentrations in the assay. | Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration and ensure proper storage according to the manufacturer's instructions. |
| Assay Methodology | Different platelet function assays have varying sensitivities to GPIIb/IIIa inhibitors. For example, the Rapid Platelet Function Assay (RPFA) may show a higher sensitivity to this compound's effects compared to light transmission aggregometry (LTA).[10][13] | Be aware of the limitations and characteristics of your chosen assay. When comparing data, ensure the methodologies are comparable. LTA is considered a gold standard for many platelet function studies.[14] |
Problem 2: Suspected Immune-Mediated Resistance
Symptoms:
-
Paradoxical platelet aggregation upon addition of this compound.
-
Marked platelet aggregation and granule secretion in the presence of this compound and patient/donor serum.[7]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Drug-Dependent Antibodies | The presence of antibodies that recognize the this compound-GPIIb/IIIa complex can lead to platelet activation via FcγRIIa signaling.[7][8] | To investigate this, perform platelet aggregation studies using washed platelets from a healthy donor, the suspect plasma/serum, and this compound. If aggregation occurs, it suggests the presence of drug-dependent antibodies. This can be confirmed using specialized flow cytometry assays to detect antibody binding to this compound-treated platelets.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's inhibitory effects from various in vitro studies.
Table 1: this compound IC50 Values in Platelet Aggregation Assays
| Agonist | Anticoagulant | IC50 (µg/mL) | Reference(s) |
| 20 µM ADP | Citrate | 0.11 - 0.22 | [10] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [10] |
| ADP | Hirudin | 1.5 to 3-fold higher than citrate | [10] |
| ADP, Collagen, Thrombin | Not Specified (Porcine Platelets) | 16 - 27 mg/mL (Note: high concentration) | [15] |
Table 2: this compound Concentration for 80% Inhibition of Platelet Aggregation
| Assay Method | Agonist | Anticoagulant | This compound Concentration (µg/mL) | Reference(s) |
| Aggregometry | Not Specified | Citrate | 0.27 - 0.55 | [10] |
| RPFA | Not Specified | Not Specified | 0.15 - 0.22 | [10] |
Experimental Protocols
1. Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
a. Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, TRAP).
-
This compound stock solution.
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
b. Method:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[12] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[12]
-
Instrument Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-3 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. IC50 values can be calculated by testing a range of this compound concentrations.
2. Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This method directly measures the binding of this compound to its receptor.
a. Materials:
-
Whole blood or PRP.
-
This compound.
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is not blocked by this compound (to measure total receptors).
-
Fluorescently labeled monoclonal antibody against an epitope on GPIIb/IIIa that is blocked by this compound or labeled fibrinogen (to measure unoccupied receptors).[16]
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
b. Method:
-
Sample Preparation: Incubate whole blood or PRP with various concentrations of this compound.
-
Staining: Add the fluorescently labeled antibodies to the samples. One antibody will quantify the total number of GPIIb/IIIa receptors, while the other will bind only to receptors not occupied by this compound.[16]
-
Fixation: After incubation, fix the samples to stabilize the antibody binding.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the fluorescence intensity of the antibody binding to unoccupied receptors in the presence and absence of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nonimmunogenicity of this compound, a cyclic heptapeptide inhibitor of platelet glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced thrombocytopenia and thrombosis in humans require FcgammaRIIa and the integrin beta3 cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and pharmacokinetics of this compound in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, this compound, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. de-vhl.nl [de-vhl.nl]
- 15. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with this compound/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Eptifibatide Solutions for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Eptifibatide in long-term experiments, maintaining the stability of the solution is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and improving the stability of this compound solutions, complete with troubleshooting advice and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon reconstitution or during storage | - pH shift: The pH of the solution may have shifted outside the optimal range for this compound solubility. - Low Temperature: Storage at very low temperatures (e.g., freezing) can cause precipitation. - High Concentration: The concentration of this compound may be too high for the chosen solvent system. | - Verify the pH of the solution and adjust to the optimal range (around 5.35) using a suitable buffer (e.g., citrate buffer). - Avoid freezing the this compound solution. Store at recommended refrigerated temperatures (2°C to 8°C). - If a higher concentration is required, consider using a semi-aqueous formulation with cosolvents like ethanol and propylene glycol to improve solubility and stability.[1][2] |
| Discoloration of the solution | - Oxidation: this compound is susceptible to oxidation, which can lead to a change in color. - Light Exposure: Prolonged exposure to light can induce degradation and discoloration. | - Prepare solutions in an environment with minimal oxygen exposure (e.g., using degassed buffers, purging with nitrogen). - Store this compound solutions protected from light at all times.[3] |
| Loss of biological activity | - Chemical Degradation: this compound can undergo hydrolysis, oxidation, or deamidation over time, leading to a loss of its platelet aggregation inhibitory activity. - Improper Storage: Storing the solution at room temperature for extended periods will accelerate degradation. | - Follow recommended storage conditions strictly (refrigeration). - For long-term experiments, prepare fresh solutions or use a stabilizing formulation. - Regularly assess the biological activity of the solution using a relevant assay (e.g., platelet aggregation assay). |
| Appearance of new peaks in HPLC analysis | - Degradation Products: The new peaks likely represent degradation products of this compound. | - Identify the degradation products using mass spectrometry to understand the degradation pathway. A known degradation product is an Asp-clipped linear peptide.[4][5] - Optimize storage conditions (pH, temperature, light protection) and consider the use of stabilizing agents to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended procedure for preparing an this compound solution for in vitro experiments?
A1: To prepare a stable this compound solution, follow these steps:
-
Use a sterile, pyrogen-free aqueous vehicle.
-
The commercial formulation of this compound injection contains citric acid and sodium hydroxide to adjust the pH to approximately 5.35. For custom preparations, a citrate buffer is a suitable choice.
-
If not using a commercial sterile solution, ensure the final solution is filtered through a 0.22 µm sterile filter.
-
Always inspect the solution visually for particulate matter and discoloration before use.
Q2: Can I store this compound solutions at room temperature?
A2: this compound vials are intended for refrigerated storage at 2°C to 8°C (36°F to 46°F).[3] Vials may be transferred to room temperature for a period not to exceed 2 months. However, for prepared solutions for long-term experiments, it is highly recommended to maintain refrigerated conditions to minimize degradation and ensure the integrity of your results.
Stability and Degradation
Q3: What are the primary factors that affect the stability of this compound solutions?
A3: The main factors influencing this compound stability are:
-
pH: this compound is most stable in a slightly acidic pH range. One study found maximum stability in an aqueous vehicle at pH 5.25 and in a semi-aqueous vehicle at pH 5.75.[1][2]
-
Temperature: Higher temperatures accelerate the degradation of this compound.
-
Light: Exposure to light can lead to degradation.
-
Oxidizing agents: this compound is susceptible to oxidation.
-
Solution Composition: The presence of cosolvents can significantly enhance stability.
Q4: What are the known degradation pathways for this compound?
A4: As a peptide, this compound can degrade through several pathways, including:
-
Hydrolysis: Cleavage of the peptide bonds.
-
Oxidation: Modification of amino acid residues, particularly the tryptophan residue.
-
Deamidation: Loss of an amide group from asparagine or glutamine residues.
-
Disulfide bond cleavage: The disulfide bridge is crucial for its cyclic structure and activity. Studies have shown that this compound can undergo degradation under stress conditions such as heat, oxidation, and hydrolysis over a wide pH range (2-10).[6][7]
Improving Stability
Q5: How can I improve the long-term stability of my this compound solution?
A5: To enhance stability for long-term experiments, consider the following:
-
Use a Stabilizing Formulation: A semi-aqueous formulation containing 10% ethanol, 40% propylene glycol, and 50% 0.025 M citrate buffer has been shown to significantly increase the shelf-life of this compound.[1][2]
-
Control the pH: Maintain the pH of the solution at its point of maximum stability (around 5.25-5.75).[1][2]
-
Protect from Light: Always store solutions in light-protected containers.
-
Minimize Oxygen Exposure: Prepare solutions using degassed buffers and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.
-
Store in Aliquots: To avoid repeated freeze-thaw cycles if you need to store the solution frozen, aliquot the solution into single-use vials.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of this compound under different conditions.
Table 1: Predicted Shelf-Life (T90) of this compound at 25°C in Different Formulations
| Formulation | Optimal pH for Stability | Predicted Shelf-Life (T90) in Months |
| Aqueous Vehicle | 5.25 | 33 |
| Semi-Aqueous Vehicle (10% ethanol, 40% propylene glycol, 50% 0.025 M citrate buffer) | 5.75 | 60 |
Data from a study on the stabilization of this compound by cosolvents.[1][2]
Table 2: Effect of Temperature on this compound Degradation in the Semi-Aqueous Formulation (pH 4.25-6.25)
| Temperature (°C) | Observation |
| 48 | Accelerated Degradation |
| 60 | Accelerated Degradation |
| 72.5 | Accelerated Degradation |
This study used accelerated temperatures to predict shelf-life at 25°C. Specific degradation rate constants at these temperatures were used in the prediction model but are not explicitly provided in the abstract.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to assess the purity and degradation of this compound in solution.[6][7]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium dihydrogen orthophosphate dihydrate (25:75 v/v). The pH of the aqueous component is adjusted to 2.2 with orthophosphoric acid.
-
Detection: UV detection at 220 nm.
-
Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare this compound standards and samples in a suitable diluent (e.g., the mobile phase).
-
Inject the standards and samples onto the column.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks.
-
Quantify the amount of this compound remaining and the percentage of degradation products based on peak areas.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Stability Testing
Caption: A typical workflow for an this compound stability study.
Troubleshooting Logic for Solution Precipitation
Caption: A logical guide to troubleshooting precipitation in this compound solutions.
References
- 1. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Characterization of this compound during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated High Performance Liquid Chromatographic Method for Stability Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing bleeding complications with Eptifibatide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eptifibatide in animal studies. The information is designed to help minimize bleeding complications and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2][3] By binding to this receptor, this compound prevents fibrinogen, von Willebrand factor, and other adhesive ligands from attaching to platelets.[1][4][5] This action blocks the final common pathway of platelet aggregation, thereby inhibiting the formation of thrombi.[1][2]
Q2: How quickly does this compound work and what is its duration of action?
A2: The antiplatelet effect of this compound has a rapid onset, with significant inhibition of platelet aggregation observed almost immediately after intravenous administration.[3][6][7] The effect is also readily reversible upon cessation of the infusion, with platelet function returning to baseline within approximately 4 to 6 hours.[6]
Q3: What are the most common bleeding complications observed in animal studies with this compound?
A3: In preclinical studies, bleeding at intravenous sites is a common adverse effect.[7] Petechial hemorrhages, particularly in the femoral and abdominal areas, have been noted in monkeys.[7] In surgical models, increased bleeding at the site of arterial injury or incision is expected.[1][4]
Q4: Can this compound induce thrombocytopenia?
A4: While less common than with other GP IIb/IIIa inhibitors like abciximab, this compound can cause thrombocytopenia, which is a decrease in platelet count.[8] In clinical trials, profound thrombocytopenia (platelet count <20,000/μL) has been reported in a small percentage of patients.[8] Researchers should monitor platelet counts during prolonged this compound infusion.[9][10]
Troubleshooting Guide
Problem 1: Excessive or uncontrolled bleeding is observed at the surgical site.
-
Question: What immediate steps should I take if my animal model experiences severe bleeding after this compound administration?
-
Answer:
-
Apply Direct Pressure: The first and most crucial step is to apply firm, direct pressure to the bleeding site using sterile gauze or a clean cloth.[11]
-
Elevate the Limb: If the bleeding is from a limb, elevate it above the level of the heart to reduce blood flow to the area.[11]
-
Discontinue or Reduce Infusion: If possible, consider stopping or reducing the rate of the this compound infusion. The short half-life of this compound means that its antiplatelet effects will begin to reverse relatively quickly.[6]
-
Administer Reversal Agents (with caution):
-
Seek Veterinary Assistance: Have a veterinarian on standby to provide supportive care, which may include fluid resuscitation to manage hypovolemic shock.[14]
-
Problem 2: Bleeding time is significantly more prolonged than anticipated.
-
Question: My animal's bleeding time is much longer than expected based on the literature. What could be the cause and what should I do?
-
Answer:
-
Verify Dosage: Double-check your this compound dosage calculations and the concentration of your stock solution. Overdosing is a primary cause of excessive bleeding.
-
Assess for Synergistic Effects: Concomitant administration of other antiplatelet agents (e.g., aspirin, clopidogrel) or anticoagulants (e.g., heparin) will potentiate the effects of this compound and increase bleeding risk.[15][16][17] Ensure that the doses of all antithrombotic agents are appropriate for the animal model and experimental goals.
-
Animal Model Sensitivity: Be aware that different species and even strains of animals can have varying sensitivities to antiplatelet agents.
-
Monitor Coagulation Parameters: If available, monitor parameters such as activated clotting time (ACT) or activated partial thromboplastin time (aPTT), especially if heparin is being used concurrently.[5][17]
-
Problem 3: Thrombocytopenia develops during the experiment.
-
Question: I've noticed a significant drop in the platelet count of my animal after starting the this compound infusion. What should I do?
-
Answer:
-
Confirm Thrombocytopenia: Repeat the platelet count to rule out pseudothrombocytopenia (an in vitro artifact).
-
Discontinue this compound: If true thrombocytopenia is confirmed and is severe, it is advisable to stop the this compound infusion.
-
Monitor for Bleeding: Animals with thrombocytopenia are at a higher risk of spontaneous bleeding. Closely monitor the animal for any signs of hemorrhage.
-
Consider Platelet Transfusion: In cases of severe thrombocytopenia accompanied by active bleeding, a platelet transfusion may be necessary.[9][12]
-
Data Presentation
Table 1: Effects of this compound on Platelet Aggregation and Bleeding Time in Animal Models
| Animal Model | Dosing Regimen | Effect on Platelet Aggregation | Effect on Bleeding Time | Reference |
| Baboon | Infusion rates > 5.0 mcg/kg/min | Complete inhibition of ex vivo platelet aggregation | Modest prolongation (2- to 3-fold) | [1][4][5] |
| Dog | Infusion of 2.0 mcg/kg/min | Complete inhibition of ex vivo platelet aggregation | Not specified in the provided reference | [1][4][5] |
| Porcine | IC50 = 16-27 mg/mL (in vitro, ADP, collagen, and thrombin-induced) | Concentration-dependent reduction | Not applicable (in vitro study) | [18] |
| Rat | 10 mg/kg (oral, of a thromboxane synthetase inhibitor for comparison) | Little effect on aggregation dose-response curve | Prolonged from 170 sec to 284 sec | [19] |
Experimental Protocols
1. Canine Model of Coronary Thrombosis (Folts Model)
-
Objective: To assess the efficacy of this compound in preventing occlusive thrombus formation in a model of arterial injury.
-
Methodology:
-
Animal Preparation: Anesthetize a healthy dog and perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.
-
Instrumentation: Place an electromagnetic flow probe around the LAD to monitor coronary blood flow. Place a wire snare or forceps distal to the flow probe to induce vessel injury.
-
Thrombosis Induction: Periodically constrict the LAD with the snare or forceps to induce endothelial damage and stimulate platelet aggregation, leading to cyclic flow variations (CFVs) indicative of thrombus formation and dislodgement.
-
This compound Administration: Once stable CFVs are established, administer this compound as an intravenous bolus followed by a continuous infusion. A dose of 2.0 mcg/kg/min has been shown to completely inhibit canine coronary thrombosis in this model.[1][4][5]
-
Monitoring: Continuously record coronary blood flow to determine the point at which CFVs cease, indicating the prevention of occlusive thrombus formation. Monitor systemic blood pressure and heart rate throughout the experiment.
-
2. Rat Tail Bleeding Time Assay
-
Objective: To evaluate the effect of this compound on primary hemostasis.
-
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic agent (e.g., pentobarbital).[20]
-
This compound Administration: Administer this compound intravenously via a tail vein or other suitable route at the desired dose.
-
Tail Transection: After a predetermined time following drug administration, transect the tail at a standardized distance from the tip (e.g., 3 mm).[20]
-
Bleeding Time Measurement: Immediately immerse the transected tail into a tube containing saline at 37°C.[20] Record the time from transection until the cessation of bleeding for a defined period (e.g., 15 seconds). A maximum cut-off time (e.g., 20 minutes) is typically used.[20]
-
Data Analysis: Compare the bleeding time in this compound-treated rats to that of a vehicle-treated control group. A significant prolongation of bleeding time indicates an antihemostatic effect.
-
Mandatory Visualizations
Caption: GP IIb/IIIa Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for an In Vivo this compound Study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merck.com [merck.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. kr.ihc.com [kr.ihc.com]
- 10. Evaluation of bleeding complications associated with glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Effects of Glenzocimab and this compound on Bleeding Severity in 2 Mouse Models of Intracranial Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet transfusions: treatment options for hemorrhage secondary to thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Platelet Transfusion in the Reversal of Anti-Platelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis of Coagulopathies - WSAVA 2014 Congress - VIN [vin.com]
- 15. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bleeding complications of glycoprotein IIb-IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolongation of rat tail bleeding time caused by oral doses of a thromboxane synthetase inhibitor which have little effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Overcoming challenges in Eptifibatide delivery for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eptifibatide in in vivo experimental settings.
Troubleshooting Guide
This guide addresses common challenges that may arise during the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness of this compound Solution | Instability of the peptide, improper storage, or incompatible solvent. Commercial formulations are designed for cold storage.[1][2] | - Ensure this compound is stored at the recommended temperature (typically 2-8°C) and protected from light.[3] - Use a compatible, sterile, and pH-appropriate vehicle for dilution. A semi-aqueous vehicle containing ethanol and propylene glycol in a citrate buffer has been shown to increase stability.[1][2] - Prepare solutions fresh before each experiment if stability is a concern. |
| Inconsistent Antiplatelet Effect in Animal Models | - Incorrect dosage calculation for the specific animal model. - Rapid clearance of the drug due to its short half-life.[4][5] - Suboptimal administration route. | - Allometrically scale the clinical dose to the specific animal model. - Implement a dosing regimen that includes an initial bolus followed by a continuous infusion to maintain steady-state plasma concentrations.[6][7][8] - For most preclinical studies, intravenous (IV) administration is recommended to ensure complete systemic availability.[6][7] |
| High Incidence of Bleeding in Study Animals | - this compound dosage is too high. - Concomitant use of other anticoagulants or antiplatelet agents.[5] - Underlying renal impairment in the animal model affecting drug clearance.[3] | - Reduce the this compound dose or infusion rate. - Carefully consider and justify the concurrent use of other antithrombotic agents. If necessary, reduce the dose of the concomitant drug. - Assess renal function in animal models. For subjects with renal impairment, a dose reduction is necessary.[3][9] |
| Thrombocytopenia (Low Platelet Count) Observed | Drug-induced thrombocytopenia is a known, though infrequent, side effect of GPIIb/IIIa inhibitors.[6] | - Monitor platelet counts before and during this compound administration. It is recommended to check platelet counts within 2 to 6 hours of administration.[6] - If a significant drop in platelet count is observed, consider discontinuing the drug. |
| Difficulty Achieving Sustained Drug Delivery | The short half-life of this compound makes sustained delivery challenging with simple injections.[4][5] | - For long-term studies, consider using osmotic pumps for continuous infusion. - Explore the use of controlled-release formulations, such as biodegradable polymer-based microspheres, although this is an area of ongoing research.[10][11] |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q: How should I store this compound for my in vivo experiments? A: this compound should be stored in a refrigerator at 2-8°C and protected from light.[3] Commercial preparations are typically stored under these conditions to maintain stability.[1][2]
-
Q: Can I prepare a stock solution of this compound and store it for future use? A: Due to the potential for degradation, it is generally recommended to prepare this compound solutions fresh before each experiment. If a stock solution must be prepared, it should be stored at 2-8°C and used as quickly as possible. Studies have explored the use of cosolvents like ethanol and propylene glycol in a citrate buffer to enhance stability.[1][2]
-
Q: What is a suitable vehicle for diluting this compound for in vivo administration? A: A sterile isotonic saline or a citrate buffer at a pH of around 5.25 to 5.75 is often suitable.[1][2] For enhanced stability, a semi-aqueous vehicle can be considered.[1][2]
Dosing and Administration
-
Q: How do I determine the correct dose of this compound for my animal model? A: Dosing should be determined based on the specific research question and the animal model being used. A common approach is to start with a dose that achieves a similar level of platelet aggregation inhibition as observed in clinical studies (greater than 80%).[3][6][12] Often, a bolus dose followed by a continuous infusion is necessary to achieve and maintain therapeutic levels.[6][7][8]
-
Q: What is the recommended route of administration for this compound in in vivo research? A: Intravenous (IV) administration is the most common and recommended route as it provides immediate and complete bioavailability.[6][7]
-
Q: Why is a bolus dose followed by an infusion recommended? A: A bolus dose rapidly achieves a therapeutic concentration of this compound in the plasma, leading to a quick onset of antiplatelet effect.[4][6] The subsequent continuous infusion is necessary to counteract the drug's short half-life and maintain a steady-state concentration, ensuring sustained platelet inhibition.[4][6][8]
Mechanism and Effects
-
Q: What is the mechanism of action of this compound? A: this compound is a cyclic heptapeptide that acts as a direct, reversible, and competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[4][5] By binding to this receptor, it prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[5][6]
-
Q: How quickly does this compound start working, and how long do its effects last? A: this compound has a rapid onset of action, with significant inhibition of platelet aggregation occurring within 15 minutes of a bolus administration.[6][7] Its effects are also rapidly reversible due to its short plasma half-life of approximately 2.5 hours.[4][5] Platelet function generally returns to baseline within 4 to 6 hours after discontinuing the infusion.[7]
-
Q: What are the main potential side effects to monitor for in my animal studies? A: The most common side effect is bleeding.[6] It is crucial to monitor for any signs of hemorrhage. Thrombocytopenia (a decrease in platelet count) is another potential adverse effect that should be monitored.[6]
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Half-life | ~2.5 hours | [4][5] |
| Protein Binding | ~25% | [5][7] |
| Route of Administration | Intravenous | [6][7] |
| Onset of Action | ~15 minutes after bolus | [6][7] |
| Reversibility | Rapid, platelet function returns to baseline ~4-6 hours post-infusion | [7] |
Table 2: Recommended Dosing Regimens (Clinical Data for Reference)
| Population | Bolus Dose | Infusion Rate | Reference |
| Acute Coronary Syndrome | 180 mcg/kg | 2.0 mcg/kg/min | [9][13] |
| Percutaneous Coronary Intervention | 180 mcg/kg (sometimes a second bolus is given) | 2.0 mcg/kg/min | [8][13] |
| Patients with Renal Impairment (CrCl <50 mL/min) | 180 mcg/kg | 1.0 mcg/kg/min | [9][13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Materials:
-
This compound vial (e.g., 2 mg/mL)
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) or 5% dextrose in water (D5W)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the required volume of this compound based on the animal's weight and the target dose.
-
Using a sterile technique, withdraw the calculated volume of this compound from the vial.
-
Dilute the this compound in a suitable volume of sterile saline or D5W to achieve the desired final concentration for administration. The final volume will depend on the size of the animal and the intended rate of administration.
-
Gently mix the solution by inverting the container. Do not shake vigorously to avoid denaturation of the peptide.
-
Visually inspect the solution for any particulate matter or discoloration before administration. The solution should be clear and colorless.
-
For continuous infusion, the diluted solution can be loaded into a syringe for use with an infusion pump.
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model (e.g., Rat)
-
Animal Preparation:
-
Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane inhalation or injectable anesthetics).
-
Maintain the animal's body temperature using a heating pad.
-
Surgically expose a suitable blood vessel for cannulation (e.g., jugular vein or femoral vein).
-
Insert a catheter into the vessel and secure it in place.
-
-
Administration:
-
Bolus Dose: Connect a syringe containing the prepared this compound bolus dose to the catheter. Administer the bolus over 1-2 minutes.
-
Continuous Infusion: Following the bolus, connect the catheter to an infusion pump containing the this compound infusion solution. Start the infusion at the predetermined rate.
-
-
Monitoring:
-
Monitor the animal's vital signs throughout the procedure.
-
Collect blood samples at predetermined time points to assess platelet aggregation or other relevant parameters.
-
Observe the animal for any signs of bleeding or distress.
-
Visualizations
Caption: this compound's mechanism of action on the platelet GPIIb/IIIa receptor.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. Stabilization of this compound by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. kr.ihc.com [kr.ihc.com]
Technical Support Center: Eptifibatide Dosage in Renal Impairment Models
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of Eptifibatide in experimental models with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1][2] By binding to this receptor, this compound prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, which are crucial for the final common pathway of platelet aggregation.[2][3] This inhibition of platelet aggregation helps to prevent the formation of thrombi.[3]
Q2: Why is renal function a critical consideration when dosing this compound?
Renal function is a critical factor because approximately 50% of this compound is cleared by the kidneys.[4] In models with renal impairment, the drug's clearance is significantly reduced, leading to a doubling of its plasma concentration.[4][5] This accumulation can increase the risk of adverse effects, most notably bleeding.[6][7] Therefore, dosage adjustments are necessary for subjects with impaired renal function to avoid potential toxicity.[2]
Q3: How is renal impairment defined for the purpose of this compound dosage adjustment?
For this compound dosing, renal impairment is typically defined as a calculated creatinine clearance (CrCl) of less than 50 mL/min.[8][9][10] It is recommended to use the Cockcroft-Gault equation to estimate creatinine clearance.[10]
Q4: What are the recommended this compound dosage adjustments for models with renal impairment?
For subjects with a creatinine clearance of less than 50 mL/min, the infusion dose of this compound should be reduced by 50%.[5] The standard intravenous bolus of 180 mcg/kg is typically administered, but the subsequent continuous infusion rate is lowered from 2 mcg/kg/min to 1 mcg/kg/min.[9][10]
Q5: What parameters should be monitored during this compound administration in a renal impairment model?
It is essential to monitor several parameters, including:
-
Renal function: Serum creatinine should be monitored to assess kidney function.[11]
-
Platelet count: Platelet counts should be monitored to detect potential thrombocytopenia.[8][9]
-
Bleeding: Closely monitor for any signs of bleeding, as this is the most common adverse effect.[3][11]
-
Activated Clotting Time (ACT): When used in conjunction with heparin, the target ACT is typically between 200 and 300 seconds during percutaneous coronary intervention (PCI).[8]
-
Activated Partial Thromboplastin Time (aPTT): When used with heparin for medical management, the target aPTT is 50 to 70 seconds.[9][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Bleeding | Excessive drug accumulation due to unadjusted dosage in a model with renal impairment. | Immediately discontinue the this compound infusion.[9] Verify that the dosage was correctly adjusted for the calculated creatinine clearance. Consider platelet transfusions if bleeding is severe.[9] |
| Thrombocytopenia (Low Platelet Count) | This compound-induced thrombocytopenia. | Discontinue this compound immediately.[9] Monitor platelet counts closely. |
| Inconsistent Antiplatelet Effect | Inaccurate assessment of renal function leading to improper dosing. | Re-calculate the creatinine clearance using the Cockcroft-Gault equation with accurate and recent body weight and serum creatinine values.[13] Ensure the infusion pump is calibrated and delivering the correct dose. |
| Unexpected Thrombus Formation | Sub-therapeutic dosage. | Confirm the accuracy of the initial creatinine clearance calculation. If renal function has improved, a dose increase may be warranted under close monitoring. |
Data Presentation
Table 1: this compound Dosage for Acute Coronary Syndrome (ACS)
| Renal Function (Creatinine Clearance) | IV Bolus Dose | Continuous IV Infusion Rate |
| ≥ 50 mL/min | 180 mcg/kg | 2 mcg/kg/min |
| < 50 mL/min | 180 mcg/kg | 1 mcg/kg/min |
Dosage information is derived from multiple sources.[8][10][14]
Table 2: this compound Dosage for Percutaneous Coronary Intervention (PCI)
| Renal Function (Creatinine Clearance) | First IV Bolus Dose | Continuous IV Infusion Rate | Second IV Bolus Dose (10 mins after first) |
| ≥ 50 mL/min | 180 mcg/kg | 2 mcg/kg/min | 180 mcg/kg |
| < 50 mL/min | 180 mcg/kg | 1 mcg/kg/min | 180 mcg/kg |
Dosage information is derived from multiple sources.[8][10][14]
Experimental Protocols
Protocol 1: Assessment of Renal Function using the Cockcroft-Gault Equation
The Cockcroft-Gault equation is a widely used method to estimate creatinine clearance (CrCl) for the purpose of drug dosing.[15][16]
Materials:
-
Subject's age, weight (in kg), and sex.
-
Serum creatinine level (in mg/dL).
Procedure:
-
Gather Subject Data: Accurately record the subject's age, weight, and sex.
-
Measure Serum Creatinine: Obtain a recent and stable serum creatinine measurement.
-
Calculate Creatinine Clearance:
-
For Males: CrCl (mL/min) = [(140 - age) x weight (kg)] / [72 x serum creatinine (mg/dL)]
-
For Females: CrCl (mL/min) = [(140 - age) x weight (kg)] / [72 x serum creatinine (mg/dL)] x 0.85
-
This formula is the standard Cockcroft-Gault equation.[10]
Protocol 2: Monitoring Platelet Aggregation
This protocol outlines a general method for monitoring the pharmacodynamic effect of this compound.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., citrate).
-
Platelet aggregometer.
-
Platelet agonist (e.g., ADP, collagen).
-
Saline solution.
Procedure:
-
Baseline Sample: Before administering this compound, collect a blood sample to establish a baseline level of platelet aggregation.
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the blood sample at a low speed to separate the PRP.
-
Measure Baseline Aggregation: Place the PRP in the aggregometer and add a platelet agonist. Record the maximum platelet aggregation.
-
Administer this compound: Administer the drug according to the appropriate dosing regimen based on renal function.
-
Post-Dose Samples: Collect blood samples at predetermined time points after this compound administration (e.g., 15 minutes, 1 hour, 4 hours).
-
Measure Post-Dose Aggregation: Repeat steps 2 and 3 for each post-dose sample.
-
Calculate Inhibition: Determine the percent inhibition of platelet aggregation relative to the baseline measurement. A clinically significant inhibition is generally considered to be over 80%.[5]
Visualizations
Caption: this compound's mechanism of action on the GP IIb/IIIa receptor.
Caption: Dosing workflow for this compound based on renal function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetic and pharmacodynamic properties of this compound in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of this compound dosing in renal impairment before and after in-service education provided by pharmacists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein IIb/IIIa inhibitors in patients with renal insufficiency undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. kr.ihc.com [kr.ihc.com]
- 10. globalrph.com [globalrph.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. nottsapc.nhs.uk [nottsapc.nhs.uk]
- 14. globalrph.com [globalrph.com]
- 15. Creatinine Clearance Calculator - ClinCalc.com [clincalc.com]
- 16. pharmaceuticalpress.com [pharmaceuticalpress.com]
Preventing Eptifibatide experimental artifacts in platelet function tests
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, eptifibatide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address experimental artifacts in platelet function tests.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic heptapeptide that acts as a reversible, competitive antagonist of the platelet GPIIb/IIIa receptor.[1][2] This receptor is crucial for platelet aggregation, as it binds to fibrinogen and von Willebrand factor, leading to the formation of platelet plugs.[1][2][3] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[3][4]
Q2: What is this compound-induced thrombocytopenia and how does it occur?
This compound-induced thrombocytopenia is a rare but serious adverse effect characterized by a rapid and severe decrease in platelet count following administration of the drug.[5][6] The primary mechanism is believed to be immune-mediated.[5][7][8] In susceptible individuals, this compound can induce a conformational change in the GPIIb/IIIa receptor, exposing new epitopes.[8] This leads to the formation of drug-dependent antibodies that bind to the this compound-occupied GPIIb/IIIa complex on the platelet surface, leading to their rapid clearance from circulation.[7][9]
Q3: What is pseudothrombocytopenia and how can I differentiate it from true this compound-induced thrombocytopenia?
Pseudothrombocytopenia is an in vitro artifact that results in a falsely low platelet count from automated analyzers.[9][10] It is often caused by the presence of EDTA, the anticoagulant commonly used in blood collection tubes, which can induce platelet clumping in some individuals.[9][11] This clumping can be exacerbated by the presence of GPIIb/IIIa inhibitors.[9]
To differentiate pseudothrombocytopenia from true thrombocytopenia, the following steps are recommended:
-
Review of a peripheral blood smear: Microscopic examination of a blood smear will reveal platelet clumps in pseudothrombocytopenia, which are absent in true thrombocytopenia.[10][12]
-
Recollection in an alternative anticoagulant: Drawing a blood sample into a tube containing an alternative anticoagulant, such as sodium citrate or heparin, can often resolve the platelet clumping and provide a more accurate platelet count.[9][13]
Troubleshooting Guide
Issue 1: Unexpectedly low platelet count in a sample treated with this compound.
Possible Cause:
-
True this compound-induced thrombocytopenia.
-
Pseudothrombocytopenia (in vitro platelet clumping).
Troubleshooting Steps:
-
Perform a peripheral blood smear: Prepare and examine a blood smear from the EDTA-anticoagulated sample to check for the presence of platelet clumps.
-
Recollect the sample: If platelet clumps are observed, or if pseudothrombocytopenia is suspected, recollect the blood sample in a tube containing 3.2% sodium citrate.
-
Re-run the platelet count: Analyze the platelet count from the citrated sample. Remember to adjust for the dilutional effect of the liquid anticoagulant.
-
Interpret the results:
-
If the platelet count is normal in the citrated sample, the initial low count was likely due to pseudothrombocytopenia.
-
If the platelet count remains low in the citrated sample and no clumps are visible on the smear, it is more likely to be true this compound-induced thrombocytopenia.
-
Quantitative Data Summary
Table 1: Incidence of Thrombocytopenia with GPIIb/IIIa Inhibitors
| GPIIb/IIIa Inhibitor | Incidence of Thrombocytopenia |
| This compound | 0.1% to 0.2%[14] |
| Tirofiban | 0.1% to 0.3%[14] |
| Abciximab | 0.4% to 1.1%[14] |
Table 2: Characteristics of this compound-Induced Thrombocytopenia
| Parameter | Finding | Reference |
| Onset | Rapid, often within hours of administration | [9][12] |
| Platelet Nadir | Can be profound (<20,000/µL) | [9][12] |
| Recovery | Typically rapid upon discontinuation of the drug | [8][15] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Platelet Function Testing in the Presence of this compound
Objective: To assess platelet aggregation in response to various agonists in samples containing this compound.
Materials:
-
Blood collection tubes with 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
Light Transmission Aggregometer.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
Methodology:
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. Avoid trauma to the vein to prevent premature platelet activation.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 100% transmission using PPP and 0% transmission using PRP.
-
-
Platelet Aggregation Assay:
-
Pipette a known volume of pre-warmed PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate as required.
-
Add the platelet agonist to the cuvette.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the change in light transmission.
Protocol 2: Flow Cytometry for Detecting this compound-Dependent Antibodies
Objective: To identify the presence of antibodies that bind to platelets in the presence of this compound.
Materials:
-
Washed platelets from a healthy donor.
-
Patient serum or plasma.
-
This compound solution.
-
Fluorescently labeled anti-human IgG antibody.
-
Flow cytometer.
Methodology:
-
Platelet Preparation: Prepare washed platelets from a healthy donor to remove plasma proteins.
-
Incubation:
-
In a series of tubes, incubate the washed platelets with:
-
Patient serum + this compound
-
Patient serum without this compound (negative control)
-
Normal human serum + this compound (negative control)
-
-
-
Staining:
-
After incubation, wash the platelets to remove unbound antibodies.
-
Add a fluorescently labeled anti-human IgG antibody and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the platelets again to remove the unbound secondary antibody.
-
Resuspend the platelets and acquire data on a flow cytometer.
-
-
Data Interpretation: An increase in fluorescence intensity in the sample containing patient serum and this compound compared to the control samples indicates the presence of this compound-dependent antibodies.
Visualizations
Caption: this compound's mechanism of action on the GPIIb/IIIa receptor.
Caption: Troubleshooting workflow for low platelet counts with this compound.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Current strategies with this compound and other antiplatelet agents in percutaneous coronary intervention and acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safetherapeutics.com [safetherapeutics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Profound Thrombocytopenia After Percutaneous Intervention for Acute Coronary Syndrome: A Challenging Clinical Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Thrombocytopenia: with Thrombosis and Disseminated Intravascular Coagulation Immediately after Left Main Coronary Artery Percutaneous Coronary Angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Severe Thrombocytopenia Occurring After Administration of this compound Postpones Emergent Coronary Artery Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Analytical Variables [practical-haemostasis.com]
- 12. Profound thrombocytopenia after primary exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labmedicineblog.com [labmedicineblog.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound-induced acute profound thrombocytopenia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Platelet Response to Eptifibatide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eptifibatide. Our goal is to help you navigate the complexities of platelet response variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a cyclic heptapeptide that acts as a reversible antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1][2][3] This receptor is crucial for the final common pathway of platelet aggregation.[4] When platelets are activated, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.[2] this compound mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to competitively bind to the GPIIb/IIIa receptor and block fibrinogen binding, thereby preventing platelet aggregation.[2][5]
Q2: What are the common causes of variability in platelet response to this compound in in-vitro experiments?
Variability in the measured effect of this compound can arise from several pre-analytical and analytical factors:
-
Choice of Anticoagulant: The anticoagulant used in blood collection can significantly impact the apparent potency of this compound. Citrate, a common anticoagulant, chelates calcium ions, which can enhance the inhibitory effect of this compound compared to anticoagulants like PPACK (d-phenylalanyl-l-prolyl-l-arginine chloromethylketone) or heparin.[5][6]
-
Choice of Platelet Agonist: The agonist used to stimulate platelet aggregation in vitro can influence the degree of inhibition observed. For instance, a stronger agonist like thrombin receptor agonist peptide (TRAP) may induce a greater platelet aggregation response compared to adenosine diphosphate (ADP), potentially requiring higher concentrations of this compound for effective inhibition.[5][6]
-
Agonist Concentration: The concentration of the agonist used is a critical parameter. Higher concentrations may overcome the inhibitory effect of this compound, leading to an underestimation of its potency.
-
Platelet Count: Variations in platelet count between samples can affect aggregation measurements. It is advisable to normalize platelet counts or use platelet-rich plasma with a standardized platelet concentration.
-
Time Between Blood Draw and Assay: Platelet function can change over time after blood collection. It is crucial to perform platelet function assays within a standardized and minimized timeframe.
-
Donor Variability: Intrinsic differences in platelet receptor density, signaling pathways, and genetics among blood donors can contribute to variable responses to this compound.
Q3: We are observing lower-than-expected platelet inhibition with this compound in our Light Transmission Aggregometry (LTA) assay. What are the potential causes and troubleshooting steps?
Observing lower-than-expected inhibition in an LTA assay can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Verify the concentration of your this compound stock solution and ensure accurate dilution. Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental conditions. |
| High Agonist Concentration | The concentration of the agonist (e.g., ADP, collagen) might be too high, overriding the inhibitory effect of this compound. Titrate the agonist to a concentration that induces sub-maximal aggregation to better assess inhibition. |
| Inappropriate Anticoagulant | If using an anticoagulant that does not chelate calcium (e.g., heparin, PPACK), the apparent potency of this compound will be lower than in citrated plasma.[5][6] Ensure consistency in the anticoagulant used across experiments. |
| Platelet Activation During Preparation | Platelets can become activated during blood collection and processing, rendering them less sensitive to inhibition. Ensure clean venipuncture, gentle mixing of blood with anticoagulant, and adherence to validated protocols for platelet-rich plasma (PRP) preparation.[7] |
| Low Platelet Count in PRP | An insufficient number of platelets in the PRP can lead to a reduced aggregation signal, making it difficult to accurately measure inhibition. Ensure your PRP preparation method yields a consistent and adequate platelet count. |
| Instrument Malfunction | Calibrate the aggregometer according to the manufacturer's instructions. Ensure the light source and detector are functioning correctly. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including the agonist and this compound. Prepare fresh solutions as needed. |
Q4: Can genetic factors influence the response to this compound?
While research on genetic polymorphisms directly affecting this compound response is less extensive compared to other antiplatelet agents like clopidogrel, polymorphisms in the genes encoding for the GPIIb/IIIa receptor subunits (αIIb and β3) could theoretically alter the binding affinity of this compound. For instance, mutations in the glycoprotein IIIa gene have been shown to influence baseline platelet aggregation.[8] However, studies have not consistently demonstrated a significant impact of common GPIIIa polymorphisms on the degree of platelet inhibition by GPIIb/IIIa inhibitors in a clinical setting.[8] Further research is needed to fully elucidate the role of pharmacogenetics in this compound response variability.
Q5: Are there any known drug interactions that can affect this compound's efficacy?
Yes, co-administration of other medications that affect platelet function or coagulation can influence the observed effect of this compound. These include:
-
Other Antiplatelet Agents: Drugs like aspirin, clopidogrel, and ticagrelor, which inhibit platelet function through different mechanisms, can have additive or synergistic effects with this compound.[9][10]
-
Anticoagulants: Concomitant use of anticoagulants such as heparin or direct thrombin inhibitors can increase the overall antithrombotic effect and bleeding risk.[5][11]
-
NSAIDs: Nonsteroidal anti-inflammatory drugs can also inhibit platelet function and may enhance the effect of this compound.[9]
It is crucial to consider the complete medication profile in clinical studies or to avoid confounding substances in in-vitro experiments.
Troubleshooting Guides
Discrepancies Between Platelet Function Assays
Issue: You are observing conflicting results between different platelet function assays, such as Light Transmission Aggregometry (LTA) and a point-of-care assay like the VerifyNow® system, when assessing this compound's effect.
Background: LTA and VerifyNow operate on different principles. LTA measures the change in light transmission through platelet-rich plasma as platelets aggregate.[7][12] The VerifyNow system is a whole-blood, cartridge-based assay that measures platelet-induced aggregation of fibrinogen-coated beads.[4][13] These methodological differences can lead to varied results.
Troubleshooting Steps:
-
Understand the Assay Principles: Recognize that LTA and VerifyNow are not directly interchangeable. LTA is considered the historical gold standard but is more labor-intensive, while VerifyNow is a rapid, point-of-care test.[14]
-
Consider the Anticoagulant: The VerifyNow assay typically uses citrated whole blood. If your LTA is performed with a different anticoagulant, this can contribute to discrepancies.[15][16]
-
Review Agonist Specificity: The VerifyNow IIb/IIIa test uses thrombin receptor-activating peptide (iso-TRAP) as the agonist.[17] If your LTA uses a different agonist (e.g., ADP, collagen), the results may not be directly comparable, as the degree of inhibition by this compound can be agonist-dependent.[6][15][18]
-
Evaluate Hematocrit and Platelet Count: The VerifyNow system can be affected by very low hematocrit or platelet counts.[1] LTA performed on PRP is less influenced by hematocrit but is dependent on the platelet count in the plasma.
-
Check for Interfering Substances: The VerifyNow P2Y12 and Aspirin assays can be interfered with by GPIIb/IIIa inhibitors like this compound.[1][4][17] Ensure you are using the appropriate VerifyNow assay (IIb/IIIa) for assessing this compound's effect.
-
Correlate with a Reference Method: If discrepancies persist, consider performing a head-to-head comparison and correlation of the two methods in your specific experimental setup to understand the relationship between the results obtained from each assay. Studies have shown both good and variable correlations between LTA and VerifyNow, depending on the clinical context and the specific antiplatelet agent being studied.[14][19][20]
This compound-Induced Thrombocytopenia
Issue: A significant drop in platelet count is observed after the administration of this compound.
Background: Although rare, this compound can induce acute thrombocytopenia.[5] This is thought to be an immune-mediated response where drug-dependent antibodies bind to the GPIIb/IIIa receptor, leading to platelet clearance.[21]
Management in a Research Setting:
-
Confirm Thrombocytopenia: Repeat the platelet count to rule out pseudothrombocytopenia (an in vitro artifact of platelet clumping).
-
Discontinue this compound: If true thrombocytopenia is confirmed, the primary intervention is to stop the administration of this compound.
-
Investigate Antibody Presence: In a research context, you can investigate the presence of this compound-dependent anti-platelet antibodies in the plasma using techniques like flow cytometry or platelet aggregation studies.[21]
-
Consider Alternative Inhibitors: If the experimental design allows, consider using a different class of antiplatelet agent that does not target the GPIIb/IIIa receptor.
Data Presentation
The following tables summarize quantitative data on this compound's effect on platelet aggregation from various studies.
Table 1: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | Anticoagulant | IC50 (µg/mL) | Reference |
| 20 µM ADP | Citrate | 0.11 - 0.22 | [22] |
| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [22] |
| ADP | Hirudin | 1.5 to 3-fold higher than citrate | [22] |
| Thrombin | N/A | 16 - 27 (porcine platelets) | [18][23] |
| Collagen | N/A | 16 - 27 (porcine platelets) | [18][23] |
| ADP | N/A | 16 - 27 (porcine platelets) | [18][23] |
Table 2: Comparison of Platelet Aggregation Inhibition by Different GPIIb/IIIa Antagonists
| Time Point | Anticoagulant | This compound (% Inhibition) | Abciximab (% Inhibition) | Tirofiban (RESTORE regimen) (% Inhibition) | Reference |
| 15 minutes | PPACK | High | High | Significantly Lower | [24] |
| 30 minutes | PPACK | High | High | Significantly Lower | [24] |
| 12 hours | PPACK | More sustained inhibition | Less sustained inhibition | Markedly inhibited | [16][24] |
Table 3: Effect of Anticoagulant on Measured Platelet Aggregation in Patients Treated with this compound
| Time Point | Agonist | Platelet Aggregation (Citrate) | Platelet Aggregation (PPACK) | Finding | Reference |
| 24 hours | ADP | Lower | Higher | Inhibition is greater in citrate | [6][15] |
| 24 hours | TRAP | Lower | Higher | Inhibition is greater in citrate | [6][15] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for this compound
Objective: To measure the in-vitro effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution and diluent (e.g., saline).
-
Platelet agonist (e.g., ADP, collagen, TRAP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Methodology:
-
Blood Collection: Collect whole blood by clean venipuncture into tubes containing 3.2% sodium citrate. Gently invert the tubes 3-4 times to mix.[7]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off to obtain PRP.[25]
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[25]
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up.
-
Set the instrument baseline (0% aggregation) using PRP and the 100% aggregation point using PPP.
-
-
Assay Procedure:
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C.
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.
-
Calculate the percent inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
VerifyNow® IIb/IIIa Assay
Objective: To measure the level of platelet GPIIb/IIIa receptor blockade by this compound in whole blood.
Materials:
-
VerifyNow® instrument.
-
VerifyNow® IIb/IIIa test cartridges.
-
Whole blood collected in a 3.2% sodium citrate tube (Greiner Bio-One partial-fill tube).[26]
Methodology:
-
Blood Collection: Collect a blood sample into the specified 3.2% sodium citrate tube. A discard tube should be drawn first.[26]
-
Instrument Preparation: Power on the VerifyNow instrument and follow the on-screen prompts to prepare for a test.
-
Assay Procedure:
-
Scan the barcode on the test cartridge.
-
Insert the blood collection tube into the cartridge port. The instrument will automatically draw the required amount of blood.
-
The instrument automatically performs the assay, which involves mixing the blood with a platelet agonist (iso-TRAP) and fibrinogen-coated beads.
-
-
Results: The instrument reports the degree of platelet aggregation in Platelet Aggregation Units (PAU). A lower PAU value indicates a higher level of GPIIb/IIIa receptor blockade by this compound.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
Objective: To quantify the percentage of GPIIb/IIIa receptors on the platelet surface that are occupied by this compound.
Materials:
-
Whole blood collected in an appropriate anticoagulant.
-
This compound.
-
Fluorescently labeled monoclonal antibodies that bind to the GPIIb/IIIa receptor (e.g., anti-CD41/CD61).
-
Fluorescently labeled antibody that specifically binds to the activated conformation of GPIIb/IIIa (e.g., PAC-1), if assessing activation state.[27]
-
Fixative solution (e.g., paraformaldehyde).
-
Sheath fluid.
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Incubate whole blood or PRP with various concentrations of this compound or a vehicle control.
-
Add a saturating concentration of a fluorescently labeled anti-GPIIb/IIIa monoclonal antibody.
-
-
Staining:
-
Incubate the samples in the dark at room temperature for a specified time to allow antibody binding.
-
(Optional) Fix the platelets with a fixative solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the anti-GPIIb/IIIa antibody staining.
-
-
Data Analysis:
-
The binding of this compound will compete with the binding of the labeled antibody, resulting in a decrease in MFI.
-
The percentage of receptor occupancy can be calculated by comparing the MFI of the this compound-treated samples to the MFI of the vehicle control (representing 0% occupancy) and a sample with maximal inhibition (representing 100% occupancy).
-
Visualizations
Caption: this compound's mechanism of action on the platelet signaling pathway.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Logical troubleshooting flow for low this compound response.
References
- 1. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa [pubmed.ncbi.nlm.nih.gov]
- 4. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene mutations of platelet glycoproteins and response to tirofiban in acute coronary syndrome: Mutações gênicas das glicoproteínas plaquetárias e resposta ao tirofiban na síndrome coronariana aguda - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Interactions Checker - Drugs.com [drugs.com]
- 11. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. bchcicu.org [bchcicu.org]
- 18. The in vitro effect of this compound, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Light Transmission Aggregometry and VerifyNow in Detecting Clopidogrel Resistance and Factors Affecting Clopidogrel Resistance in AMI-EST Patients Undergoing Percutaneous Coronary Intervention: A Cross-Sectional Study | Giantini | The Indonesian Biomedical Journal [inabj.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
- 24. ahajournals.org [ahajournals.org]
- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Eptifibatide and Tirofiban in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Eptifibatide and Tirofiban, two prominent glycoprotein (GP) IIb/IIIa inhibitors used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound and Tirofiban are potent antiplatelet agents that exert their effect by targeting the final common pathway of platelet aggregation.[1] Both drugs are reversible antagonists of the GP IIb/IIIa receptor, preventing fibrinogen from binding and thereby inhibiting thrombus formation.[1][2] this compound is a synthetic cyclic heptapeptide, while Tirofiban is a non-peptide small molecule antagonist.[2] This fundamental structural difference contributes to their distinct pharmacokinetic and pharmacodynamic profiles. Both have been widely utilized to prevent thrombotic complications in patients with ACS and those undergoing PCI.[1]
Mechanism of Action
This compound and Tirofiban share a common mechanism of action by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This receptor, upon activation, undergoes a conformational change that allows it to bind fibrinogen, which then cross-links adjacent platelets, leading to aggregation and thrombus formation. By blocking this interaction, both drugs effectively halt the aggregation process, regardless of the initial platelet agonist.
Figure 1: Mechanism of Action of this compound and Tirofiban.
Pharmacodynamic Profile
The pharmacodynamic properties of this compound and Tirofiban determine their onset, intensity, and duration of platelet inhibition.
| Parameter | This compound | Tirofiban |
| Onset of Action | Rapid, with significant platelet inhibition within 15 minutes of a bolus dose.[3] | Rapid, with >90% platelet aggregation inhibition achieved within 10 minutes of a high-dose bolus.[4] |
| Receptor Occupancy | Achieves a high degree of GP IIb/IIIa receptor occupancy. One study showed a significantly higher absolute GP receptor occupancy with this compound (62.1% ± 17.1%) compared to standard-dose Tirofiban (38.8% ± 18.8%).[4][5] | GP receptor occupancy is dose-dependent. High-dose bolus regimens can achieve receptor occupancy comparable to this compound.[4] |
| Platelet Inhibition | Consistently inhibits platelet aggregation throughout the dosing interval.[6] | Standard-dose regimens have shown less inhibition compared to this compound in some studies.[6] |
| Reversibility | Platelet function returns to baseline approximately 4 to 8 hours after discontinuation of the infusion.[3] | Platelet aggregation returns to near baseline within 4 to 8 hours after cessation of infusion.[1] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing regimens and considerations in specific patient populations.
| Parameter | This compound | Tirofiban |
| Half-life | Approximately 2.5 hours.[3][7] | Approximately 2 hours.[1][2] |
| Protein Binding | About 25%.[3][7] | 65% (unbound fraction is 35%).[1][2] |
| Metabolism | Minimal, primarily cleared unchanged.[3] | Appears to be limited.[1] |
| Elimination | Primarily renal excretion.[3][7] | Primarily renal excretion (about 65% in urine) and to a lesser extent in feces (about 25%).[1][2] |
| Volume of Distribution | 0.2 to 0.3 L/kg. | 22 to 42 liters.[1][2] |
| Clearance | Approximately 55 mL/kg/h in patients with coronary artery disease. Clearance is reduced by about 50% in patients with creatinine clearance <50 mL/min.[7] | 213 to 314 mL/min in healthy subjects. Clearance is decreased by about 40% with creatinine clearance <60 mL/min and >50% with creatinine clearance <30 mL/min.[1][2] |
Clinical Efficacy and Safety
Clinical trials and meta-analyses have compared the efficacy and safety of this compound and Tirofiban, with some variations in findings depending on the clinical setting and dosing regimens.
| Outcome | Comparative Findings |
| Major Adverse Cardiac Events (MACE) | A meta-analysis of nine randomized controlled trials involving 1256 patients found no significant difference in the incidence of MACE between this compound and Tirofiban.[5][8] However, some studies suggest that compared to standard doses of Tirofiban, this compound and higher doses of Tirofiban were associated with a lower incidence of MACE.[8] |
| Bleeding | The same meta-analysis indicated that this compound was associated with a reduced risk of minor bleeding compared to Tirofiban.[5][8] There was no significant difference in the rates of major bleeding between the two drugs.[5][8] |
| Thrombocytopenia | The risk of thrombocytopenia is low for both drugs, with no significant difference observed in comparative studies.[5][8] |
Experimental Protocols
1. Platelet Aggregation Assays
A common method to assess the efficacy of GP IIb/IIIa inhibitors is through ex vivo platelet aggregation assays.
Figure 2: Workflow for Platelet Aggregation Assay.
Detailed Methodology: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test drug (this compound or Tirofiban) or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation is determined from the aggregation curve. The percentage of inhibition is calculated by comparing the aggregation in the presence of the drug to that of the vehicle control.
2. GP IIb/IIIa Receptor Occupancy Assay
Flow cytometry is a standard method to determine the percentage of GP IIb/IIIa receptors occupied by the antagonist.
Detailed Methodology: Flow Cytometry
-
Blood Sampling: Whole blood samples are collected at baseline and at various time points after drug administration.
-
Labeling: Aliquots of whole blood are incubated with a fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GP IIb/IIIa receptors.
-
Fixation and Lysis: Red blood cells are lysed, and the remaining cells are fixed.
-
Flow Cytometric Analysis: The fluorescence intensity of the platelet population is measured using a flow cytometer.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the fluorescence intensity of post-drug samples to the baseline sample. A decrease in fluorescence indicates that the receptors are occupied by the drug and are unavailable for antibody binding.
Conclusion
This compound and Tirofiban are both effective GP IIb/IIIa inhibitors with rapid onset and reversible action. While their core mechanism of action is identical, differences in their chemical structure, pharmacokinetics, and pharmacodynamics can influence their clinical application. This compound has demonstrated consistent platelet inhibition, and some studies suggest a potential advantage in terms of a lower risk of minor bleeding. Tirofiban, particularly with high-dose bolus regimens, achieves a high level of platelet inhibition comparable to this compound. The choice between these agents may depend on the specific clinical scenario, patient characteristics (such as renal function), and institutional protocols and cost considerations. Further head-to-head trials with standardized dosing and endpoints will continue to refine our understanding of the comparative efficacy and safety of these important antiplatelet therapies.
References
- 1. This compound in Percutaneous Coronary Intervention: The ESPRIT Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes at 6 months for the direct comparison of tirofiban and abciximab during percutaneous coronary revascularisation with stent placement: the TARGET follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Tirofiban and Abciximab in Patients Undergoing Coronary Stent Implantation: Rationale, Design, and Results of the TARGET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with this compound/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and this compound during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet glycoprotein IIb/IIIa integrin blockade with this compound in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound vs Tirofiban: the connection and difference between the two_Chemicalbook [chemicalbook.com]
Validating Eptifibatide's Efficacy in Novel Antithrombotic Research: A Comparative Guide
For Immediate Release
In the landscape of antithrombotic research and development, the rigorous validation of therapeutic efficacy is paramount. This guide provides an objective comparison of Eptifibatide, a cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor, against other antiplatelet agents. By presenting key experimental data and detailed protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals exploring novel antithrombotic strategies.
Mechanism of Action: Targeting the Final Common Pathway
This compound functions by reversibly binding to the platelet GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, this compound mimics the arginine-glycine-aspartic acid (RGD) sequence that fibrinogen and von Willebrand factor (vWF) use to bind to this receptor. By competitively inhibiting this binding, this compound effectively prevents platelets from cross-linking and forming a thrombus.[1] The therapeutic goal is to achieve over 80% inhibition of platelet aggregation, a target that has been demonstrated ex vivo with agonists like adenosine diphosphate (ADP).[1]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of this compound has been validated in several large-scale clinical trials. This section compares its performance against a placebo and other GP IIb/IIIa inhibitors, Abciximab and Tirofiban.
Clinical Endpoint Comparison in Major Trials
The PURSUIT, IMPACT-II, and ESPRIT trials established the clinical benefits of this compound in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).
| Trial Name | Patient Population | This compound Regimen | Primary Endpoint | This compound Group Outcome | Placebo Group Outcome | p-value |
| PURSUIT | NSTE-ACS | 180 µg/kg bolus, 2.0 µg/kg/min infusion | Death or Myocardial Infarction (MI) at 30 days | 14.2% | 15.7% | 0.04 |
| IMPACT-II | PCI (elective, urgent) | 135 µg/kg bolus, 0.5 µg/kg/min infusion | Death, MI, or urgent revascularization at 30 days | 9.1% | 11.6% | 0.035 |
| ESPRIT | Non-urgent PCI with stenting | Two 180 µg/kg boluses, 2.0 µg/kg/min infusion | Death, MI, urgent target vessel revascularization, or bailout at 48 hours | 6.6% | 10.5% | 0.0015 |
Data sourced from PURSUIT, IMPACT-II, and ESPRIT trial publications.[1][2][3][4]
Head-to-Head Platelet Inhibition Data
The COMPARE trial provides a direct pharmacodynamic comparison of the currently recommended dosages of this compound, Abciximab, and Tirofiban. Platelet aggregation was measured in response to 20 µmol/L ADP.
| Time Point | Median Platelet Aggregation (% of Baseline) | ||
| This compound | Abciximab | Tirofiban (RESTORE regimen) | |
| 15 Minutes | 4% | 6% | 22% |
| 30 Minutes | 2% | 4% | 16% |
| 4 Hours | 3% | 7% | 4% |
| 12 Hours | 2% | 11% | 4% |
Data extracted from the COMPARE trial, which found that the this compound regimen inhibited platelet aggregation most consistently throughout the early and late periods.[2][5][6]
Efficacy in Combination Therapy
The PEACE study demonstrated that this compound provides significant additional antiplatelet activity in patients already treated with aspirin and clopidogrel. After stimulation with ADP, this compound achieved a further 80% relative reduction in activated GP IIb/IIIa receptor expression on top of the 48% reduction seen with clopidogrel alone.[4]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for validating antithrombotic efficacy. Below are detailed protocols for two key assays used to evaluate this compound's function.
Protocol for Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[7]
-
Process samples within 4 hours of collection, maintaining them at room temperature (20-25°C) to prevent platelet activation.[7]
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature without brake.[7] Carefully transfer the upper PRP layer to a clean plastic tube.
-
Prepare Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at 2,500 x g for 10 minutes to pellet all cellular components.[8] The resulting supernatant is PPP.
2. Instrument Calibration:
-
Set the aggregometer temperature to 37°C.[7]
-
Place a cuvette with PPP into the appropriate channel and set the light transmission to 100% (baseline).
-
Place a cuvette with PRP into the channel and set the light transmission to 0%.
3. Aggregation Assay:
-
Pipette 450 µL of PRP into a test cuvette with a magnetic stir bar.[8]
-
Pre-warm the sample in the instrument's incubation well for at least 5 minutes at 37°C with stirring (approx. 1200 rpm).[8]
-
Add the test compound (e.g., this compound at desired concentration) or vehicle control and incubate for the specified time.
-
Initiate aggregation by adding 50 µL of a platelet agonist (e.g., ADP to a final concentration of 20 µM).[5]
-
Record the change in light transmission for 5-10 minutes. The instrument software will plot percent aggregation over time.
4. Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation achieved.
-
Calculate the percent inhibition for this compound-treated samples relative to the vehicle control.
Protocol for Thromboelastography (TEG) with Platelet Mapping™
The TEG® PlateletMapping™ assay is a whole-blood test that assesses hemostasis and can quantify the level of platelet inhibition from agents like this compound. It measures the strength of a clot over time.
1. Sample Collection:
-
Collect blood into a tube containing 3.2% citrate. A second tube with heparin is also required for the assay itself.
-
Testing should be performed within 2 hours of blood collection.
2. Assay Principle:
-
The assay measures clot strength (Maximum Amplitude, MA) in four parallel channels:
- TEG with Kaolin: Measures overall clot strength (MA-Thrombin), representing maximum potential platelet function.
- Activator F: Measures the fibrin-only contribution to clot strength (MA-Fibrin).
- Activator F + AA: Measures clot strength in the presence of arachidonic acid to assess the aspirin pathway.
- Activator F + ADP: Measures clot strength in the presence of ADP to assess the P2Y12 pathway. The GP IIb/IIIa inhibitor effect is observed as a reduction in MA in all channels, particularly the MA-Thrombin.
3. Procedure:
-
Follow the TEG® analyzer's manufacturer instructions for instrument setup and quality control.
-
Add the appropriate reagents and patient whole blood to the designated cups as prompted by the instrument.
-
The instrument automatically pipettes, mixes, and monitors clot formation at 37°C.
-
The test runs for approximately 30-45 minutes.
4. Data Analysis:
-
The primary parameter for platelet function is the Maximum Amplitude (MA), measured in millimeters.
-
Platelet inhibition is calculated by the instrument software using formulas that compare the MA of the agonist channels (AA or ADP) to the MA of the thrombin (kaolin) channel, after subtracting the fibrin contribution.
-
For GP IIb/IIIa inhibitors like this compound, a profound reduction in MA across all channels (especially MA-Thrombin) indicates effective platelet inhibition.[9] The percentage of inhibition can be calculated as: % Inhibition = (1 - (MA_inhibited / MA_thrombin)) * 100
Conclusion
The data robustly supports the efficacy of this compound as a potent and consistent inhibitor of platelet aggregation. Head-to-head pharmacodynamic studies demonstrate its reliable performance compared to other agents in its class.[5][6] Furthermore, its benefit as an adjunct to standard dual antiplatelet therapy has been clinically established.[4] The experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the role of this compound and other novel antithrombotic agents in their own research, ensuring consistency and comparability across studies.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. euncl.org [euncl.org]
- 4. This compound provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and this compound (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and this compound during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eptifibatide in Acute Coronary Syndromes and Percutaneous Coronary Intervention: A Comparative Guide to Glycoprotein IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of systematic reviews and meta-analyses evaluating the efficacy of Eptifibatide, a glycoprotein (GP) IIb/IIIa inhibitor. It objectively compares its performance against other prominent GP IIb/IIIa inhibitors, namely Abciximab and Tirofiban, supported by experimental data from pivotal clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular medicine.
Executive Summary
This compound is a potent antiplatelet agent used to reduce the risk of ischemic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). It functions by reversibly inhibiting the GP IIb/IIIa receptor, the final common pathway of platelet aggregation.[1] Multiple large-scale clinical trials and subsequent meta-analyses have established its efficacy. When compared to placebo, this compound significantly reduces the composite endpoint of death and myocardial infarction (MI).[2][3] Comparisons with other GP IIb/IIIa inhibitors, such as the monoclonal antibody Abciximab and the non-peptide small molecule Tirofiban, suggest non-inferiority in many clinical settings, with potential differences in bleeding risk profiles.[4][5] This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a thorough comparative assessment.
Comparative Efficacy and Safety of GP IIb/IIIa Inhibitors
The following tables summarize the quantitative data from key meta-analyses and clinical trials, comparing the efficacy and safety of this compound against placebo and other GP IIb/IIIa inhibitors.
Table 1: this compound vs. Placebo in Major Clinical Trials
| Trial (Year) | Patient Population | N | Primary Efficacy Endpoint | This compound Event Rate | Placebo Event Rate | Odds Ratio (95% CI) / p-value | Major Bleeding (this compound) | Major Bleeding (Placebo) |
| PURSUIT (1998) | NSTE-ACS | 10,948 | Death or nonfatal MI at 30 days | 14.2% | 15.7% | p=0.04[3] | 2.1% | 1.3%[6] |
| ESPRIT (2000) | Non-urgent PCI with stent | 2,064 | Death, MI, urgent TVR, or thrombotic bailout at 48h | 6.6% | 10.5% | p=0.0015[7] | 1.3% | 0.4%[7] |
| IMPACT-II (1997) | Elective, urgent, or emergency PCI | 4,010 | Death, MI, unplanned revascularization, or stent for abrupt closure at 30 days | 9.2% (135/0.5 dose) | 11.4% | p=0.063[8] | Not significantly increased | Not significantly increased |
NSTE-ACS: Non-ST-Elevation Acute Coronary Syndrome; PCI: Percutaneous Coronary Intervention; MI: Myocardial Infarction; TVR: Target Vessel Revascularization.
Table 2: Comparative Efficacy of GP IIb/IIIa Inhibitors (Meta-analysis Data)
| Comparison | N | Endpoint | Small Molecules (this compound/Tirofiban) Event Rate | Abciximab Event Rate | Odds Ratio (95% CI) / p-value |
| De Luca et al. (2010) [4] | 7,349 | Death or nonfatal reinfarction at 30 days (STEMI) | 4.6% | 4.5% | 0.99 (0.78 to 1.27), p=0.95 |
| Brown et al. (2001) [5] | 14,644 | Myocardial Infarction (PCI) | - | - | 0.85 (0.69 to 1.04) for this compound/Tirofiban vs. Placebo |
| Brown et al. (2001) [5] | 14,644 | Myocardial Infarction (PCI) | - | - | 0.49 (0.40 to 0.59) for Abciximab vs. Placebo |
STEMI: ST-Elevation Myocardial Infarction; PCI: Percutaneous Coronary Intervention.
Table 3: Comparative Safety of GP IIb/IIIa Inhibitors (Meta-analysis Data)
| Comparison | N | Endpoint | Small Molecules (this compound/Tirofiban) Event Rate | Abciximab Event Rate | Odds Ratio (95% CI) / p-value |
| De Luca et al. (2010) [4] | 7,349 | In-hospital major bleeding (STEMI) | 8.8% | 6.1% | 0.92 (0.75 to 1.13), p=0.43 |
| Brown et al. (2001) [5] | 14,644 | Major Bleeding (PCI) | 5.0% (vs. 4.3% Placebo) | 5.8% (vs. 3.8% Placebo) | 1.19 (0.94 to 1.52) for this compound/Tirofiban vs. Placebo |
| Brown et al. (2001) [5] | 14,644 | Major Bleeding (PCI) | - | - | 1.53 (1.24 to 1.90) for Abciximab vs. Placebo |
STEMI: ST-Elevation Myocardial Infarction; PCI: Percutaneous Coronary Intervention.
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the efficacy and safety data.
PURSUIT (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy)
-
Objective: To evaluate the efficacy of this compound in patients with acute coronary syndromes without persistent ST-segment elevation.[9]
-
Patient Population: 10,948 patients who presented with ischemic chest pain within the previous 24 hours, accompanied by either electrocardiographic changes indicative of ischemia or elevated creatine kinase MB isoenzymes.[3]
-
Treatment Arms:
-
This compound: A bolus of 180 µg/kg followed by a continuous infusion of 2.0 µg/kg/min (or a lower dose of 1.3 µg/kg/min in an initial cohort).[10]
-
Placebo: Bolus and continuous infusion.
-
-
Duration of Treatment: Up to 72 hours, with a possible extension to 96 hours if PCI was performed.[10]
-
Primary Endpoint: A composite of death and nonfatal myocardial infarction at 30 days.[3]
ESPRIT (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy)
-
Objective: To assess the efficacy of a novel, double-bolus dosing regimen of this compound in patients undergoing planned coronary stent implantation.[7]
-
Patient Population: 2,064 patients undergoing non-urgent percutaneous coronary intervention with stent implantation in a native coronary artery.[7][11]
-
Treatment Arms:
-
This compound: Two 180 µg/kg boluses administered 10 minutes apart, followed by a continuous infusion of 2.0 µg/kg/min.[7]
-
Placebo: Two boluses and a continuous infusion.
-
-
Duration of Treatment: 18 to 24 hours, started immediately before the intervention.[7][11]
-
Primary Endpoint: The composite of death, myocardial infarction, urgent target vessel revascularization, and thrombotic bailout GP IIb/IIIa inhibitor therapy within 48 hours.[7]
IMPACT-II (Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis-II)
-
Objective: To investigate whether this compound could prevent ischemic complications of percutaneous coronary intervention.[8]
-
Patient Population: 4,010 patients undergoing elective, urgent, or emergency coronary intervention.[8]
-
Treatment Arms:
-
Duration of Treatment: 20 to 24 hours.[8]
-
Primary Endpoint: The 30-day composite of death, myocardial infarction, unplanned surgical or repeat percutaneous revascularization, or coronary stent implantation for abrupt closure.[8]
Signaling Pathways and Mechanism of Action
This compound and its alternatives exert their antiplatelet effects by targeting the final common pathway of platelet aggregation. The following diagram illustrates this critical signaling cascade.
Caption: Platelet activation and aggregation pathway with points of inhibition by GP IIb/IIIa antagonists.
Upon vascular injury, platelet agonists bind to their respective receptors, initiating an intracellular signaling cascade.[12] This "inside-out" signaling leads to a conformational change in the GP IIb/IIIa receptor, activating it.[13] The activated GP IIb/IIIa receptor can then bind to fibrinogen, which acts as a bridge between platelets, leading to aggregation and thrombus formation.[14] this compound, a cyclic heptapeptide, and Tirofiban, a non-peptide molecule, reversibly bind to the GP IIb/IIIa receptor, competitively inhibiting fibrinogen binding.[15] Abciximab, a monoclonal antibody fragment, also blocks this receptor, but its binding is considered practically irreversible for the lifespan of the platelet.[15]
Experimental Workflow for a Comparative Clinical Trial
The design of a clinical trial to compare the efficacy of different antiplatelet agents is a multi-step process, as illustrated below.
Caption: A generalized workflow for a randomized controlled trial comparing GP IIb/IIIa inhibitors.
This workflow outlines the critical phases of a clinical trial, from patient selection and randomization to data analysis. The robust design of such trials is essential for generating the high-quality evidence needed to inform clinical practice and drug development.
Conclusion
Systematic reviews and meta-analyses of large-scale clinical trials have consistently demonstrated the efficacy of this compound in reducing ischemic events in patients with ACS and those undergoing PCI. While direct head-to-head comparisons with other GP IIb/IIIa inhibitors like Abciximab and Tirofiban have not shown significant differences in major efficacy outcomes in all patient populations, there may be variations in safety profiles, particularly regarding bleeding events. The choice of a specific GP IIb/IIIa inhibitor may, therefore, depend on individual patient characteristics, clinical setting, and local protocols. Further research, including well-designed head-to-head trials and real-world evidence, will continue to refine our understanding of the optimal use of these potent antiplatelet agents.
References
- 1. Comparison by meta-analysis of this compound and tirofiban to abciximab in patients with ST-elevation myocardial infarction treated with primary percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. COMPARE clinical trial results - Boston Scientific [bostonscientific.com]
- 5. Meta-analysis of effectiveness and safety of abciximab versus this compound or tirofiban in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic use of intravenous this compound in patients undergoing percutaneous coronary intervention: acute coronary syndromes and elective stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel dosing regimen of this compound in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised placebo-controlled trial of effect of this compound on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and methodology of the PURSUIT trial: evaluating this compound for acute ischemic coronary syndromes. Platelet Glycoprotein IIb-IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy. [vivo.weill.cornell.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. Platelet glycoprotein IIb/IIIa integrin blockade with this compound in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet activation, signaling and aggregation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ahajournals.org [ahajournals.org]
A Comparative Guide to the Pharmacodynamic Profiles of Eptifibatide and Other GP IIb/IIIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic profiles of three major intravenous glycoprotein (GP) IIb/IIIa inhibitors: Eptifibatide, Abciximab, and Tirofiban. The information presented is supported by experimental data from comparative clinical trials to aid in research and drug development decision-making.
Introduction to GP IIb/IIIa Inhibitors
Glycoprotein IIb/IIIa receptor antagonists are a potent class of antiplatelet agents used in the management of acute coronary syndromes (ACS) and to prevent ischemic complications during percutaneous coronary interventions (PCI).[1] These drugs target the final common pathway of platelet aggregation by blocking the GP IIb/IIIa receptor, thereby preventing fibrinogen from cross-linking platelets.[2] The three most extensively studied intravenous GP IIb/IIIa inhibitors are Abciximab, a chimeric monoclonal antibody fragment, and this compound and Tirofiban, which are synthetic, small-molecule competitive antagonists.[3][4] Despite their common therapeutic target, these agents exhibit distinct pharmacodynamic profiles that can influence their clinical efficacy and safety.[5][6]
Comparative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters for this compound, Abciximab, and Tirofiban based on data from comparative studies. A primary measure of their effect is the inhibition of platelet aggregation (IPA).
| Pharmacodynamic Parameter | This compound | Abciximab | Tirofiban |
| Molecule Type | Cyclic Heptapeptide | Chimeric Monoclonal Antibody (Fab fragment) | Non-peptide Tyrosine Derivative |
| Receptor Specificity | High for GP IIb/IIIa | Binds to GP IIb/IIIa, αvβ3, and αMβ2 | High for GP IIb/IIIa |
| Receptor Binding | Reversible, Competitive | Effectively Irreversible, Non-competitive | Reversible, Competitive |
| Plasma Half-life | ~2.5 hours[7] | ~30 minutes (platelet-bound half-life is longer) | ~2 hours[4] |
| Onset of Action | Rapid | Rapid | Rapid |
| Duration of Action | Short (platelet function recovers within 4-8 hours post-infusion) | Long (platelet function may take >48 hours to recover) | Short (platelet function recovers within 4-8 hours post-infusion) |
| % Inhibition of Platelet Aggregation (15-30 mins post-bolus) | High and consistent[5][6] | High | Variable, may be lower initially depending on dosing regimen[5][6] |
| % Inhibition of Platelet Aggregation (during infusion) | Consistently high[5][6] | Variable, may decrease over time[5][6] | Increases to a high level and is maintained |
| Reversibility | High | Low (requires platelet transfusion for rapid reversal)[8] | High |
| Immunogenicity | Low | Potential for HAMA (Human Anti-Mouse Antibody) response | Low |
Data compiled from multiple sources, including the COMPARE trial, which utilized specific dosing regimens.[5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of GP IIb/IIIa inhibitors are provided below.
Light Transmission Aggregometry (LTA)
This is the gold standard method for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from patients into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood are often discarded to avoid activation from the venipuncture.[9]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[9]
-
PPP is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 200-300 x 10⁹/L, by diluting with PPP.
-
Aggregation Measurement:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are warmed to 37°C in cuvettes with a stir bar.
-
A platelet agonist, such as adenosine diphosphate (ADP) at a final concentration of 20 µmol/L, is added to the PRP to induce aggregation.[5][6]
-
The change in light transmission is recorded over time (typically 4-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between baseline (pre-drug) and post-drug administration samples to calculate the percent inhibition of platelet aggregation.
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Flow cytometry is used to quantify the percentage of GP IIb/IIIa receptors on the platelet surface that are bound by the inhibitor.
Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) or citrate.
-
Sample Preparation:
-
Aliquots of whole blood are incubated with a saturating concentration of a fluorescently labeled monoclonal antibody that specifically binds to an epitope on the GP IIb/IIIa receptor that is not blocked by the inhibitor (to measure total receptors).
-
Another aliquot is incubated with a fluorescently labeled antibody that competes with the inhibitor for the same binding site (to measure unoccupied receptors). PAC-1 is an antibody that specifically recognizes the activated conformation of the GPIIb/IIIa complex and can be used for this purpose.[10]
-
-
Staining and Fixation: Samples are incubated with the antibodies in the dark, and then red blood cells are lysed. The remaining platelets are fixed with a reagent like paraformaldehyde.
-
Flow Cytometric Analysis:
-
The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and/or by staining with a platelet-specific marker (e.g., CD41 or CD61).[10]
-
The fluorescence intensity of the labeled antibodies is measured for a large population of platelets.
-
-
Data Analysis: Receptor occupancy is calculated using the following formula: % Receptor Occupancy = [1 - (unoccupied receptors / total receptors)] x 100
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition
The following diagram illustrates the final common pathway of platelet aggregation and the point of intervention for GP IIb/IIIa inhibitors.
Caption: GP IIb/IIIa signaling pathway and point of inhibition.
Experimental Workflow for Light Transmission Aggregometry
The diagram below outlines the key steps in performing a light transmission aggregometry experiment.
Caption: Workflow for Light Transmission Aggregometry.
Conclusion
This compound, Abciximab, and Tirofiban, while all effective inhibitors of the GP IIb/IIIa receptor, display notable differences in their pharmacodynamic profiles. This compound and Tirofiban are small-molecule, reversible inhibitors with high specificity for the GP IIb/IIIa receptor, leading to a rapid onset and offset of action.[7] In contrast, Abciximab is a larger antibody fragment with a longer duration of action and less specificity, binding to other integrin receptors as well.[3] Studies have shown that this compound provides consistent and high levels of platelet inhibition throughout its infusion period.[5][6] These distinct characteristics have important implications for their clinical use, particularly concerning the need for rapid reversibility in the event of bleeding complications. The choice of a specific GP IIb/IIIa inhibitor may be guided by the clinical scenario, patient-specific factors, and the desired pharmacodynamic profile.
References
- 1. ahajournals.org [ahajournals.org]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Randomized COMparison of platelet inhibition with abciximab, tiRofiban and this compound during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of Eptifibatide in Combination with Heparin Versus Newer Anticoagulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of eptifibatide administered with heparin against newer anticoagulant and antiplatelet therapies in patients undergoing percutaneous coronary intervention (PCI). The information is compiled from major clinical trials to support research and drug development efforts in the field of antithrombotic therapy.
Executive Summary
The combination of this compound, a glycoprotein (GP) IIb/IIIa inhibitor, and heparin has been a cornerstone in preventing thrombotic complications during PCI. However, the advent of newer anticoagulants, such as the direct thrombin inhibitor bivalirudin, and potent P2Y12 inhibitors like cangrelor and ticagrelor, has prompted a reevaluation of the optimal antithrombotic regimen. This guide synthesizes data from key clinical trials, including HORIZONS-AMI, ACUITY, HEAT-PPCI, CHAMPION PHOENIX, and ASSIST, to compare these therapies based on major adverse cardiac events (MACE), bleeding complications, and mortality.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative outcomes from pivotal clinical trials, offering a side-by-side comparison of this compound with heparin against newer anticoagulants.
Table 1: Bivalirudin vs. Heparin + GP IIb/IIIa Inhibitor (predominantly this compound)
| Trial (Year) | Patient Population | Treatment Arms | N | Primary Efficacy Endpoint (e.g., MACE) | Primary Safety Endpoint (Major Bleeding) | All-Cause Mortality |
| HORIZONS-AMI | STEMI undergoing primary PCI | Bivalirudin | 1,800 | 9.2% (NACE) | 4.9%[1] | 2.1% (30-day)[2] |
| Heparin + GP IIb/IIIa Inhibitor | 1,802 | 12.1% (NACE) | 8.3%[1] | 3.1% (30-day)[2] | ||
| ACUITY | Moderate- to high-risk ACS | Bivalirudin Alone | 4,612 | 7.8% (Composite Ischemia) | 3.0%[3] | 1.8% (30-day) |
| Heparin + GP IIb/IIIa Inhibitor | 4,603 | 7.3% (Composite Ischemia) | 5.7%[3] | 1.8% (30-day) | ||
| HEAT-PPCI | STEMI undergoing primary PCI | Bivalirudin | 905 | 8.7% (MACE)[4] | 3.5% (BARC 3-5)[4][5] | - |
| Heparin Alone (bailout GPI) | 907 | 5.7% (MACE)[4] | 3.1% (BARC 3-5)[4][5] | - |
*NACE: Net Adverse Clinical Events (a composite of MACE and major bleeding).
Table 2: this compound + Heparin vs. Heparin Alone in the Context of High-Dose Clopidogrel
| Trial (Year) | Patient Population | Treatment Arms | N | Primary Efficacy Endpoint (Death, MI, Severe Recurrent Ischemia) | Primary Safety Endpoint (Major or Minor Bleeding) |
| ASSIST | STEMI undergoing primary PCI | This compound + Heparin | 201 | 6.47%[6] | 22.4%[6] |
| Heparin Alone | 199 | 5.53%[6] | 14.6%[6] |
Table 3: Cangrelor vs. Clopidogrel in Patients Undergoing PCI
| Trial (Year) | Patient Population | Treatment Arms | N | Primary Efficacy Endpoint (Death, MI, IDR, Stent Thrombosis at 48h) | Primary Safety Endpoint (Severe Bleeding at 48h) |
| CHAMPION PHOENIX | Stable Angina, NSTE-ACS, STEMI undergoing PCI | Cangrelor | ~5,500 | 4.7%[7] | 0.16%[7] |
| Clopidogrel | ~5,500 | 5.9%[7] | 0.11%[7] |
IDR: Ischemia-Driven Revascularization.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
Table 4: Key Clinical Trial Protocols
| Trial | Inclusion Criteria | Exclusion Criteria | Dosing Regimens | Primary Endpoints |
| HORIZONS-AMI | STEMI within 12 hours of symptom onset, undergoing primary PCI.[8] | Prior administration of thrombolytics, bivalirudin, GP IIb/IIIa inhibitors, LMWH, or fondaparinux for the current admission; current warfarin use; bleeding diathesis.[8] | Bivalirudin: 0.75 mg/kg bolus, followed by 1.75 mg/kg/h infusion. Heparin + GPI: Unfractionated heparin 60 IU/kg bolus, followed by infusion; investigator's choice of abciximab or this compound.[9] | 1) Major bleeding (non-CABG related) at 30 days. 2) Net adverse clinical events (MACE + major bleeding) at 30 days.[8][10] |
| ACUITY | Moderate- to high-risk ACS (unstable angina or NSTEMI) with planned invasive strategy within 72 hours.[11] | ST-segment elevation MI, cardiogenic shock, bleeding diathesis, creatinine clearance <30 mL/min.[11] | Bivalirudin Alone: 0.1 mg/kg bolus, 0.25 mg/kg/h infusion; increased to 0.75 mg/kg bolus and 1.75 mg/kg/h for PCI. Heparin + GPI: Unfractionated heparin or enoxaparin plus a GP IIb/IIIa inhibitor.[12] | 1) Composite of death, MI, unplanned revascularization for ischemia, and major bleeding at 30 days. 2) Composite of death, MI, or unplanned revascularization for ischemia at 30 days. 3) Major bleeding at 30 days.[11] |
| HEAT-PPCI | Adults with STEMI scheduled for primary PCI.[6] | Known intolerance to trial medications, active bleeding, inability to take oral antiplatelets.[13] | Bivalirudin: 0.75 mg/kg bolus, 1.75 mg/kg/h infusion. Heparin: 70 U/kg bolus.[4][6] | Efficacy: Composite of all-cause mortality, cerebrovascular accident, reinfarction, or unplanned target lesion revascularization at 28 days. Safety: Major bleeding (BARC type 3-5) at 28 days.[4][6] |
| ASSIST | STEMI referred for primary PCI. | - | This compound + Heparin: this compound 180 µg/kg double bolus (10 min apart) + 2.0 µg/kg/min infusion. Heparin Alone: Standard heparin dosing. All patients received aspirin and a 600-mg clopidogrel loading dose.[2] | Composite of death from any cause, recurrent MI, or recurrent severe ischemia at 30 days.[14] |
| CHAMPION PHOENIX | Patients requiring PCI for stable angina, NSTE-ACS, or STEMI who had not previously received a P2Y12 inhibitor.[3] | Recent use of GP IIb/IIIa inhibitors or fibrinolytics, high risk of bleeding.[7] | Cangrelor: 30 µg/kg bolus followed by a 4 µg/kg/min infusion for at least 2 hours or the duration of the procedure. Clopidogrel: 300 mg or 600 mg loading dose.[15] | Composite of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours.[3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the compared antithrombotic agents.
References
- 1. medscape.com [medscape.com]
- 2. Harmonizing Outcomes With Revascularization and Stents in Acute Myocardial Infarction - American College of Cardiology [acc.org]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. Unfractionated heparin versus bivalirudin in primary percutaneous coronary intervention (HEAT-PPCI): an open-label, single centre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEAT-PPCI: A clear and welcome win for heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary percutaneous coronary angioplasty with and without this compound in ST-segment elevation myocardial infarction: a safety and efficacy study of integrilin-facilitated versus primary percutaneous coronary intervention in ST-segment elevation myocardial infarction (ASSIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cangrelor Superior to Clopidogrel in CHAMPION PHOENIX Trial - American College of Cardiology [acc.org]
- 8. Bivalirudin Versus Heparin During PCI in NSTEMI: Individual Patient Data Meta-Analysis of Large Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. To Bridge or Not to Bridge in the Periprocedural Setting: Cangrelor Versus Glycoprotein IIb/IIa Inhibitors - American College of Cardiology [acc.org]
- 10. Outcome of the HORIZONS-AMI trial: bivalirudin enhances long-term survival in patients with ST-elevation myocardial infarction undergoing angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Addition of this compound and manual thrombus aspiration to ticagrelor does not improve long-term survival after STEMI treated with primary PCI [frontiersin.org]
- 12. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. This compound: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Benchmarking Eptifibatide's Antiplatelet Activity Against Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet activity of eptifibatide, a well-established glycoprotein (GP) IIb/IIIa inhibitor, against novel antiplatelet agents. The following sections present quantitative data from clinical studies, detailed experimental protocols for assessing platelet function, and visualizations of key signaling pathways and experimental workflows to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Analysis of Antiplatelet Activity
The antiplatelet efficacy of this compound is benchmarked against two classes of newer antiplatelet agents: the P2Y12 inhibitors ticagrelor and cangrelor, and the novel subcutaneously administered P2Y12 inhibitor, selatogrel. The data presented is derived from studies measuring the inhibition of platelet aggregation (IPA) and P2Y12 reaction units (PRU).
This compound vs. P2Y12 Inhibitors: Ticagrelor and Cangrelor
This table summarizes the comparative efficacy of this compound versus ticagrelor and cangrelor in inhibiting platelet aggregation. The data highlights the rapid onset of action of intravenous agents like this compound and cangrelor.
| Compound | Target | Dosage | Time Point | ADP-Induced Inhibition of Platelet Aggregation (IPA %) | Primary Outcome | Reference |
| This compound + Clopidogrel | GP IIb/IIIa | 180 µg/kg x 2 bolus + 600 mg Clopidogrel | 30 min | 98.7 ± 2.0 | Faster and more potent platelet inhibition than crushed ticagrelor.[1] | [1] |
| 2 hours | 99.7 ± 1.0 | [1] | ||||
| 4 hours | 96.5 ± 2.0 | [1] | ||||
| Crushed Ticagrelor | P2Y12 | 180 mg | 30 min | 47.0 ± 12.0 | [1] | |
| 2 hours | 65.0 ± 11.0 | [1] | ||||
| 4 hours | 77.0 ± 9.0 | [1] | ||||
| This compound | GP IIb/IIIa | 180 µg/kg bolus + 2 µg/kg/min infusion | Not Specified | Not Directly Measured | Similar safety and efficacy to cangrelor for periprocedural bridging.[2] | [2][3] |
| Cangrelor | P2Y12 | 30 µg/kg bolus + 4 µg/kg/min infusion | Not Specified | Not Directly Measured | Similar safety and efficacy to this compound for periprocedural bridging.[2] | [2] |
Profile of a Novel P2Y12 Inhibitor: Selatogrel
Selatogrel is a novel, subcutaneously administered, reversible P2Y12 inhibitor.[4][5][6] The following table presents its pharmacodynamic profile from clinical studies. A direct head-to-head comparison with this compound using the same methodology is not yet available in published literature.
| Compound | Target | Dosage | Time Point | P2Y12 Reaction Units (PRU) | Key Findings | Reference |
| Selatogrel | P2Y12 | 8 mg (subcutaneous) | 15 min | 51 (median) | Rapid and potent platelet inhibition.[7] | [7][8] |
| 30 min | 91% of patients <100 PRU | [7] | ||||
| 16 mg (subcutaneous) | 15 min | 9 (median) | [7] | |||
| 30 min | 96% of patients <100 PRU | [7] |
Experimental Protocols
Detailed methodologies for key assays used to determine the antiplatelet activity of the compared compounds are provided below.
Light Transmission Aggregometry (LTA)
This protocol outlines the standardized procedure for measuring platelet aggregation in platelet-rich plasma (PRP) induced by an agonist, such as Adenosine Diphosphate (ADP).
1. Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a known concentration of a platelet agonist (e.g., 20 µM ADP) to the PRP.
-
Record the change in light transmission for a defined period (typically 5-10 minutes) as platelets aggregate.
3. Data Analysis:
-
The percentage of maximum platelet aggregation is calculated based on the change in light transmission from baseline.
-
Inhibition of platelet aggregation (IPA) is determined by comparing the aggregation in the presence of the test compound to a vehicle control.
Flow Cytometry for Platelet Activation Markers
This protocol describes the use of flow cytometry to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the GP IIb/IIIa receptor (recognized by the PAC-1 antibody).
1. Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate or heparin).
-
Dilute the whole blood with a suitable buffer (e.g., HEPES-buffered saline).
2. Staining:
-
Add fluorochrome-conjugated antibodies specific for platelet identification (e.g., CD41 or CD61) and platelet activation markers (e.g., anti-CD62P and PAC-1) to the diluted blood.
-
Incubate the samples in the dark at room temperature for 15-20 minutes.
-
Add a platelet agonist (e.g., ADP or TRAP) to a subset of tubes to assess stimulated platelet activation.
-
Fix the samples with a formaldehyde-based solution.
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and expression of a platelet-specific marker (e.g., CD41).
-
Quantify the percentage of platelets positive for the activation markers (P-selectin and PAC-1) and the mean fluorescence intensity (MFI) of these markers.
Visualizations
The following diagrams illustrate the signaling pathways targeted by the discussed antiplatelet agents and a typical experimental workflow for their comparison.
Caption: Signaling pathways targeted by this compound and P2Y12 inhibitors.
Caption: General experimental workflow for benchmarking antiplatelet activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo [mdpi.com]
- 5. Comparison of the effects of the GPIIb-IIIa antagonist Zalunfiban and the P2Y12 antagonist Selatogrel on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcutaneous Selatogrel Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of selatogrel, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptifibatide: A Comparative Review of Clinical Trial Outcomes for Research Advancement
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Eptifibatide's Performance in Pivotal Clinical Trials
This compound, a cyclic heptapeptide derived from rattlesnake venom, is a potent inhibitor of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] This guide provides a comprehensive review of the clinical trial outcomes for this compound, offering a comparative analysis against placebo and other antiplatelet agents. Detailed experimental protocols from landmark trials are presented alongside quantitative data summaries and visual representations of its mechanism of action and clinical trial workflows to furnish researchers with actionable insights for future drug development.
Comparative Analysis of Key Clinical Trial Outcomes
The efficacy and safety of this compound have been rigorously evaluated in several large-scale, randomized controlled trials. The following tables summarize the primary and secondary endpoint data from three pivotal trials: PURSUIT, ESPRIT, and IMPACT-II. These trials have been instrumental in defining this compound's role in the management of acute coronary syndromes (ACS) and during percutaneous coronary intervention (PCI).
Table 1: PURSUIT Trial (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy)[3][4][5]
| Outcome (at 30 days) | This compound (n=5,471) | Placebo (n=5,477) | Absolute Reduction | P-value |
| Primary Endpoint: Death or Nonfatal Myocardial Infarction | 14.2% | 15.7% | 1.5% | 0.04 [3] |
| Death | 4.99% (at 6 months) | 5.48% (at 6 months) | 0.49% | 0.52[4] |
| Nonfatal Myocardial Infarction | - | - | - | - |
| Major Bleeding | 2.1% | 1.3% | - | -[5] |
| Intracranial Hemorrhage | 0.7% | 0.8% | - | -[5] |
Table 2: ESPRIT Trial (Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy)[7][8][9]
| Outcome | This compound (n=1,040) | Placebo (n=1,024) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint (48 hours): Death, MI, Urgent TVR, Thrombotic Bailout | 6.6% | 10.5% | - | 0.0015 [6] |
| Key Secondary Endpoint (30 days): Death, MI, Urgent TVR | 6.8% | 10.5% | - | 0.0034 [6] |
| Death or MI (at 6 months) | 7.5% | 11.5% | 0.63 (0.47-0.84) | 0.002[7] |
| Death, MI, or TVR (at 6 months) | 14.2% | 18.3% | 0.75 (0.60-0.93) | 0.008[7] |
| Major Bleeding | 1.3% | 0.4% | - | 0.027[6] |
MI: Myocardial Infarction; TVR: Target Vessel Revascularization
Table 3: IMPACT-II Trial (Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II)[10][11]
| Outcome (at 30 days) | This compound (135/0.5 µg/kg/min) (n=1,349) | This compound (135/0.75 µg/kg/min) (n=1,333) | Placebo (n=1,328) | P-value (vs. Placebo) |
| Primary Endpoint: Death, MI, Unplanned Revascularization, Stent for Abrupt Closure | 9.2% | 9.9% | 11.4% | 0.063 (for 135/0.5) [8] |
| By Treatment-Received Analysis | 9.1% | 10.0% | 11.6% | 0.035 (for 135/0.5)[9] |
| Major Bleeding | No significant increase | No significant increase | - | -[8] |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these key trials is crucial for interpreting the results and for designing future studies.
PURSUIT Trial Methodology[5][12]
-
Study Design: A randomized, multicenter, multinational, double-blind, placebo-controlled trial.[10][3]
-
Patient Population: 10,948 patients with acute coronary syndromes without persistent ST-segment elevation, who presented with ischemic chest pain within the previous 24 hours.[10][3]
-
Inclusion Criteria: Patients had to have either electrocardiographic changes indicative of ischemia or elevated serum concentrations of creatine kinase MB isoenzymes.[3]
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo. This compound was administered as a 180 µg/kg intravenous bolus followed by a continuous infusion of 2.0 µg/kg/min.[11] The infusion was continued for up to 72 hours, or up to 96 hours if a percutaneous coronary intervention was performed near the end of the 72-hour period.[3]
-
Standard Care: All patients received standard therapy, including heparin and aspirin.[3]
-
Primary Endpoint: A composite of death from any cause and nonfatal myocardial infarction occurring up to 30 days after the index event.[3]
ESPRIT Trial Methodology[8][9]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 2,064 patients undergoing nonurgent percutaneous coronary intervention with stent implantation.[6][7]
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo immediately before the intervention. The this compound regimen consisted of two 180 µg/kg intravenous boluses administered 10 minutes apart, followed by a continuous infusion of 2.0 µg/kg/min for 18 to 24 hours.[6][7]
-
Standard Care: All patients received aspirin, heparin, and a thienopyridine.[6]
-
Primary Endpoint: The composite of death, myocardial infarction, urgent target vessel revascularization, and thrombotic bailout glycoprotein IIb/IIIa inhibitor therapy within 48 hours after randomization.[6]
-
Key Secondary Endpoint: The composite of death, myocardial infarction, or urgent target vessel revascularization at 30 days.[6]
IMPACT-II Trial Methodology[10]
-
Study Design: A double-blind, placebo-controlled trial conducted at 82 centers in the USA.[8]
-
Patient Population: 4,010 patients undergoing elective, urgent, or emergency coronary intervention.[8]
-
Intervention: Patients were randomly assigned to one of three treatment groups: placebo, a 135 µg/kg bolus of this compound followed by a 0.5 µg/kg/min infusion for 20-24 hours, or a 135 µg/kg bolus of this compound with a 0.75 µg/kg/min infusion.[8]
-
Primary Endpoint: The 30-day composite occurrence of death, myocardial infarction, unplanned surgical or repeat percutaneous revascularization, or coronary stent implantation for abrupt closure.[8]
-
Primary Safety Endpoint: Major bleeding.[8]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
This compound's Mechanism of Action
This compound functions by competitively and reversibly inhibiting the GP IIb/IIIa receptor on platelets.[1] This action prevents the binding of fibrinogen and von Willebrand factor, which are crucial for platelet aggregation and thrombus formation.[1][12]
Caption: this compound competitively blocks the GP IIb/IIIa receptor.
PURSUIT Trial Workflow
The workflow of the PURSUIT trial illustrates the patient journey from enrollment to the primary endpoint assessment.
Caption: Workflow of the PURSUIT clinical trial.
ESPRIT Trial Workflow
The ESPRIT trial focused on patients undergoing PCI with stenting, with a distinct double-bolus dosing regimen.
Caption: Workflow of the ESPRIT clinical trial.
Conclusion and Future Directions
The collective evidence from the PURSUIT, ESPRIT, and IMPACT-II trials demonstrates that this compound, when added to standard antithrombotic therapy, significantly reduces ischemic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention. While the primary benefit is a reduction in the composite endpoint of death and myocardial infarction, this is accompanied by a recognized increase in the risk of bleeding.
For drug development professionals, the data underscores the delicate balance between antithrombotic efficacy and bleeding risk. Future research could focus on optimizing dosing regimens in specific patient subpopulations, exploring novel drug delivery mechanisms to target areas of thrombosis more specifically, and developing reversal agents to mitigate bleeding complications. Furthermore, head-to-head trials comparing this compound with newer antiplatelet agents in the context of contemporary interventional techniques would provide valuable insights into its current place in therapy. The detailed methodologies and comparative data presented in this guide serve as a robust foundation for informing the design of such future investigations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet glycoprotein IIb/IIIa with this compound in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Therapeutic use of intravenous this compound in patients undergoing percutaneous coronary intervention: acute coronary syndromes and elective stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dosing regimen of this compound in planned coronary stent implantation (ESPRIT): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet glycoprotein IIb/IIIa integrin blockade with this compound in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised placebo-controlled trial of effect of this compound on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical and economic studies of this compound in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the cost-effectiveness of Eptifibatide in research applications
For researchers and drug development professionals navigating the landscape of platelet aggregation inhibitors, selecting the most appropriate agent is a critical decision. Eptifibatide, a synthetic cyclic heptapeptide, is a highly specific antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in platelet aggregation. This guide provides a comprehensive comparison of this compound with its main alternatives, Abciximab and Tirofiban, focusing on their cost-effectiveness in a research setting. The following analysis is based on experimental data and detailed methodologies to aid in informed decision-making for preclinical and laboratory applications.
Performance and Efficacy: A Head-to-Head Comparison
This compound, Abciximab, and Tirofiban all function by inhibiting the final common pathway of platelet aggregation – the cross-linking of platelets by fibrinogen via the GP IIb/IIIa receptor. However, they exhibit distinct pharmacological profiles that influence their efficacy and suitability for various research applications.
This compound is a competitive and reversible inhibitor with high specificity for the GP IIb/IIIa receptor.[1] Its short plasma half-life and rapid onset of action make it a versatile tool for in vitro and in vivo studies where precise control over platelet inhibition is required.
Abciximab , a chimeric monoclonal antibody fragment, is a non-competitive and largely irreversible inhibitor that binds not only to the GP IIb/IIIa receptor but also to the vitronectin (αvβ3) receptor on platelets and endothelial cells, and the Mac-1 receptor on leukocytes.[2][3] This broader specificity may be advantageous in studies investigating the interplay between platelets, endothelium, and inflammatory cells. However, it is important to note that the clinical formulation of Abciximab (ReoPro®) has been discontinued in the United States, which may impact its availability for research purposes.[4]
Tirofiban is a non-peptide, small-molecule inhibitor that, like this compound, is a competitive and reversible antagonist of the GP IIb/IIIa receptor.[5] Its properties are similar to this compound, offering a comparable alternative for many research applications.
The following tables summarize key quantitative data from comparative studies, providing a snapshot of the relative performance of these inhibitors.
Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)
| Inhibitor | Agonist (20 µM ADP) IC50 | Agonist (5 µg/ml Collagen) IC50 | Anticoagulant | Reference |
| This compound | 0.11-0.22 µg/ml | 0.28-0.34 µg/ml | Citrate | [6] |
| Abciximab | 1.25-2.3 µg/ml | 2.3-3.8 µg/ml | Citrate | [6] |
| Tirofiban | Not directly compared in this study | Not directly compared in this study | Citrate | [6] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of platelet aggregation.
Table 2: Pharmacodynamic Properties
| Property | This compound | Abciximab | Tirofiban | Reference |
| Target Receptor(s) | GP IIb/IIIa | GP IIb/IIIa, αvβ3, Mac-1 | GP IIb/IIIa | [1][2] |
| Reversibility | Reversible | Irreversible | Reversible | [5] |
| Specificity | High | Lower | High | [2] |
| Dissociation Half-life | Short | Long | Short | [1] |
Cost-Effectiveness in a Research Context
Assessing the cost-effectiveness of these inhibitors for research extends beyond the clinical economic analyses of cost-per-patient. For laboratory applications, the key metrics are the cost per experiment and the amount of inhibitor required to achieve the desired level of platelet inhibition. The following table provides an estimated cost comparison based on prices for research-grade compounds.
Table 3: Estimated Research Cost Comparison
| Inhibitor | Supplier Example | Price (USD) | Quantity | Cost per mg (USD) |
| This compound | MedChemExpress | $62 | 5 mg | $12.40 |
| $100 | 10 mg | $10.00 | ||
| $210 | 25 mg | $8.40 | ||
| $340 | 50 mg | $6.80 | ||
| $545 | 100 mg | $5.45 | ||
| Abciximab | MedChemExpress | $260 | 1 mg | $260.00 |
| $680 | 5 mg | $136.00 | ||
| $1090 | 10 mg | $109.00 | ||
| Tirofiban | Drugs.com (Clinical Price) | ~$81.22 | 5 mg (100ml of 50mcg/ml) | ~$16.24 |
Based on this data, this compound presents a significantly more cost-effective option for research applications requiring a specific GP IIb/IIIa inhibitor, particularly when purchased in larger quantities. The high cost of research-grade Abciximab, coupled with its discontinuation for clinical use, may limit its feasibility for many research budgets.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of an inhibitor to prevent platelet aggregation in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Agonist solution (e.g., Adenosine Diphosphate - ADP, Thrombin Receptor-Activating Peptide - TRAP)
-
GP IIb/IIIa inhibitor (this compound, Abciximab, or Tirofiban)
-
Light Transmission Aggregometer
-
Anticoagulant (e.g., 3.2% Sodium Citrate or PPACK)
Procedure:
-
Prepare PRP by centrifuging whole blood collected in an anticoagulant at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the desired concentration of the GP IIb/IIIa inhibitor or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of inhibition relative to the vehicle control.
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Objective: To quantify the binding of an inhibitor to the GP IIb/IIIa receptor on the platelet surface.
Materials:
-
Whole blood or PRP
-
GP IIb/IIIa inhibitor
-
Fluorescently labeled monoclonal antibody that binds to an epitope on the GP IIb/IIIa receptor that is blocked by the inhibitor (e.g., a labeled antibody against the fibrinogen binding site).
-
Alternatively, use a labeled antibody that binds to an unblocked epitope to quantify total receptor number, and infer occupancy by the reduction in binding of a competitive labeled ligand (e.g., fluorescently labeled fibrinogen).
-
Flow cytometer
Procedure:
-
Collect whole blood into an anticoagulant.
-
Incubate a sample of blood with the GP IIb/IIIa inhibitor at various concentrations.
-
Add the fluorescently labeled antibody or ligand and incubate in the dark.
-
Fix the samples with a suitable fixative (e.g., paraformaldehyde).
-
Dilute the samples in an appropriate buffer.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of the platelet population. A decrease in MFI in the presence of the inhibitor indicates receptor occupancy.
In Vivo Bleeding Time Assay (Mouse Tail Transection Model)
Objective: To assess the in vivo effect of an inhibitor on hemostasis.
Materials:
-
Mice (e.g., C57BL/6)
-
GP IIb/IIIa inhibitor
-
Anesthetic
-
Scalpel or sharp blade
-
Saline at 37°C
-
Filter paper
Procedure:
-
Administer the GP IIb/IIIa inhibitor or vehicle control to the mice via an appropriate route (e.g., intravenous injection).
-
Anesthetize the mouse.
-
Place the mouse in a restraining device, exposing the tail.
-
Transect the tail at a specific distance from the tip (e.g., 3 mm).
-
Immediately immerse the tail in the 37°C saline.
-
Record the time until bleeding stops for a continuous period (e.g., 30 seconds). This is the bleeding time. If bleeding does not stop within a predetermined cutoff time (e.g., 10-15 minutes), the experiment is terminated.
-
Alternatively, the tail can be blotted with filter paper at regular intervals, and the time to cessation of bleeding is recorded.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the GP IIb/IIIa signaling pathway, a typical experimental workflow for comparing these inhibitors, and a logical diagram for assessing cost-effectiveness.
Caption: GP IIb/IIIa signaling pathway and the point of intervention for inhibitors.
Caption: Experimental workflow for comparing GP IIb/IIIa inhibitors in a research setting.
Caption: Logical framework for assessing the cost-effectiveness of GP IIb/IIIa inhibitors.
Conclusion
In the context of research applications, this compound emerges as a highly cost-effective choice for the specific inhibition of the GP IIb/IIIa receptor. Its high specificity, reversibility, and significantly lower cost per milligram compared to Abciximab make it an attractive option for a wide range of in vitro and in vivo studies. While Tirofiban presents a viable alternative with similar properties, the readily available pricing for research-grade this compound provides greater certainty for budget planning. The broader activity of Abciximab may be of interest for specific research questions, but its high cost and potential availability issues are considerable drawbacks. Ultimately, the selection of a GP IIb/IIIa inhibitor should be guided by the specific experimental needs, balanced with a thorough assessment of the cost-effectiveness to maximize research output within budgetary constraints.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Abciximab: Drug Basics and Frequently Asked Questions [goodrx.com]
- 5. picmonic.com [picmonic.com]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eptifibatide: A Guide for Laboratory Professionals
Eptifibatide is a potent antiplatelet agent requiring meticulous handling and disposal to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its formulations, and associated contaminated materials in a research or drug development setting. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Summary
This compound formulation is classified as causing damage to organs (blood) if swallowed[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations.
| Hazard Information & Disposal Summary | Reference |
| Primary Hazard | Causes damage to organs (Blood) if swallowed.[1][2] |
| Signal Word | Danger[1] |
| Disposal of Unused Product/Residues | Dispose of contents and container to an approved waste disposal plant.[1][2] |
| Sewer Disposal | Prohibited . Do not dispose of waste into sewer.[1][2][3] |
| Contaminated Packaging | Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][2] |
| Regulatory Framework | Dispose of in accordance with local, regional, national, and international regulations.[2][3] |
Standard Operating Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by a licensed waste contractor.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
Disposal of Unused or Expired this compound
Expired or unwanted this compound must be managed as pharmaceutical waste.
-
Step 1: Segregation
-
Do not mix this compound waste with other waste streams.
-
If possible, return the expired pharmaceutical to the manufacturer for proper disposal[5].
-
-
Step 2: Packaging and Labeling
-
If returning to the manufacturer is not an option, the waste must be securely packaged and labeled[5].
-
Place the original vial or container into a suitable, closed, and clearly labeled waste container designated for pharmaceutical or chemical waste.
-
-
Step 3: Storage
-
Step 4: Final Disposal
Disposal of Empty Vials and Containers
-
Empty containers should be taken to an approved waste handling site for recycling or disposal[1][2].
-
If not otherwise specified by local regulations, dispose of empty containers as you would the unused product[1][2]. Do not discard them in general trash unless explicitly permitted by your institution's safety office and local regulations.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Secure the Area
-
Step 2: Contain the Spill
-
Step 3: Absorb the Material
-
Step 4: Package and Dispose of Spill Debris
-
Carefully sweep or shovel the contaminated material into a suitable, sealable container for disposal[5].
-
Label the container clearly as "Hazardous Waste" or as required by local regulations.
-
Dispose of the container and its contents through an approved waste disposal plant[1]. Retain and dispose of contaminated wash water; do not allow it to enter the sewer system[2].
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
References
Safeguarding Health: A Comprehensive Guide to Handling Eptifibatide
For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel handling Eptifibatide. Adherence to these protocols is mandatory to ensure a safe laboratory environment and minimize exposure risks.
This compound is a potent pharmaceutical agent that requires careful handling to prevent occupational exposure and ensure the integrity of research. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that can cause damage to organs, specifically the blood, upon ingestion[1][2]. It is imperative to avoid direct contact and inhalation. The established occupational exposure limit is a Time-Weighted Average (TWA) of 10 µg/m³ and a surface wipe limit of 100 µ g/100 cm²[1][2][3].
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention[1][4].
-
After Skin Contact: Wash the affected area with soap and water as a precaution[1]. Remove contaminated clothing[4].
-
After Eye Contact: Rinse eyes with water. If irritation develops and persists, seek medical attention[1].
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment and its specifications.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Consider double gloving for enhanced protection[1][2][3]. |
| Eye Protection | Safety glasses with side shields or goggles | If there is a potential for direct contact with dusts, mists, or aerosols, wear a faceshield or other full-face protection[1][2][3]. |
| Body Protection | Work uniform or laboratory coat | Additional garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to avoid exposed skin[1][2]. |
| Respiratory Protection | NIOSH/MSHA approved respirators | Required if local exhaust ventilation is inadequate or if exposure assessment indicates levels outside the recommended guidelines. Use a positive pressure air-supplied respirator for potential uncontrolled releases or unknown exposure levels[2]. |
Operational Plan for Handling this compound
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, such as a chemical fume hood or a designated containment area, is clean and functioning correctly.
-
Review the Safety Data Sheet (SDS) for this compound before starting any new procedure[1][2][4][5][6].
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Minimize open handling of the substance[1][2]. Use containment technologies where possible[1][2].
-
Wash hands thoroughly after handling, even if gloves were worn[1][2][3].
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE before attempting to clean the spill[1].
-
Contain the spill to prevent it from spreading[1].
-
Use an inert absorbent material to soak up the spill[1].
-
Collect the absorbed material and place it in a suitable, labeled container for disposal[7].
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste from Residues: Do not dispose of this compound waste into the sewer system[1][2]. All waste must be disposed of in accordance with local, state, and federal regulations[1][2].
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal[1]. If not specified otherwise, dispose of them as unused product[1].
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable lab coats, must be treated as hazardous waste and disposed of accordingly.
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
